molecular formula C10H17N B082074 2-Aminoadamantane CAS No. 13074-39-0

2-Aminoadamantane

Katalognummer: B082074
CAS-Nummer: 13074-39-0
Molekulargewicht: 151.25 g/mol
InChI-Schlüssel: QZWNXXINFABALM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminoadamantane is a versatile isomer of amantadine that serves as a valuable chemical tool in biomedical research. Its unique structure as a 2-substituted adamantane derivative is of significant interest for developing new pharmacologically active substances . Studies indicate that this compound exhibits a distinct biological profile, particularly in immunomodulation. Research shows it can selectively impact lymphocyte proliferation, specifically inhibiting Lyt-2+ T cells while sparing L3T4+ T cell populations, presenting a valuable model for studying specific immune responses . Furthermore, its pharmacological activity differs from its 1-aminoadamantane isomer, amantadine. While amantadine is more effective in acute thermal pain models, this compound derivatives demonstrate pronounced efficacy in relieving inflammation-induced pain, linked to their anti-inflammatory properties and action as NMDA receptor antagonists . This makes it a compelling compound for investigating non-opioid analgesic pathways and neuroinflammatory processes. As a research chemical, this compound is useful as an analytical standard and in the development of novel compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

adamantan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWNXXINFABALM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10523-68-9 (hydrochloride)
Record name 2-Aminoadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90156707
Record name 2-Aminoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13074-39-0
Record name 2-Aminoadamantane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13074-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-aminoadamantane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127842
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Aminoadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Aminoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadamantane, a rigid, tricyclic amine, serves as a crucial pharmacophore and synthetic intermediate in medicinal chemistry. Its unique cage-like structure imparts a high degree of lipophilicity and metabolic stability, making it an attractive scaffold for the development of therapeutic agents targeting a range of conditions, from viral infections to neurological disorders. This guide provides a comprehensive overview of the core physicochemical properties of this compound and its hydrochloride salt, details the experimental protocols for their determination, and visualizes key related pathways and workflows.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its corresponding hydrochloride salt, providing a clear, comparative view of their characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name adamantan-2-amine[1]
CAS Number 13074-39-0[1][2]
Molecular Formula C₁₀H₁₇N[1][2]
Molecular Weight 151.25 g/mol [1]
Melting Point 230-236 °C
Boiling Point 226.1 °C at 760 mmHg
Density 1.028 g/cm³
Solubility Insoluble in water; Soluble in organic solvents like diethyl ether and dichloromethane.[3]
pKa Estimated ~10.68 (based on 1-aminoadamantane)[4]
LogP (Computed) 1.7[1]

Table 2: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference(s)
IUPAC Name adamantan-2-amine;hydrochloride[5]
CAS Number 10523-68-9[5][6]
Molecular Formula C₁₀H₁₈ClN[5]
Molecular Weight 187.71 g/mol [5]
Melting Point >300 °C[7]
Solubility Soluble in DMSO (slightly), Methanol (slightly).[7]

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical properties of amines like this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil or a metal block heating apparatus).[9]

  • Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[9]

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Small-Scale Capillary Method

  • Sample Preparation: A small volume (a few milliliters) of the liquid compound is placed in a small test tube or fusion tube.[11]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid. The test tube is then attached to a thermometer and heated in a suitable heating bath (e.g., Thiele tube or aluminum block).[12][13]

  • Heating: The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • Observation: When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the liquid is allowed to cool slowly.[14]

  • Measurement: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[14]

Solubility Determination

Solubility tests provide insights into the polarity and the presence of acidic or basic functional groups in a molecule.

Methodology: Qualitative Assessment

  • Solubility in Water: Add approximately 25 mg of this compound to 0.5 mL of deionized water in a test tube. Stir or shake the mixture vigorously. Observe whether the solid dissolves completely. Since amines can be basic, test the resulting solution with pH paper. An increase in pH indicates a basic compound.[3][15]

  • Solubility in Acid: If the compound is insoluble in water, add 0.5 mL of a 5% aqueous HCl solution to a fresh sample. Amines, being basic, will react with the acid to form a water-soluble ammonium salt.[16][17]

  • Solubility in Organic Solvents: Test the solubility in a nonpolar organic solvent like diethyl ether or dichloromethane by adding approximately 25 mg of the compound to 0.5 mL of the solvent and observing for dissolution.[3]

pKa Determination

The pKa is a measure of the acidity of a conjugate acid of a base. For an amine, it reflects the equilibrium between the protonated and unprotonated forms.

Methodology: Potentiometric Titration

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol to ensure full dissolution.[18]

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.[19]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the amine has been protonated. This point can be accurately identified from the inflection point of the titration curve or by analyzing its derivatives.[7][20]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to saturate each other.[21]

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached. The mixture is then allowed to stand until the two phases have completely separated.[22]

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[23]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[22][24]

Visualizations: Pathways and Workflows

Mechanism of Action: Influenza A M2 Channel Inhibition

This compound derivatives, like their well-known predecessor amantadine (1-aminoadamantane), are known to exhibit antiviral activity against influenza A virus. Their primary mechanism of action involves the blockade of the M2 proton channel, a tetrameric protein embedded in the viral envelope. This channel is essential for the uncoating of the virus within the host cell's endosome. By blocking this channel, the influx of protons into the virion is prevented, which in turn inhibits the release of the viral ribonucleoprotein (vRNP) into the cytoplasm, thereby halting viral replication.[25][26][27]

M2_Inhibition cluster_endosome Endosome (Acidic pH) M2_channel Influenza A M2 Proton Channel Uncoating_blocked Viral Uncoating Blocked M2_channel->Uncoating_blocked Prevents pH drop inside virion vRNP Viral Ribonucleoprotein (vRNP) Virion Influenza Virion Protons_out H+ Protons_out->M2_channel Influx Two_amino This compound Two_amino->M2_channel Blocks Replication_halted Viral Replication Halted Uncoating_blocked->Replication_halted Cytoplasm Host Cell Cytoplasm Synthesis_Workflow Start 2-Adamantanone Step1 Bucherer-Bergs Reaction (e.g., Microwave, 150°C) Start->Step1 Reagents1 NaCN, (NH₄)₂CO₃ EtOH/H₂O Reagents1->Step1 Intermediate Spirohydantoin Intermediate Step1->Intermediate Step2 Hydrolysis (e.g., 175°C) Intermediate->Step2 Reagents2 NaOH (aq) Reagents2->Step2 Product This compound- 2-carboxylic Acid Step2->Product

References

The Discovery and Early History of 2-Aminoadamantane: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a unique tricyclic hydrocarbon, has captivated chemists and pharmacologists since its discovery. Its rigid, lipophilic cage structure has made it a valuable scaffold in medicinal chemistry, leading to the development of several clinically important drugs. While the 1-substituted adamantane derivative, amantadine (1-aminoadamantane), gained significant attention for its antiviral and anti-Parkinsonian activities, the history of its positional isomer, 2-aminoadamantane, is less widely documented. This technical guide provides an in-depth exploration of the discovery, synthesis, and early investigations into the biological activity of this compound, offering a historical perspective for researchers in drug discovery and development.

The journey of adamantane began with its isolation from petroleum in 1933.[1] However, it was the development of a practical synthetic route by Schleyer in 1957 that made adamantane and its derivatives readily accessible for broader scientific investigation.[2][3] This paved the way for the exploration of functionalized adamantanes, with the discovery of the antiviral properties of amantadine in the early 1960s marking a pivotal moment in the medicinal chemistry of this class of compounds.[2][4]

The First Synthesis of this compound

The first reported synthesis of this compound was achieved in 1960 by a team of German chemists: H. Stetter, J. Mayer, M. Schwarz, and K. Wulff. Their work, published in Chemische Berichte, described the preparation of this compound from adamantan-2-one.

Experimental Protocol: The Leuckart Reaction

The seminal synthesis utilized the Leuckart reaction, a classic method for the reductive amination of ketones.[4] This reaction involves heating a ketone with ammonium formate or formamide, which serves as both the nitrogen source and the reducing agent.

Reaction Scheme:

G Adamantanone Adamantan-2-one N_formyl N-(Adamantan-2-yl)formamide Adamantanone->N_formyl Leuckart Reaction Formamide HCONH₂ (Formamide) Heat Aminoadamantane This compound N_formyl->Aminoadamantane Hydrolysis Hydrolysis Acid or Base Hydrolysis

Figure 1: General scheme of the Leuckart reaction for the synthesis of this compound.

Detailed Methodology:

  • Reaction Setup: Adamantan-2-one is mixed with an excess of formamide or ammonium formate in a reaction vessel equipped with a reflux condenser.

  • Heating: The mixture is heated to a high temperature, typically between 160-185°C, for several hours. This drives the formation of the intermediate N-formyl-2-aminoadamantane.

  • Hydrolysis: The resulting N-formyl intermediate is then hydrolyzed to yield the free amine. This is typically achieved by heating the reaction mixture with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Isolation and Purification: After hydrolysis, the reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or distillation.

Early Investigations into Biological Activity

Following the discovery of the potent antiviral activity of 1-aminoadamantane (amantadine) against the influenza A virus, it was natural to investigate the biological properties of its 2-amino isomer.[2] Early comparative studies, however, suggested a significant difference in the antiviral efficacy between the two isomers.

One notable finding from early research indicated that "2-amantadine" was less active than amantadine against the influenza A virus.[5] This observation highlighted the critical importance of the substituent's position on the adamantane cage for its biological function.

Mechanism of Action: The Influenza A M2 Proton Channel

The primary mechanism of action for the antiviral activity of aminoadamantanes against influenza A is the blockade of the M2 proton channel.[6][7][8] This viral protein forms a channel that is essential for the uncoating of the virus and the release of its genetic material into the host cell.

The positively charged amino group of the adamantane derivative is thought to be crucial for this inhibitory activity, as it electrostatically hinders the passage of protons through the channel.[9] The rigid, lipophilic adamantane cage serves to anchor the molecule within the channel.

M2_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell M2_channel M2 Proton Channel Viral_RNA Viral RNA M2_channel->Viral_RNA Acidification enables viral uncoating Cytoplasm Cytoplasm Viral_RNA->Cytoplasm Release of genetic material Endosome Endosome (Acidic pH) Protons H+ Protons->M2_channel Influx Aminoadamantane This compound Aminoadamantane->M2_channel Blockade

Figure 2: Signaling pathway of Influenza A M2 proton channel inhibition by aminoadamantanes.

While both 1- and this compound share this general mechanism, the difference in their efficacy suggests that the precise orientation of the amino group within the M2 channel is a key determinant of inhibitory potency.

Alternative Synthetic Methodologies

Over the years, several other methods for the synthesis of this compound from adamantanone have been developed, offering potential improvements in yield and reaction conditions over the classical Leuckart reaction.

Reductive Amination of Adamantanone Oxime

This two-step process involves the initial conversion of adamantanone to its oxime, followed by reduction to the amine.

Experimental Workflow:

Reductive_Amination_Workflow Start Adamantan-2-one Step1 React with Hydroxylamine (NH₂OH) Start->Step1 Intermediate Adamantan-2-one Oxime Step1->Intermediate Step2 Reduction (e.g., Na/Ethanol or LiAlH₄) Intermediate->Step2 Product This compound Step2->Product

Figure 3: Experimental workflow for the synthesis of this compound via the oxime intermediate.

Detailed Methodology:

  • Oximation: Adamantanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or pyridine) in a suitable solvent like ethanol. The mixture is typically heated to drive the reaction to completion, forming adamantanone oxime.

  • Reduction: The isolated adamantanone oxime is then reduced to this compound. Various reducing agents can be employed, including sodium metal in a protic solvent like ethanol (a dissolving metal reduction) or a metal hydride reagent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent.

Summary of Quantitative Data

The following table summarizes key data related to the synthesis of this compound.

PropertyValueReference
First Reported Synthesis1960Stetter, H., et al. Chem. Ber.
Starting MaterialAdamantan-2-one
Key Synthetic MethodsLeuckart Reaction, Reductive Amination of Oxime[4]

Conclusion

The discovery of this compound in 1960 by Stetter and colleagues marked an important, albeit less celebrated, milestone in the exploration of adamantane chemistry. While its initial biological evaluation showed it to be less potent as an antiviral agent compared to its 1-amino isomer, the synthesis and study of this compound have contributed to a deeper understanding of the structure-activity relationships within this important class of compounds. The historical synthetic routes, particularly the Leuckart reaction and the reduction of the corresponding oxime, remain fundamental examples of amine synthesis for medicinal chemists. For contemporary researchers, the story of this compound serves as a reminder of the subtle yet profound impact of isomeric substitution on the biological activity of a pharmacophore.

References

An In-depth Technical Guide to 2-Aminoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Structure and CAS Number

2-Aminoadamantane, also known as 2-adamantanamine or tricyclo[3.3.1.13,7]decan-2-amine, is a tricyclic aliphatic amine. Its rigid, cage-like structure is a key feature contributing to its pharmacological properties. The compound exists as a free base and more commonly as a hydrochloride salt.

  • This compound (Free Base)

    • CAS Number: 13074-39-0[1]

    • Molecular Formula: C10H17N

    • Molecular Weight: 151.25 g/mol [1]

    • Chemical Structure:

    / | C----C----C / \ / \ / C---C--C---C---C \ / \ / \ / C----C----C \ | / --C--

  • This compound Hydrochloride (Salt)

    • CAS Number: 10523-68-9[2][3][4]

    • Molecular Formula: C10H18ClN[3][5]

    • Molecular Weight: 187.71 g/mol [3][4][5]

    • Appearance: White crystalline powder[3]

Physicochemical Properties

The lipophilic nature of the adamantane cage significantly influences the physicochemical properties of this compound, impacting its solubility, distribution, and ability to cross biological membranes.

PropertyValueSource(s)
Melting Point (HCl) >300 °C (decomposes)[2][3]
Solubility (HCl) Slightly soluble in water, methanol, and DMSO[3]
pKa (related compound) 10.1 (for 1-aminoadamantane)[6]
LogP (calculated) 1.7[1]

Synthesis of this compound

The synthesis of this compound typically starts from 2-adamantanone. Two common synthetic routes are the Leuckart reaction and reductive amination.

Experimental Protocol: Synthesis via Reductive Amination of 2-Adamantanone

This protocol describes a general procedure for the synthesis of this compound from 2-adamantanone via reductive amination.

Materials:

  • 2-Adamantanone

  • Ammonium acetate or ammonia

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol (anhydrous)

  • Hydrochloric acid (ethanolic or aqueous)

  • Diethyl ether or other suitable organic solvent

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware and equipment for organic synthesis

Procedure:

  • Imine Formation:

    • Dissolve 2-adamantanone in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add a molar excess of ammonium acetate (or bubble ammonia gas through the solution).

    • Stir the mixture at room temperature to facilitate the formation of the intermediate imine. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction of the Imine:

    • Once imine formation is substantial, add sodium cyanoborohydride portion-wise to the reaction mixture. This reagent selectively reduces the imine in the presence of the ketone.[7][8]

    • Continue stirring the reaction at room temperature until the imine is consumed, as monitored by TLC or GC-MS.

  • Work-up and Isolation of the Free Base:

    • Quench the reaction by carefully adding water.

    • Remove the methanol under reduced pressure.

    • Make the aqueous solution basic by adding a suitable base (e.g., NaOH) to deprotonate the amine.

    • Extract the aqueous layer with an organic solvent such as diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude this compound free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether).

    • Slowly add a solution of hydrochloric acid (e.g., ethanolic HCl or concentrated aqueous HCl) dropwise with stirring.

    • The this compound hydrochloride will precipitate as a white solid.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Logical Workflow for the Synthesis of this compound

G start 2-Adamantanone imine_formation Imine Formation (Ammonium Acetate or Ammonia) start->imine_formation imine_intermediate 2-Adamantanimine (Intermediate) imine_formation->imine_intermediate reduction Reduction (Sodium Cyanoborohydride) imine_intermediate->reduction free_base This compound (Free Base) reduction->free_base salt_formation Salt Formation (Hydrochloric Acid) free_base->salt_formation final_product This compound Hydrochloride salt_formation->final_product

Caption: Synthetic workflow for this compound hydrochloride.

Biological Activity and Applications in Drug Development

This compound and its derivatives have garnered significant interest in drug discovery due to their unique structural features that can impart desirable pharmacokinetic and pharmacodynamic properties.[9] The primary areas of investigation for this class of compounds are as antiviral agents and as modulators of the central nervous system.

Antiviral Activity

Aminoadamantanes, including this compound derivatives, are known for their antiviral activity, particularly against the influenza A virus.[10][11]

Mechanism of Action: M2 Proton Channel Inhibition

The primary mechanism of antiviral action is the blockade of the M2 ion channel of the influenza A virus.[11] The M2 protein is a proton-selective ion channel essential for viral replication. After the virus enters the host cell via endocytosis, the acidic environment of the endosome activates the M2 channel, allowing protons to enter the virion. This acidification is crucial for the uncoating of the viral ribonucleoprotein (RNP) complex, releasing the viral genetic material into the cytoplasm. By blocking this channel, this compound prevents viral uncoating and subsequent replication.

Signaling Pathway: Influenza A M2 Channel Blockade

G cluster_virus Influenza A Virion cluster_endosome Host Cell Endosome (Acidic pH) M2_channel M2 Proton Channel RNP Viral RNP M2_channel->RNP Acidification blocked Blocked M2_channel->blocked uncoating Viral Uncoating RNP->uncoating protons H+ protons->M2_channel Influx aminoadamantane This compound aminoadamantane->M2_channel Inhibits replication Viral Replication uncoating->replication

Caption: Mechanism of M2 proton channel blockade by this compound.

Central Nervous System Activity

Aminoadamantanes also exhibit activity within the central nervous system, primarily as N-methyl-D-aspartate (NMDA) receptor antagonists.[11][12]

Mechanism of Action: NMDA Receptor Antagonism

NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory.[13] Overactivation of NMDA receptors can lead to excessive calcium influx and excitotoxicity, a process implicated in various neurodegenerative disorders. This compound can act as an uncompetitive antagonist, binding within the ion channel of the NMDA receptor when it is open and thereby blocking the influx of calcium ions. This modulation of NMDA receptor activity is the basis for the therapeutic potential of some aminoadamantanes in conditions like Alzheimer's disease and Parkinson's disease.[11]

Signaling Pathway: NMDA Receptor Antagonism

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate NMDA_receptor NMDA Receptor glutamate->NMDA_receptor Binds glycine Glycine glycine->NMDA_receptor Binds ion_channel Ion Channel NMDA_receptor->ion_channel Opens calcium_influx Ca2+ Influx ion_channel->calcium_influx excitotoxicity Excitotoxicity calcium_influx->excitotoxicity aminoadamantane This compound aminoadamantane->ion_channel Blocks

Caption: Uncompetitive antagonism of the NMDA receptor by this compound.

Quantitative Biological Data

While extensive quantitative data for this compound itself is limited in the public domain, studies on its derivatives provide insights into its potential activity. The table below summarizes relevant data for aminoadamantane derivatives.

Compound/DerivativeTarget/AssayValue (IC50/Kd)Source(s)
Amantadine (1-aminoadamantane)Influenza A (in vitro)~120-130 µM[1][14]
MemantineNMDA Receptor (uncompetitive)Kd ≈ 8.3 µM[13]
2-alkyl-2-aminoadamantane derivativesInfluenza A (M2 S31N mutant)Active in vitro[10]

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of this compound and its derivatives.

Protocol: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin

  • Agarose or Avicel

  • Crystal violet staining solution

  • This compound (or derivative) stock solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in culture plates and grow to confluency.

  • Virus Adsorption: Wash the confluent cell monolayers with phosphate-buffered saline (PBS) and infect with a diluted influenza A virus stock for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing a low concentration of agarose or Avicel and varying concentrations of the test compound (this compound). Include a positive control (e.g., amantadine) and a negative (no drug) control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells with a formaldehyde solution and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Protocol: NMDA Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand that binds to the NMDA receptor channel.

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [3H]MK-801 (radioligabeled NMDA receptor channel blocker)

  • Tris-HCl buffer

  • Glutamate and glycine (to open the channel)

  • This compound (or derivative) stock solution

  • Scintillation fluid and vials

  • Scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Prepare a suspension of rat brain cortical membranes in Tris-HCl buffer.

  • Binding Reaction: In test tubes, combine the membrane preparation, [3H]MK-801, glutamate, and glycine. Add varying concentrations of the test compound (this compound). Include tubes for total binding (no competitor) and non-specific binding (excess of a known unlabeled blocker like MK-801).

  • Incubation: Incubate the reaction mixture at room temperature to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound ligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. The Ki (inhibitor constant) can be calculated from the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Conclusion

This compound is a foundational molecule in the development of drugs targeting viral infections and central nervous system disorders. Its rigid, lipophilic structure provides a unique scaffold that can be derivatized to optimize pharmacological properties. The primary mechanisms of action for this class of compounds, inhibition of the influenza A M2 proton channel and antagonism of the NMDA receptor, are well-established. This guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, serving as a valuable resource for researchers in the field of drug discovery and development. Further investigation into 2-substituted adamantanes holds promise for the development of novel therapeutics with improved efficacy and resistance profiles.

References

Solubility of 2-Aminoadamantane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of 2-aminoadamantane in organic solvents. Due to a scarcity of publicly available quantitative data for this compound, this document leverages solubility data for the structurally analogous compound, 1-aminoadamantane hydrochloride, to provide insights into expected solubility trends. This guide also outlines a comprehensive experimental protocol for determining the solubility of this compound and presents a visual workflow of the experimental process.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. Understanding the solubility profile of this compound is essential for optimizing synthetic routes and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide aims to provide a foundational understanding of this compound's solubility characteristics and a practical framework for its experimental determination.

Solubility Data

The following table summarizes the mole fraction solubility of 1-aminoadamantane hydrochloride in several organic solvents at various temperatures. This data is extracted from studies on 1-adamantanamine hydrochloride and is presented here for illustrative purposes.[1][2][3]

Table 1: Mole Fraction Solubility (x₁) of 1-Aminoadamantane Hydrochloride in Various Solvents [1][2][3]

Temperature (K)EthanolAcetic AcidN-Methylpyrrolidone (NMP)N,N-Dimethylformamide (DMF)Dimethylacetamide (DMAC)
283.150.01530.03810.02450.00890.0198
288.150.01760.04350.02870.01040.0234
293.150.02010.04960.03350.01210.0275
298.150.02290.05640.03890.01410.0322
303.150.02610.06410.04510.01630.0376
308.150.02960.07280.05210.01890.0438
313.150.03360.08250.06010.02180.0509
318.150.03810.09340.06910.02510.0591
323.150.04310.10570.07930.02880.0685
328.150.04870.11940.09090.03310.0793
333.150.05490.13480.10410.03790.0917

Disclaimer: This data is for 1-aminoadamantane hydrochloride and should be used as a qualitative guide for estimating the solubility behavior of this compound.

Qualitative solubility information for this compound hydrochloride indicates it is slightly soluble in DMSO, methanol, and water.[4] The parent compound, adamantane, is practically insoluble in water but readily soluble in nonpolar organic solvents.[5]

Experimental Protocol for Solubility Determination

The following protocol outlines the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent. This method is considered the gold standard for its reliability.[6]

3.1. Materials and Equipment

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps and PTFE septa

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The required time should be determined in preliminary experiments by sampling at different time points until the concentration in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL, g/L, or mol/L.

3.3. Considerations

  • Purity of Compound and Solvents: The purity of both the this compound and the organic solvents can significantly impact the solubility results.

  • Temperature Control: Solubility is highly dependent on temperature; therefore, precise temperature control is critical throughout the experiment.

  • Equilibration Time: Insufficient equilibration time can lead to an underestimation of the solubility.

  • Solid Phase Analysis: It is good practice to analyze the solid phase after the experiment (e.g., by DSC or XRD) to ensure that no phase transition or solvate formation has occurred.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh Excess This compound B Add Known Volume of Solvent A->B C Agitate at Constant Temperature B->C D Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F G Quantify by HPLC/GC F->G H Calculate Solubility G->H

References

theoretical calculations of 2-aminoadamantane properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Theoretical Calculation of 2-Aminoadamantane Properties

Affiliation: Google Research

Abstract

This compound, a rigid cage-like aliphatic amine, serves as a crucial scaffold in medicinal chemistry, notably in the development of antiviral and central nervous system-acting drugs. Understanding its physicochemical properties at a molecular level is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to characterize the electronic, vibrational, and thermodynamic properties of this compound and its related derivatives. It details the application of Density Functional Theory (DFT) for geometry optimization and the calculation of molecular orbitals and vibrational frequencies. Furthermore, it explores advanced techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) for predicting binding affinities to biological targets. This document summarizes key quantitative data in structured tables and provides detailed protocols for the experimental validation of theoretical predictions, serving as a vital resource for researchers, scientists, and drug development professionals.

Introduction

Adamantane and its derivatives have garnered significant attention in pharmacology due to their unique structural properties. The rigid, lipophilic adamantane cage can interact with biological targets, such as viral ion channels, and its derivatives are key components of approved drugs. This compound is an important isomer, and understanding its structural and electronic characteristics is essential for predicting its behavior and designing more potent and selective therapeutics.

Theoretical calculations provide a powerful, cost-effective alternative to purely empirical studies, allowing for the prediction of molecular properties and the elucidation of interaction mechanisms at an atomic level. This guide focuses on the primary computational methods employed to study this compound, presenting a workflow from basic molecular property prediction to the analysis of complex biological interactions.

Core Theoretical Methodologies

The foundation of modern computational chemistry for molecules like this compound lies in quantum mechanics, with Density Functional Theory (DFT) being the most widely used method.

Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT is employed to determine the optimized molecular geometry, electronic properties, and vibrational frequencies. The accuracy of DFT calculations depends on the choice of the exchange-correlation functional and the basis set.

  • Functionals: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is a popular and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost.[1][2][3]

  • Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly used.[4][5] The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electron distribution, especially the lone pair on the nitrogen atom.

The general workflow for a DFT-based analysis of this compound is illustrated below.

cluster_0 Computational Workflow for Property Prediction A Input Structure (this compound) B Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) A->B C Frequency Calculation B->C D Electronic Property Analysis (HOMO, LUMO, MEP) B->D E Thermodynamic Analysis (Enthalpy, Free Energy) B->E F Vibrational Spectra (IR, Raman) C->F G Reactivity Descriptors (Hardness, Electrophilicity) D->G

A general workflow for calculating molecular properties using DFT.
Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA)

For studying the interaction of this compound derivatives with biological targets, such as the influenza M2 proton channel, the MM-PBSA method is a widely used approach to estimate binding free energies.[6] This method combines molecular mechanics energy calculations with continuum solvation models to approximate the energy of binding between a ligand and a receptor.

The binding free energy (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

ΔGbind\Delta G{\text{bind}}ΔGbind​
) is typically calculated as: ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
ΔGbind=ΔEMM+ΔGsolvTΔS\Delta G{\text{bind}} = \Delta E_{\text{MM}} + \Delta G_{\text{solv}} - T\Delta SΔGbind​=ΔEMM​+ΔGsolv​−TΔS
where:

  • ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    ΔEMM\Delta E{\text{MM}}ΔEMM​
    is the change in molecular mechanics energy in the gas phase.

  • ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

    ΔGsolv\Delta G{\text{solv}}ΔGsolv​
    is the change in solvation free energy.

  • TΔST\Delta STΔS
    is the change in conformational entropy upon binding.

Key Calculated Properties

While specific, peer-reviewed theoretical data for this compound is not as abundant as for its 1-amino isomer (amantadine), the following sections present representative data calculated for aminoadamantanes using the methodologies described above.

Electronic Properties

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Key descriptors include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[7]

Table 1: Representative Calculated Electronic Properties of Aminoadamantane Isomers Calculations are typically performed in the gas phase using DFT (e.g., B3LYP/6-311++G(d,p)). Values are illustrative and based on typical results for adamantane derivatives.

PropertySymbolRepresentative ValueUnitSignificance
Highest Occupied Molecular Orbital Energyngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
EHOMOE{\text{HOMO}}EHOMO​
-6.3 to -6.8eVElectron-donating ability; localized on the amine group
Lowest Unoccupied Molecular Orbital Energyngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
ELUMOE{\text{LUMO}}ELUMO​
-1.7 to -1.9eVElectron-accepting ability; delocalized over the cage
HOMO-LUMO Energy Gap
ΔE\Delta EΔE
4.5 to 5.0eVChemical reactivity and kinetic stability
Ionization Potential (Vertical)IP~9.2eVEnergy required to remove an electron
Dipole Moment
μ\muμ
~2.0DebyePolarity and non-covalent interaction potential
Vibrational Analysis

DFT frequency calculations predict the vibrational modes of a molecule, which correspond to the absorption peaks in infrared (IR) and Raman spectroscopy. Comparing theoretical spectra with experimental data is a primary method for validating the accuracy of the computational model and aiding in the assignment of spectral bands.[8][9]

Table 2: Comparison of Representative Theoretical and Experimental Vibrational Frequencies for Aminoadamantane Theoretical frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and basis set limitations.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
N-H Stretch (asymmetric)~3360~3350-3370
N-H Stretch (symmetric)~3290~3280-3300
C-H Stretch~2900-2950~2850-2930
N-H Wagging~840~830-850
Cage Deformation< 800< 800
Thermodynamic and Binding Properties

Theoretical methods can predict fundamental thermodynamic properties and the energetics of binding to a receptor. Quantum chemical calculations can yield the standard enthalpy of formation, while methods like MM-PBSA provide insight into the thermodynamics of protein-ligand binding.[6][10]

Table 3: Representative Calculated Thermodynamic and Binding Properties

PropertySymbolRepresentative ValueUnitMethod
Standard Molar Enthalpy of Formation (gas)ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
ΔfHgas\Delta_f H^\circ{\text{gas}}Δf​Hgas∘​
-220 to -240kJ/molDFT (isodesmic reactions)
Binding Free Energy to M2 Channelngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
ΔGbind\Delta G{\text{bind}}ΔGbind​
-25 to -40kcal/molMM-PBSA

Experimental Protocols for Validation

Theoretical predictions must be validated against experimental data. The following protocols outline standard procedures for obtaining experimental data to compare with the calculated properties of this compound.

Protocol: Vibrational Spectroscopy (FTIR)

Objective: To obtain the infrared vibrational spectrum of this compound for comparison with DFT-calculated frequencies.

Methodology:

  • Sample Preparation: A small amount (~1-2 mg) of solid this compound is finely ground in an agate mortar. Approximately 100 mg of dry potassium bromide (KBr) powder is added, and the mixture is homogenized.

  • Pellet Formation: The mixture is transferred to a pellet-pressing die and subjected to high pressure (8-10 tons) under vacuum to form a thin, transparent KBr pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Collection: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is subtracted to obtain the final absorbance spectrum of the sample.

  • Analysis: The positions of the absorption peaks (in cm⁻¹) are identified and compared with the scaled theoretical vibrational frequencies.

Protocol: Isothermal Titration Calorimetry (ITC)

Objective: To experimentally determine the thermodynamic parameters (binding affinity, enthalpy, entropy) of this compound binding to a target protein, for validation of MM-PBSA calculations.

Methodology:

  • Sample Preparation: The target protein (e.g., purified M2 proton channel reconstituted in micelles) is placed in the ITC sample cell. This compound (ligand) is prepared at a 10-20 fold higher concentration in the same buffer and loaded into the injection syringe. All solutions are thoroughly degassed.

  • Instrument Setup: The experiment is run at a constant temperature (e.g., 25 °C). Injection volumes (e.g., 2-5 µL) and spacing between injections (e.g., 150-180 seconds) are set to ensure the reaction reaches equilibrium and the thermal signal returns to baseline.

  • Titration: A series of small aliquots of the ligand solution are injected into the protein solution. The heat change associated with each injection is measured by the instrument.

  • Data Analysis: The raw data (heat change per injection) is integrated to create a binding isotherm. This isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the binding affinity (

    KdK_dKd​
    ), stoichiometry (n), and enthalpy of binding (
    ΔH\Delta HΔH
    ). The Gibbs free energy (
    ΔG\Delta GΔG
    ) and entropy (
    ΔS\Delta SΔS
    ) are then calculated using the equation:
    ΔG=RTln(Ka)=ΔHTΔS\Delta G = -RT \ln(K_a) = \Delta H - T\Delta SΔG=−RTln(Ka​)=ΔH−TΔS
    , where
    Ka=1/KdK_a = 1/K_dKa​=1/Kd​
    .

The diagram below illustrates the synergistic relationship between theoretical prediction and experimental validation.

cluster_1 Theory-Experiment Validation Cycle Theo Theoretical Prediction (DFT, MM-PBSA) Comp Comparison & Analysis Theo->Comp Predicted Properties Exp Experimental Measurement (FTIR, ITC) Exp->Comp Measured Properties Refine Model Refinement / Hypothesis Generation Comp->Refine Correlation / Discrepancy Refine->Theo Improved Model

The iterative cycle of computational prediction and experimental validation.

Conclusion

Theoretical calculations offer indispensable tools for the in-depth characterization of this compound. Methods such as Density Functional Theory provide fundamental insights into its electronic structure and vibrational properties, which are essential for understanding its intrinsic reactivity and for spectroscopic identification. Furthermore, more advanced computational strategies like MM-PBSA enable the prediction of binding thermodynamics to pharmaceutically relevant targets, thereby guiding the design of new and improved adamantane-based drugs. The synergy between these computational predictions and rigorous experimental validation accelerates the drug discovery process, reducing costs and providing a rational basis for molecular design. This guide serves as a foundational resource for applying these powerful computational techniques to the study of this compound and other important medicinal scaffolds.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Aminoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-aminoadamantane. Designed for researchers, scientists, and professionals in drug development, this document details the chemical shifts, experimental protocols, and a logical workflow for spectral assignment, facilitating the structural elucidation and characterization of this important adamantane derivative.

Introduction

This compound is a key structural motif in medicinal chemistry, serving as a precursor and active pharmacophore in a variety of therapeutic agents. Its rigid, three-dimensional cage structure imparts unique physicochemical properties to molecules. Accurate structural confirmation through NMR spectroscopy is paramount for establishing structure-activity relationships and ensuring the quality of synthesized compounds. This guide summarizes the known ¹H and ¹³C NMR chemical shifts and provides a standardized methodology for their acquisition and analysis.

¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in NMR spectroscopy are indicative of the local electronic environment of each nucleus. The introduction of an amino group at the C-2 position of the adamantane scaffold breaks the molecule's high symmetry, leading to a more complex and informative spectrum compared to the parent adamantane.

¹H NMR Chemical Shifts

The proton NMR spectrum of 2-substituted adamantanes can be complex due to overlapping signals of the cage protons. Higher field NMR spectrometers (300 MHz or greater) are often recommended for better signal dispersion.

Table 1: ¹H NMR Chemical Shifts of this compound

Proton AssignmentChemical Shift (δ, ppm)
Adamantane Cage-H1.48 - 2.15 (m)
NH₂1.25 (s, br)

Note: Data is illustrative and may vary based on solvent and concentration. The broad multiplet between 1.48 and 2.15 ppm corresponds to the 16 protons of the adamantane cage. The broad singlet at 1.25 ppm is attributed to the two protons of the amino group.

¹³C NMR Chemical Shifts

The ¹³C NMR spectrum, typically acquired with proton decoupling, provides distinct signals for each unique carbon atom in the molecule. The chemical shifts are sensitive to the substitution pattern and the electronic effects of the substituent. Below are the reported ¹³C NMR chemical shifts for this compound hydrochloride. The protonation of the amino group in the hydrochloride salt can influence the chemical shifts of the nearby carbon atoms.

Table 2: ¹³C NMR Chemical Shifts of this compound Hydrochloride

Carbon AssignmentChemical Shift (δ, ppm)
C2 (CH-NH₃⁺)51.5
Cage Carbons26.6 - 37.5

Note: This data corresponds to this compound hydrochloride. The chemical shifts for the free base may differ slightly.

For comparison, the ¹³C NMR chemical shifts for unsubstituted adamantane are approximately 28.5 ppm (methine carbons) and 37.9 ppm (methylene carbons). The presence of the amino group at C-2 induces significant shifts in the carbon signals of the adamantane core.

Experimental Protocols

A standardized protocol is essential for acquiring high-quality and reproducible NMR data.[1]

Sample Preparation
  • Dissolution : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

NMR Instrument Setup
  • Spectrometer : Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for improved signal resolution.

  • Tuning and Shimming : Tune the probe to the appropriate ¹H and ¹³C frequencies and shim the magnetic field to achieve optimal homogeneity and sharp spectral lines.

¹H NMR Acquisition
  • Pulse Sequence : A standard one-dimensional proton pulse sequence is typically used.

  • Spectral Width : Set the spectral width to approximately 10-15 ppm.

  • Relaxation Delay : Employ a relaxation delay of 1-2 seconds.

  • Number of Scans : Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition
  • Decoupling : Acquire a proton-decoupled ¹³C NMR spectrum to obtain single-line signals for each carbon.

  • Spectral Width : Use a spectral width of around 200-220 ppm.

  • Relaxation Delay : A longer relaxation delay of 2-5 seconds is often necessary due to the longer relaxation times of carbon nuclei. A greater number of scans is typically required compared to ¹H NMR.

Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction : Phase the spectrum and perform a baseline correction.

  • Referencing : Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Analysis : Analyze the chemical shifts, multiplicities, and (for ¹H NMR) integration to elucidate the structure. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC may be necessary.

Visualization of the NMR Signal Assignment Workflow

The following diagram illustrates a logical workflow for the assignment of NMR signals for a substituted adamantane such as this compound.

NMR_Assignment_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_confirmation Structure Confirmation prep_sample Dissolve this compound in Deuterated Solvent (e.g., CDCl3) + Internal Standard (TMS) acquire_1d Acquire 1D Spectra (¹H and ¹³C NMR) prep_sample->acquire_1d acquire_2d Acquire 2D Spectra (optional) (COSY, HSQC, HMBC) acquire_1d->acquire_2d If needed for complex spectra num_signals Identify Number of Signals (Determine Molecular Symmetry) acquire_1d->num_signals correlate Correlate Signals (¹H-¹³C Correlations via 2D NMR) acquire_2d->correlate chem_shifts Analyze Chemical Shifts (Effect of -NH2 Group) num_signals->chem_shifts coupling Analyze Coupling Patterns (¹H-¹H Interactions) chem_shifts->coupling coupling->correlate assign_signals Assign All ¹H and ¹³C Signals to Specific Atoms correlate->assign_signals confirm_structure Confirm Structure of This compound assign_signals->confirm_structure

Logical workflow for NMR-based structure confirmation of this compound.

References

mass spectrometry fragmentation pattern of 2-aminoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Aminoadamantane

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of molecules like this compound (C₁₀H₁₇N) is crucial for its identification and characterization in various matrices. This guide provides a detailed overview of the electron ionization (EI) , complete with quantitative data, experimental protocols, and a visualization of the primary fragmentation pathway.

Core Fragmentation Characteristics

Under electron ionization, this compound undergoes characteristic fragmentation, primarily driven by the loss of the amino group and subsequent rearrangements of the adamantane cage. The resulting mass spectrum is distinguished by a prominent molecular ion peak and a highly abundant fragment resulting from the neutral loss of ammonia.

Quantitative Fragmentation Data

The electron ionization (70 eV) mass spectrum of this compound is characterized by several key ions. The relative intensities of these major fragments are summarized in the table below. This data is critical for the identification of this compound in complex mixtures and for distinguishing it from its isomers, such as 1-aminoadamantane.

m/z (Mass-to-Charge Ratio) Proposed Ion/Fragment Relative Intensity (%)
151[M]⁺ (Molecular Ion)100
134[M - NH₃]⁺93
108[C₈H₁₂]⁺55
94[C₇H₁₀]⁺60
93[C₇H₉]⁺85
92[C₇H₈]⁺65
79[C₆H₇]⁺70
77[C₆H₅]⁺45
67[C₅H₇]⁺40

Data interpreted from the mass spectrum presented in Greidanus, J. W. (1971). Chemistry of 2-Substituted Adamantanes. III. Mass Spectra of 1- and 2-Adamantanethiol, 2-Adamantanol, and 2-Adamantanamine. Canadian Journal of Chemistry, 49(21), 3593-3597.[1]

Primary Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule. The molecular ion then undergoes a characteristic neutral loss of ammonia, which is a key diagnostic feature for this compound.[1] This is followed by further fragmentation of the resulting C₁₀H₁₄ radical cation.

Fragmentation_Pathway M This compound (C₁₀H₁₇N) m/z = 151 M_ion [M]⁺˙ m/z = 151 M->M_ion Electron Ionization frag_134 [M - NH₃]⁺˙ m/z = 134 M_ion->frag_134 - NH₃ further_frags Further Fragments (m/z 108, 94, 93, etc.) frag_134->further_frags Ring Opening & Rearrangement

Caption: Primary fragmentation pathway of this compound under EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a typical procedure for obtaining the mass spectrum of this compound using a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

4.1. Instrumentation

  • Mass Spectrometer: A Varian Atlas CH-5 mass spectrometer or a similar instrument equipped with an electron ionization source is suitable.[1]

  • Sample Introduction: Direct insertion probe.

4.2. Instrument Parameters

  • Ionization Energy: 70 eV is a standard energy for generating reproducible fragmentation patterns and for comparison with library spectra. A lower energy, such as 12 eV, can be used to enhance the molecular ion peak.[1]

  • Source Temperature: 250 °C.[1]

  • Probe Temperature: The sample is introduced via a direct probe with the temperature set at approximately 20-25 °C.[1]

  • Mass Range: Scan from m/z 40 to 200 to cover the molecular ion and all significant fragments.

  • Vacuum: A high vacuum (e.g., 10⁻⁶ to 10⁻⁷ torr) should be maintained in the mass analyzer.

4.3. Sample Preparation

  • A small amount of solid this compound is placed in a clean glass capillary tube.

  • The capillary tube is inserted into the direct insertion probe.

4.4. Data Acquisition

  • Insert the direct insertion probe into the mass spectrometer's ion source.

  • Allow the sample to slowly heat and vaporize into the ion source.

  • Acquire mass spectra continuously as the sample evaporates to obtain a representative spectrum.

  • The relative intensities of the peaks should be calculated as a percentage of the most intense peak (the base peak).[1]

Interpretation and Conclusion

The mass spectrum of this compound is characterized by a strong molecular ion peak (m/z 151) and a very prominent M-17 peak (m/z 134), corresponding to the loss of ammonia.[1] This loss of the amino group as a neutral molecule is a dominant fragmentation pathway for 2-substituted adamantanes, in contrast to many primary amines where this is less common.[1] The presence of this M-17 fragment is a key identifier for this compound. The subsequent fragmentation of the adamantane cage produces a series of smaller hydrocarbon ions, which are also characteristic of the adamantane structure. This detailed understanding of the fragmentation pattern is essential for the unambiguous identification of this compound in research and drug development settings.

References

The Biological Versatility of 2-Aminoadamantane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigid, lipophilic cage structure of adamantane has long captured the attention of medicinal chemists. Its unique three-dimensional framework offers a scaffold to design molecules with favorable pharmacokinetic properties, including enhanced metabolic stability and blood-brain barrier permeability. Among the various adamantane-based compounds, 2-aminoadamantane derivatives have emerged as a particularly promising class, exhibiting a diverse range of biological activities. This technical guide provides an in-depth exploration of the antiviral and neuromodulatory properties of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Antiviral Activity: Targeting Influenza and Beyond

This compound derivatives have been extensively investigated for their antiviral properties, most notably against influenza A virus. More recent studies have also explored their potential against other viruses, including SARS-CoV-2.

Mechanism of Action: Inhibition of the M2 Proton Channel

The primary mechanism of antiviral action of many this compound derivatives against influenza A is the blockade of the M2 proton ion channel.[1] This viral protein is essential for the uncoating of the virus within the host cell, a critical step for the release of the viral genome and subsequent replication. By physically occluding the M2 channel, these derivatives prevent the influx of protons into the viral particle, thereby inhibiting viral uncoating and replication.

M2_Inhibition cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome (Acidic) Viral RNA Viral RNA M2_Channel M2 Proton Channel M2_Channel->Viral RNA Acidification & Uncoating H+ H+ H+->M2_Channel Influx This compound This compound Derivative This compound->M2_Channel Blockade

Figure 1: Mechanism of M2 proton channel inhibition by this compound derivatives.
Quantitative Antiviral Data

The antiviral efficacy of this compound derivatives is typically quantified by their 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), the ratio of CC50 to IC50, is a critical parameter for assessing the therapeutic potential of a compound. A higher SI value indicates a more favorable safety profile.

CompoundVirus StrainIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
AmantadineInfluenza A/H3N212.5 (µg/mL)>100 (µg/mL)>8[1]
RimantadineInfluenza A/H3N210.0 (µg/mL)>100 (µg/mL)>10[1]
Glycyl-rimantadineInfluenza A/H3N27.5 (µg/mL)>100 (µg/mL)>13.3[1]
Leucyl-rimantadineInfluenza A/H3N215.0 (µg/mL)>100 (µg/mL)>6.7[1]
Tyrosyl-rimantadineInfluenza A/H3N2>50 (µg/mL)>100 (µg/mL)-[1]
(R)-Enol Ester 10Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm097.7Not ReportedNot Reported[2]
(S)-Enol Ester 10Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm097.7Not ReportedNot Reported[2]
(R,S)-Dione 11Influenza A/California/7/2009(H1N1)pdm0920.6, 26.7Not ReportedNot Reported[2]
AminoadamantaneSARS-CoV-239.71>1000>25[3]
Derivative 3F4SARS-CoV-20.32>1000>3125[3]
Derivative 3F5SARS-CoV-20.44>1000>2272[3]
Derivative 3E10SARS-CoV-21.28>1000>781[3]

Note: Data presented in µg/mL has been noted accordingly. Direct comparison between different units should be made with caution.

Neuromodulatory Activity: NMDA Receptor Antagonism

This compound derivatives also exhibit significant activity as N-methyl-D-aspartate (NMDA) receptor antagonists. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.

Mechanism of Action: Open-Channel Blockade

This compound derivatives act as uncompetitive, open-channel blockers of the NMDA receptor. This means they bind within the ion channel pore only when the receptor is activated by both glutamate and a co-agonist (glycine or D-serine). This voltage-dependent blockade modulates the influx of Ca2+ ions, thereby preventing excessive neuronal excitation.

NMDA_Blockade cluster_receptor NMDA Receptor Receptor_Closed Closed Channel Receptor_Open Open Channel Receptor_Closed->Receptor_Open Activation Receptor_Blocked Blocked Channel Receptor_Open->Receptor_Blocked Ca_Influx Ca2+ Influx Receptor_Open->Ca_Influx No_Ca_Influx No Ca2+ Influx Receptor_Blocked->No_Ca_Influx Glutamate_Glycine Glutamate + Glycine Glutamate_Glycine->Receptor_Closed Binding This compound This compound Derivative This compound->Receptor_Open Binding

Figure 2: Mechanism of NMDA receptor open-channel blockade.
Quantitative NMDA Receptor Antagonist Data

The potency of this compound derivatives as NMDA receptor antagonists is often determined by their ability to inhibit NMDA-induced currents in electrophysiology assays, with results typically reported as IC50 or Ki values.

CompoundReceptor/AssayIC50 / Ki (µM)Reference
AmantadineNMDA Receptor (whole-cell patch clamp)38.9 ± 4.2[4]
MemantineNMDA ReceptorPotent antagonist[5]
Adamantane-derived compounds 1, 2, 5, 10NMDAR channel inhibition66.7 - 89.5% inhibition at 100 µM[6]

Experimental Protocols

Antiviral Screening: Plaque Reduction Assay

This assay is a gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.

Plaque_Assay_Workflow A Seed host cells (e.g., MDCK) in multi-well plates B Incubate to form a confluent monolayer A->B C Infect cells with virus B->C D Incubate for viral adsorption C->D E Remove inoculum and add overlay medium with test compound D->E F Incubate to allow plaque formation E->F G Fix and stain cells F->G H Count plaques and calculate IC50 G->H

Figure 3: Experimental workflow for a plaque reduction assay.

Methodology:

  • Cell Seeding: Seed a suitable host cell line, such as Madin-Darby Canine Kidney (MDCK) cells for influenza virus, into multi-well plates to achieve a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus.

  • Compound Treatment: After a viral adsorption period, remove the virus inoculum and add a semi-solid overlay medium containing various concentrations of the this compound derivative.

  • Plaque Formation: Incubate the plates for a period sufficient for viral plaques (zones of cell death) to form.

  • Visualization and Quantification: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques. The number of plaques is counted, and the IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[1]

NMDA Receptor Activity: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to agonist and antagonist application.

Methodology:

  • Cell Preparation: Use primary neurons or cell lines (e.g., HEK293) expressing NMDA receptors.

  • Electrode Placement: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.

  • Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the cell's interior.

  • Agonist Application: The cell is perfused with a solution containing NMDA and a co-agonist (e.g., glycine) to evoke an inward current.

  • Antagonist Application: The this compound derivative is co-applied with the agonists at various concentrations.

  • Data Acquisition and Analysis: The inhibition of the NMDA-evoked current is recorded at different antagonist concentrations. The data is then used to generate a concentration-response curve and calculate the IC50 value.

Conclusion

This compound derivatives represent a versatile chemical scaffold with significant potential in drug discovery. Their dual activity as both antiviral agents and NMDA receptor antagonists makes them particularly intriguing for further investigation. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating the design and evaluation of novel this compound-based therapeutics. Future research should focus on expanding the structure-activity relationship studies to optimize potency and selectivity, as well as exploring their efficacy in in vivo models of viral infections and neurological disorders.

References

The Core Mechanisms of 2-Aminoadamantane Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the molecular interactions and functional consequences of 2-aminoadamantane derivatives, providing a foundational understanding for researchers, scientists, and drug development professionals in the fields of virology and neuroscience.

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to a class of compounds with a remarkable dual-action profile. These agents have demonstrated significant therapeutic value as both antiviral and neuroprotective agents. This technical guide elucidates the core mechanisms of action of this compound compounds, with a focus on their interactions with key biological targets. The information presented herein is intended to provide a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.

Antiviral Mechanism of Action: Targeting the Influenza A M2 Proton Channel

The primary antiviral activity of this compound compounds, such as amantadine and rimantadine, is directed against the influenza A virus.[1] The key molecular target is the M2 protein, a proton-selective ion channel embedded in the viral envelope.[1][2] This channel plays a critical role in the early stages of viral replication.

Following entry into the host cell via endocytosis, the influenza virus is enclosed within an endosome. The acidic environment of the endosome activates the M2 proton channel, allowing protons to flow into the virion.[2] This acidification is essential for the uncoating process, which involves the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm.[1]

This compound compounds act as potent blockers of the M2 proton channel.[1] They bind to a specific site within the pore of the channel, physically obstructing the passage of protons.[1] This blockade prevents the acidification of the viral interior, thereby inhibiting the uncoating of the vRNP and halting the viral replication cycle.[1]

Antiviral_Mechanism cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Host Cell Cytoplasm Virus Influenza A Virus M2_channel M2 Proton Channel vRNP Viral Ribonucleoprotein (vRNP) M2_channel->vRNP Acidification-induced Uncoating Replication Viral Replication vRNP->Replication Release Amino_Adamantane This compound Compound Amino_Adamantane->M2_channel Blockade Protons H+ Protons->M2_channel Influx

Figure 1: Antiviral mechanism of this compound compounds.
Quantitative Data: Antiviral Activity

The antiviral potency of this compound derivatives is typically quantified by their 50% inhibitory concentration (IC50) in cell-based assays, such as the plaque reduction assay.

CompoundVirus StrainIC50 (µM)Reference
AmantadineInfluenza A/H3N2>100[3]
RimantadineInfluenza A/H3N2>100[3]
Glycyl-rimantadineInfluenza A/H3N27.5[3]
Leucyl-rimantadineInfluenza A/H3N215.0[3]
Tyrosyl-rimantadineInfluenza A/H3N2>100[3]
Derivative 3F4SARS-CoV-20.32[4]
Derivative 3F5SARS-CoV-20.44[4]
AmantadineSARS-CoV-239.71[4]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation in a cell monolayer.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock

  • This compound compound stock solution

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock in serum-free DMEM.

  • Infection: Wash the confluent MDCK cell monolayers with PBS and infect with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with an agarose or Avicel-containing medium containing various concentrations of the this compound compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until viral plaques are visible.

  • Plaque Visualization: Fix the cells with a formaldehyde solution and stain with crystal violet to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in the number of plaques compared to the untreated control.[3]

Plaque_Reduction_Workflow A Seed MDCK cells in 6-well plates B Infect confluent monolayer with Influenza A virus A->B C Remove inoculum and add overlay medium with this compound compound B->C D Incubate for 2-3 days C->D E Fix and stain cells with crystal violet D->E F Count plaques and calculate IC50 E->F

Figure 2: Experimental workflow for a plaque reduction assay.

Neuroprotective Mechanism of Action: Modulation of Glutamatergic and Dopaminergic Systems

In addition to their antiviral properties, certain this compound derivatives, most notably memantine, exhibit significant neuroprotective effects. These effects are primarily mediated through the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[5]

NMDA Receptor Antagonism

The NMDA receptor is a ligand-gated ion channel that is crucial for synaptic plasticity, learning, and memory. However, excessive activation of NMDA receptors can lead to an over-influx of calcium ions, triggering a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[5]

This compound compounds act as uncompetitive, low-to-moderate affinity antagonists of the NMDA receptor.[6] They bind to a site within the ion channel pore, the same site that binds magnesium ions (Mg2+), and physically block the flow of ions. This blockade is voltage-dependent and use-dependent, meaning the compounds preferentially bind to and block open, over-activated channels while having minimal effect on normal synaptic transmission. This unique mechanism of action allows them to quell pathological NMDA receptor activity without disrupting normal physiological function.[6]

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx Opens Channel Excitotoxicity Excitotoxicity Calcium_Influx->Excitotoxicity Excessive Influx Leads to Amino_Adamantane This compound Compound Amino_Adamantane->NMDA_Receptor Blocks Channel Pore

Figure 3: Mechanism of NMDA receptor antagonism by this compound compounds.
Modulation of Dopaminergic Transmission

Amantadine, in particular, is known to influence dopaminergic neurotransmission, which contributes to its therapeutic effects in Parkinson's disease. The precise mechanisms are complex but are thought to involve the enhancement of dopamine release and the inhibition of dopamine reuptake from the synaptic cleft.[7] This leads to an increased concentration of dopamine available to stimulate postsynaptic receptors.

Interaction with Other Receptors

This compound compounds have been shown to interact with other neuronal receptors, which may contribute to their overall pharmacological profile.

  • Nicotinic Acetylcholine Receptors (nAChRs): Amantadine acts as a non-competitive inhibitor of certain subtypes of nAChRs.[8][9]

  • Sigma-1 (σ1) Receptors: Amantadine and memantine are agonists at the sigma-1 receptor, and this interaction may play a role in their dopaminergic effects.[10][11]

Quantitative Data: Receptor Binding and Antagonism

The affinity and potency of this compound derivatives for their neuronal targets are determined through various in vitro assays.

CompoundReceptor/TargetAssay TypeValue (µM)Reference
AmantadineNMDA ReceptorElectrophysiology (IC50)38.9[12]
AmantadineNicotinic α7 nAChRElectrophysiology (IC50)6.5[8]
AmantadineSigma-1 ReceptorBinding Assay (Ki)7.44[10]
MemantineSigma-1 ReceptorBinding Assay (Ki)2.60[10]
AmantadineSigma-1 ReceptorBinding Assay (Ki)20.25[13]
MemantineSigma-1 ReceptorBinding Assay (Ki)19.98[13]
Experimental Protocol: NMDA Receptor Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the NMDA receptor.

Materials:

  • Rat brain cortical membranes

  • [3H]MK-801 (radioligand)

  • Unlabeled MK-801 (for non-specific binding)

  • This compound compound stock solution

  • Tris-HCl buffer

  • Glutamate and Glycine

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain cortices in ice-cold Tris-HCl buffer and prepare a crude membrane fraction by centrifugation.

  • Assay Setup: In test tubes, combine the membrane preparation, [3H]MK-801, and varying concentrations of the this compound test compound. Include tubes with excess unlabeled MK-801 to determine non-specific binding. Glutamate and glycine are added to open the channel for the binding of [3H]MK-801.

  • Incubation: Incubate the mixture at room temperature for a specified period to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. The Ki (inhibitory constant) is then determined from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).[14]

Binding_Assay_Workflow A Prepare rat brain cortical membranes B Incubate membranes with [3H]MK-801 and this compound compound A->B C Separate bound and free radioligand by rapid filtration B->C D Wash filters to remove non-specific binding C->D E Measure radioactivity using a scintillation counter D->E F Calculate specific binding and determine Ki E->F

Figure 4: Experimental workflow for an NMDA receptor radioligand binding assay.

Structure-Activity Relationships (SAR)

The biological activity of this compound compounds is highly dependent on their chemical structure. Modifications to the adamantane cage or the amino group can significantly impact their potency and selectivity for different targets. Generally, increasing the lipophilicity of the adamantane moiety can enhance binding affinity for both the M2 channel and the NMDA receptor. For instance, the addition of methyl groups to the adamantane cage of amantadine to form memantine increases its affinity for the NMDA receptor. Similarly, conjugation of amino acids to the amino group of rimantadine has been shown to modulate its antiviral activity.[3]

Conclusion

The this compound scaffold serves as a versatile platform for the development of drugs with dual antiviral and neuroprotective activities. Their mechanisms of action are well-characterized, primarily involving the blockade of the influenza A M2 proton channel and the uncompetitive antagonism of the NMDA receptor. A thorough understanding of these core mechanisms, supported by quantitative data and detailed experimental protocols, is essential for the rational design and development of next-generation this compound-based therapeutics with improved efficacy and safety profiles. Further exploration of the structure-activity relationships within this chemical class holds significant promise for addressing unmet medical needs in infectious diseases and neurological disorders.

References

2-Aminoadamantane: A Privileged Scaffold in Medicinal Chemistry - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon structure, has established itself as a privileged scaffold in medicinal chemistry. Its unique properties, including metabolic stability and the ability to orient substituents in a precise three-dimensional space, have led to the development of several successful drugs. Among its derivatives, 2-aminoadamantane has emerged as a particularly versatile core, leading to compounds with a wide range of therapeutic applications, from antiviral and neuroprotective to anticancer agents. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its therapeutic applications, quantitative structure-activity relationship (SAR) data, experimental protocols, and key mechanistic insights.

Antiviral Activity: Targeting the Influenza A M2 Proton Channel

The antiviral properties of aminoadamantanes were the first to be extensively explored, with derivatives like amantadine and rimantadine being historical benchmarks in the treatment of influenza A. The primary mechanism of action for these compounds is the blockade of the M2 proton channel, a crucial component in the viral replication cycle.[1]

Data Presentation: In Vitro Antiviral Activity of this compound Derivatives

The following table summarizes the in vitro antiviral activity and cytotoxicity of selected this compound derivatives against the influenza A virus.

CompoundDerivativeInfluenza A StrainIC₅₀ (µM)CC₅₀ (µM) in MDCK cellsSelectivity Index (SI = CC₅₀/IC₅₀)
Amantadine 1-AminoadamantaneA/H3N2>100>100-
Rimantadine 1-(1-Adamantyl)ethanamineA/H3N2>100>100-
4b Glycyl-rimantadine conjugateA/H3N22.83>100>35.3
4d Leucyl-rimantadine conjugateA/H3N211.2>100>8.9
4j Tyrosyl-rimantadine conjugateA/H3N215.8>100>6.3
10 (S-isomer) Adamantane-substituted enol ester2016 Orenburg strain (Rimantadine-resistant)7.7Not ReportedNot Reported
10 (R-isomer) Adamantane-substituted enol ester2016 Orenburg strain (Rimantadine-resistant)7.7Not ReportedNot Reported

Data sourced from studies on synthetic analogues of aminoadamantane as influenza viral inhibitors and stereoselective synthesis of novel adamantane derivatives.[1][2]

Mandatory Visualization: Influenza A M2 Proton Channel Inhibition

M2_Proton_Channel_Inhibition cluster_virus Influenza A Virus cluster_host_cell Host Cell Endosome Viral Envelope Viral Envelope M2 Proton Channel M2 Proton Channel (Tetramer) Viral Uncoating Viral RNA Release M2 Proton Channel->Viral Uncoating Acidification Endosome Endosome H+ H+ H+->M2 Proton Channel Proton Influx Viral Replication Viral Replication Viral Uncoating->Viral Replication This compound\nDerivative This compound Derivative This compound\nDerivative->M2 Proton Channel Blocks Channel

Caption: Mechanism of Influenza A M2 proton channel inhibition by this compound derivatives.

Experimental Protocols

This protocol describes a representative synthesis of an amino acid-conjugated rimantadine derivative.

  • Materials: Rimantadine hydrochloride, N-Boc-glycine, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM), trifluoroacetic acid (TFA), diethyl ether.

  • Step 1: Coupling Reaction: To a solution of rimantadine hydrochloride (1 mmol) and N-Boc-glycine (1.1 mmol) in dry DCM (20 mL), add DMAP (0.1 mmol) and DCC (1.2 mmol) at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-glycyl-rimantadine.

  • Step 2: Deprotection: Dissolve the crude product in a mixture of DCM and TFA (1:1, 10 mL).

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Step 3: Purification: Triturate the residue with diethyl ether to precipitate the glycyl-rimantadine trifluoroacetate salt.

  • Collect the solid by filtration and wash with cold diethyl ether. The product can be further purified by recrystallization or chromatography.

This assay quantifies the ability of a compound to inhibit influenza virus replication in a cell culture model.

  • Cell Culture: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow to form a confluent monolayer.

  • Virus Preparation: Prepare serial dilutions of the influenza A virus stock in serum-free medium.

  • Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing a semi-solid substance (e.g., agarose or Avicel) and varying concentrations of the this compound derivative.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 48-72 hours until viral plaques are visible.

  • Plaque Visualization: Fix the cells with a solution of formaldehyde and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. The IC₅₀ value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Neuroprotective Activity: Modulating the NMDA Receptor

Certain this compound derivatives have shown significant promise in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease. Their mechanism of action in this context often involves the modulation of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[3]

Data Presentation: NMDA Receptor Binding Affinity

The following table presents the binding affinities (Ki) of amantadine and memantine, two clinically used aminoadamantane derivatives, for the NMDA receptor.

CompoundDerivativeBrain RegionKᵢ (µM)
Amantadine 1-AminoadamantaneHuman Frontal Cortex20.25 ± 16.48
Memantine 1-Amino-3,5-dimethyladamantaneHuman Frontal Cortex19.98 ± 3.08

Data sourced from a study on the affinity of 1-aminoadamantanes for the sigma binding site in post-mortem human frontal cortex.[4]

Mandatory Visualization: NMDA Receptor Antagonism

NMDA_Receptor_Antagonism cluster_synapse Synaptic Cleft cluster_receptor NMDA Receptor Presynaptic Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic Neuron->Glutamate Release Postsynaptic Neuron Postsynaptic Neuron Glutamate Binding Site Glutamate Binding Site Ion Channel Ion Channel Glutamate Binding Site->Ion Channel Opens Glycine Binding Site Glycine Binding Site Glycine Binding Site->Ion Channel Opens Mg2+ Block Mg²⁺ Ion Channel->Mg2+ Block Depolarization Relieves Block Neuronal Signaling Neuronal Signaling Ion Channel->Neuronal Signaling Glutamate->Glutamate Binding Site Binds Glycine Glycine Glycine->Glycine Binding Site Binds Ca2+ Ca²⁺ Ca2+->Ion Channel Influx This compound This compound Derivative This compound->Ion Channel Uncompetitive Blocker

Caption: Mechanism of NMDA receptor antagonism by this compound derivatives.

Experimental Protocols

This assay determines the binding affinity of a compound to the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Homogenize brain tissue (e.g., frontal cortex) in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Radioligand: Use a radiolabeled NMDA receptor antagonist, such as [³H]MK-801.

  • Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the this compound derivative in a multi-well plate.

  • Separation: After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Anticancer Activity

More recently, the this compound scaffold has been investigated for its potential in cancer therapy. Certain derivatives have demonstrated significant growth-inhibitory effects against a variety of human cancer cell lines.

Data Presentation: In Vitro Anticancer Activity of this compound Derivatives

The following table summarizes the in vitro anticancer activity (IC₅₀) of selected this compound derivatives against various human cancer cell lines.

CompoundDerivativeCancer Cell LineIC₅₀ (µM)
NSC-711117 2,2-bis(4-aminophenyl)adamantaneColon (HT-29)0.1
NSC-711117 2,2-bis(4-aminophenyl)adamantaneColon (KM-12)0.01
NSC-711117 2,2-bis(4-aminophenyl)adamantaneCNS (SF-295)0.059
NSC-711117 2,2-bis(4-aminophenyl)adamantaneBreast (NCI/ADR-RES)0.079
7l 1-(2-(Adamantan-1-yl)-1H-indol-5-yl)-3-(2,4-dichlorophenyl)thioureaGastric (SGC-7901)2.26 ± 0.04
Compound 1 Adamantane-linked isothiourea derivativeProstate (PC-3)< 25
Compound 1 Adamantane-linked isothiourea derivativeHepatocellular (HepG-2)< 25
Compound 1 Adamantane-linked isothiourea derivativeBreast (MCF-7)< 25

Data sourced from studies on diaminophenyladamantane derivatives and adamantane-linked isothiourea derivatives.[2][5][6]

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is the concentration of the compound that causes a 50% reduction in cell viability.

General Experimental Workflow

The discovery and development of new this compound-based therapeutics typically follow a structured workflow, from initial synthesis to biological evaluation.

Mandatory Visualization: Drug Discovery Workflow

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., Adamantanone) Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening (e.g., Antiviral Assay) Purification->Primary_Screening Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Primary_Screening->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Lead_Compound Lead Compound Identified SAR_Analysis->Lead_Compound Further_Synthesis Further Synthesis of Analogs Lead_Compound->Further_Synthesis In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Compound->In_Vivo_Testing Further_Synthesis->Primary_Screening Iterative Process

Caption: A generalized workflow for the discovery of bioactive this compound derivatives.

Conclusion

The this compound scaffold continues to be a rich source of inspiration for medicinal chemists. Its unique structural and physicochemical properties provide a robust platform for the design of novel therapeutics targeting a diverse array of diseases. The data and protocols presented in this guide highlight the versatility of this privileged core and provide a foundation for further research and development in this exciting area of drug discovery. As our understanding of disease mechanisms deepens, the rational design of new this compound derivatives holds the promise of delivering next-generation therapies with improved efficacy and safety profiles.

References

Methodological & Application

Synthesis of 2-Aminoadamantane from Adamantanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-aminoadamantane, a key building block in medicinal chemistry, starting from adamantanone. The unique, rigid, and lipophilic adamantane cage is a prevalent scaffold in various therapeutic agents, and the introduction of an amino group at the C-2 position offers a crucial vector for further molecular elaboration.

Three primary synthetic routes are presented: direct reductive amination, the Leuckart-Wallach reaction, and a two-step process involving oximation followed by reduction. These methods offer varying degrees of operational complexity, reagent requirements, and potential yields.

Data Presentation: Comparative Analysis of Synthesis Methods

The selection of a synthetic pathway for the conversion of adamantanone to this compound is contingent on factors such as available laboratory equipment, desired scale, and tolerance for specific reagents. The following table summarizes the key parameters of the discussed methods.

MethodKey ReagentsTypical ConditionsReported Yield (%)AdvantagesDisadvantages
Direct Reductive Amination Ammonia (aqueous or in methanol), Reducing Agent (e.g., NaBH₃CN, H₂/Catalyst)Varies with reducing agent; Mild to moderate temperatures and pressures.Good to ExcellentOften a one-pot procedure; mild conditions possible.Requires careful control to avoid ketone reduction; some reducing agents are toxic.
Leuckart-Wallach Reaction Ammonium formate or FormamideHigh temperatures (120-180 °C)Moderate to GoodUses inexpensive reagents.[1][2]High reaction temperatures; potential for N-formylated byproducts requiring a hydrolysis step.[3]
Oximation and Reduction Hydroxylamine hydrochloride, Reducing Agent (e.g., Sodium amalgam, H₂/Catalyst)Two distinct steps: oximation followed by reduction.Good to ExcellentHigh-yielding and reliable.A two-step process, which can be more time-consuming.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound from adamantanone.

Protocol 1: Direct Reductive Amination via Catalytic Hydrogenation

This protocol is adapted from established procedures for the reductive amination of related adamantanone derivatives and represents a robust method for the synthesis of this compound.[4]

Materials:

  • Adamantanone

  • Aqueous ammonia (28-30%)

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol

  • Hydrogen gas

  • Hydrogenation vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • In a suitable hydrogenation vessel, combine adamantanone (1.0 eq) and aqueous ammonia (10-15 eq).

    • Seal the vessel and stir the mixture at room temperature for 2-4 hours to facilitate the formation of the intermediate imine.

  • Catalytic Hydrogenation:

    • To the reaction mixture containing the in-situ formed imine, carefully add 10% palladium on carbon catalyst (5-10% by weight of the starting adamantanone).

    • Pressurize the hydrogenation vessel with hydrogen gas to 0.8-1.0 MPa.

    • Heat the mixture to 40-50°C and stir vigorously for 8-12 hours, maintaining the hydrogen pressure. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Isolation:

    • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the filter cake with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.

  • Purification (Optional):

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by conversion to its hydrochloride salt. To form the hydrochloride salt, dissolve the crude amine in methanol, cool in an ice bath, and slowly add concentrated hydrochloric acid until the pH is acidic (pH 1-2). The precipitated salt can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Protocol 2: Leuckart-Wallach Reaction

This protocol outlines the classical Leuckart-Wallach reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent.[1][2]

Materials:

  • Adamantanone

  • Ammonium formate

  • Reaction flask with a reflux condenser and a heating mantle

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide (pellets or concentrated solution)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, thoroughly mix adamantanone (1.0 eq) and ammonium formate (5-10 eq).

    • Equip the flask with a reflux condenser.

  • Thermal Reaction:

    • Heat the reaction mixture to 160-180°C and maintain this temperature for 4-6 hours. The reaction mixture will become a melt.

  • Hydrolysis of Formamide Intermediate:

    • Cool the reaction mixture to room temperature.

    • Carefully add concentrated hydrochloric acid (5-10 eq) and reflux the mixture for 4-8 hours to hydrolyze the intermediate N-formyl-2-aminoadamantane.

  • Work-up and Isolation:

    • After cooling, make the reaction mixture strongly alkaline (pH > 12) by the slow addition of a concentrated sodium hydroxide solution, ensuring the mixture is cooled in an ice bath during the addition.

    • Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification:

    • Purify the crude product as described in Protocol 1.

Protocol 3: Synthesis via Adamantanone Oxime

This two-step protocol involves the initial formation of adamantanone oxime, which is then reduced to the desired amine.

Part A: Synthesis of Adamantanone Oxime

Materials:

  • Adamantanone

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or sodium acetate

  • Ethanol

  • Water

Procedure:

  • Reaction Setup:

    • Dissolve adamantanone (1.0 eq) in ethanol in a round-bottom flask.

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2-1.5 eq) and sodium hydroxide or sodium acetate (1.2-1.5 eq) in water.

  • Oximation:

    • Add the aqueous hydroxylamine solution to the ethanolic solution of adamantanone.

    • Reflux the mixture for 1-2 hours. Monitor the reaction by TLC.

  • Isolation of Oxime:

    • Cool the reaction mixture to room temperature and slowly add water until the solution becomes cloudy, indicating the precipitation of the product.

    • Cool the mixture in an ice bath to complete the precipitation.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain adamantanone oxime.

Part B: Reduction of Adamantanone Oxime to this compound

Materials:

  • Adamantanone oxime

  • Reducing agent (e.g., Sodium in ethanol, or H₂/Raney Nickel)

  • Ethanol

  • Apparatus for reflux or hydrogenation

Procedure (using Sodium in Ethanol):

  • Reduction:

    • In a round-bottom flask equipped with a reflux condenser, dissolve adamantanone oxime (1.0 eq) in absolute ethanol.

    • Carefully add small pieces of sodium metal (4-6 eq) portion-wise through the condenser at a rate that maintains a gentle reflux.

    • After the addition of sodium is complete, continue to reflux the mixture for an additional 2-3 hours until all the sodium has reacted.

  • Work-up and Isolation:

    • Cool the reaction mixture and carefully add water to decompose any unreacted sodium and to dissolve the sodium ethoxide.

    • Remove the ethanol by distillation or under reduced pressure.

    • Extract the aqueous residue with diethyl ether or dichloromethane (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to give crude this compound.

  • Purification:

    • Purify the crude product as described in Protocol 1.

Visualization of Synthetic Pathways and Workflow

To further elucidate the chemical transformations and experimental processes, the following diagrams are provided.

G cluster_0 Synthetic Pathways Adamantanone Adamantanone Imine Imine Intermediate Adamantanone->Imine  NH₃ N_Formyl N-Formyl Intermediate Adamantanone->N_Formyl  HCOONH₂ (Leuckart) Oxime Adamantanone Oxime Adamantanone->Oxime  NH₂OH·HCl Amino This compound Imine->Amino [H] (e.g., H₂/Pd/C) N_Formyl->Amino H₃O⁺ Oxime->Amino [H] (e.g., Na/EtOH)

Caption: Synthetic routes to this compound from adamantanone.

G cluster_1 General Experimental Workflow Start Start: Adamantanone & Reagents Reaction Reaction (e.g., Reductive Amination) Start->Reaction Monitoring Reaction Monitoring (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Drying Drying & Solvent Removal Workup->Drying Crude Crude this compound Drying->Crude Purification Purification (Recrystallization or Salt Formation) Crude->Purification Final Pure this compound Purification->Final

References

Application Note: Continuous Flow Synthesis of 2-Aminoadamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminoadamantane derivatives are a significant class of compounds in medicinal chemistry and drug development. The rigid, lipophilic adamantane cage is a valuable scaffold for influencing the physiological properties of molecules. A notable example is this compound-2-carboxylic acid, an unnatural amino acid that has demonstrated potential as a transport inhibitor for other amino acids.[1] The synthesis of these complex molecules can present challenges in traditional batch chemistry, particularly concerning safety when using hazardous reagents and achieving scalability.

Flow chemistry, or continuous flow synthesis, offers a powerful solution to these challenges. By conducting reactions in a continuously flowing stream through a network of tubes and reactors, flow chemistry provides significant advantages, including:

  • Enhanced Safety: The small reaction volumes at any given time minimize the risks associated with highly reactive or hazardous intermediates and reagents.

  • Precise Process Control: Temperature, pressure, and residence time can be controlled with high precision, leading to improved reaction selectivity and yield.

  • Rapid Optimization: The ability to quickly vary reaction parameters allows for efficient optimization of reaction conditions.

  • Scalability: Scaling up production is achieved by running the system for longer periods, rather than by using larger, potentially more hazardous, reaction vessels.

  • Telescoped Reactions: Multiple reaction steps can be connected in sequence, eliminating the need for isolation and purification of intermediates, which streamlines the overall synthesis.[2]

This application note details a multi-step continuous flow process for the synthesis of this compound-2-carboxylic acid, demonstrating the practical benefits of this technology for producing valuable pharmaceutical intermediates.

Data Summary

The following table summarizes the key steps and quantitative data for the flow-based synthesis of this compound-2-carboxylic acid, adapted from the work of Battilocchio et al.[1]

Synthetic Step Starting Material Key Reagents/Conditions Residence Time Temperature Isolated Yield
Grignard Addition 2-AdamantanoneEthynylmagnesium bromide, THF--90%
Ritter Reaction 2-Ethynyladamantan-2-olAcetonitrile, H₂SO₄~10 min85 °CHigh Conversion
Ozonolysis Exocyclic alkene intermediateO₃, Dichloromethane/Methanol5 min-Not isolated
Amide Synthesis Ozonide intermediateAmmonia solution--Good yields

Experimental Protocols

This section provides a detailed protocol for a key step in the synthesis: the ozonolysis of the exocyclic alkene intermediate in a continuous flow setup. This step is a prime example of how flow chemistry can enable the safe use of a hazardous reagent like ozone.

Protocol: Continuous Flow Ozonolysis

1. Reagent Preparation:

  • Prepare a solution of the exocyclic alkene intermediate in a mixture of dichloromethane (DCM) and methanol (MeOH).
  • Ensure a steady supply of ozone from an ozone generator.

2. Flow Reactor Setup:

  • Use a commercially available flow chemistry system equipped with HPLC pumps, a T-piece mixer, and a reaction coil.
  • The reactor coil should be made of a material compatible with ozone, such as PFA (perfluoroalkoxy). A 20 mL coil with a 2.5 mm internal diameter is suitable.
  • Connect the outlet of the reaction coil to a collection flask vented to a fume hood to safely manage excess ozone.

3. Reaction Execution:

  • Pump the solution of the alkene intermediate through one inlet of the T-piece.
  • Introduce a stream of ozone gas into the other inlet of the T-piece, where it will mix with the substrate solution.
  • The combined stream then flows through the 20 mL reaction coil.
  • Set the flow rates of the liquid and gas streams to achieve a residence time of 5 minutes within the coil.
  • Collect the output stream in the vented collection chamber.

4. In-line Quenching and Work-up:

  • To quench the reaction and reductively cleave the ozonide, pump the output stream from the collection chamber through a packed-bed cartridge containing a polymer-supported thiourea.
  • The resulting solution containing the desired product can then be used directly in the next step of the telescoped synthesis.

Visualizations

The following diagram illustrates the overall workflow for the multi-step flow synthesis of this compound-2-carboxylic acid.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Ozonolysis cluster_3 Step 4: Amide Synthesis cluster_4 Final Product Adamantanone 2-Adamantanone Grignard_Reaction Flow Reactor (Grignard Addition) Adamantanone->Grignard_Reaction Grignard_Reagent Ethynylmagnesium bromide Grignard_Reagent->Grignard_Reaction Ethynyladamantanol 2-Ethynyladamantan-2-ol Grignard_Reaction->Ethynyladamantanol Product Stream Ritter_Reaction Heated Flow Reactor (Ritter Reaction) Ethynyladamantanol->Ritter_Reaction Ritter_Reagents Acetonitrile, H₂SO₄ Ritter_Reagents->Ritter_Reaction Alkene_Intermediate Exocyclic Alkene Intermediate Ritter_Reaction->Alkene_Intermediate Product Stream Ozonolysis_Reaction Flow Reactor (Ozonolysis) Alkene_Intermediate->Ozonolysis_Reaction Ozone Ozone (O₃) Ozone->Ozonolysis_Reaction Ozonide_Intermediate Ozonide Intermediate Ozonolysis_Reaction->Ozonide_Intermediate Product Stream Amide_Reaction Flow Reactor (Aminolysis) Ozonide_Intermediate->Amide_Reaction Ammonia Ammonia Solution Ammonia->Amide_Reaction Final_Product This compound Derivatives Amide_Reaction->Final_Product Final Product Stream

Caption: Multi-step continuous flow synthesis workflow.

References

Application Notes and Protocols: Synthesis of 2-Aminoadamantane via the Ritter Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-aminoadamantane, a valuable building block in medicinal chemistry, utilizing the Ritter reaction. The protocols are based on established methodologies for the Ritter reaction on secondary alcohols and subsequent amide hydrolysis.

Introduction

The adamantane scaffold is a key pharmacophore in numerous approved drugs due to its unique lipophilic and rigid structure. While 1-aminoadamantane (amantadine) is well-known, its isomer, this compound, offers a different vector for substituent placement, making it a desirable component for the development of new chemical entities. The Ritter reaction provides a classical and effective method for introducing an amino group onto a carbocation intermediate.[1] This protocol outlines a two-step synthesis of this compound starting from 2-adamantanol, proceeding through the intermediate N-(2-adamantyl)acetamide.

Data Presentation

The following tables summarize the key parameters and expected outcomes for the synthesis of this compound.

Table 1: Synthesis of N-(2-Adamantyl)acetamide via Ritter Reaction

ParameterValue/RangeNotes
Starting Material 2-AdamantanolA secondary alcohol that can form a secondary carbocation.
Reagents Acetonitrile, Concentrated Sulfuric AcidAcetonitrile acts as the nitrogen source.
Reaction Temperature 20-25 °C (Room Temperature)The reaction is typically initiated at a low temperature and allowed to proceed at room temperature.
Reaction Time 12-24 hoursReaction progress should be monitored by TLC.
Expected Yield 60-80%Yields for Ritter reactions with secondary alcohols can vary.
Purification Method Recrystallization or Column ChromatographyThe product is a solid and can be purified by standard methods.[2]

Table 2: Hydrolysis of N-(2-Adamantyl)acetamide to this compound

ParameterValue/RangeNotes
Starting Material N-(2-Adamantyl)acetamideThe amide intermediate from the Ritter reaction.
Reagents Hydrochloric Acid (e.g., 6M) or Sodium HydroxideAcidic or basic conditions can be used for hydrolysis.[3][4]
Reaction Temperature Reflux (approx. 100-110 °C)Elevated temperatures are required to drive the hydrolysis.
Reaction Time 12-24 hoursReaction progress can be monitored by the disappearance of the starting material (TLC).
Expected Yield 85-95%Amide hydrolysis is generally a high-yielding reaction.
Final Product Form This compound Hydrochloride (if using HCl)The amine is typically isolated as a salt.

Experimental Protocols

Protocol 1: Synthesis of N-(2-Adamantyl)acetamide

This protocol describes the Ritter reaction of 2-adamantanol with acetonitrile to yield N-(2-adamantyl)acetamide.

Materials:

  • 2-Adamantanol

  • Acetonitrile (CH₃CN)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-adamantanol (1.0 eq) in acetonitrile (5-10 volumes).

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(2-adamantyl)acetamide.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[2]

Protocol 2: Synthesis of this compound Hydrochloride

This protocol describes the acid-catalyzed hydrolysis of N-(2-adamantyl)acetamide to this compound, which is isolated as its hydrochloride salt.

Materials:

  • N-(2-Adamantyl)acetamide

  • 6M Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Diethyl ether or Dichloromethane

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • pH paper or meter

Procedure:

  • Place N-(2-adamantyl)acetamide (1.0 eq) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add 6M hydrochloric acid (10-20 volumes) to the flask.

  • Heat the mixture to reflux and maintain for 12-24 hours.[4] Monitor the reaction by TLC until the starting amide is no longer present.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the solution to a pH > 12 by the slow addition of a sodium hydroxide solution.

  • Extract the free amine with diethyl ether or dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the solution and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether), to precipitate the this compound hydrochloride.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the chemical transformations and the experimental workflow.

Ritter_Reaction_Mechanism cluster_step1 Step 1: Ritter Reaction 2-Adamantanol 2-Adamantanol 2-Adamantyl_Cation 2-Adamantyl Cation 2-Adamantanol->2-Adamantyl_Cation + H⁺ - H₂O Nitrilium_Ion Nitrilium Ion 2-Adamantyl_Cation->Nitrilium_Ion + CH₃CN N-(2-Adamantyl)acetamide N-(2-Adamantyl)acetamide Nitrilium_Ion->N-(2-Adamantyl)acetamide + H₂O - H⁺

Caption: Mechanism of the Ritter reaction for the synthesis of N-(2-adamantyl)acetamide.

Amide_Hydrolysis_Mechanism cluster_step2 Step 2: Amide Hydrolysis (Acid-Catalyzed) N-2-Adamantylacetamide N-(2-Adamantyl)acetamide Protonated_Amide Protonated Amide N-2-Adamantylacetamide->Protonated_Amide + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate + H₂O This compound This compound Tetrahedral_Intermediate->this compound - H⁺ Acetic_Acid Acetic Acid Tetrahedral_Intermediate->Acetic_Acid

Caption: Mechanism of acid-catalyzed hydrolysis of N-(2-adamantyl)acetamide.

Experimental_Workflow Start 2-Adamantanol Ritter_Reaction Ritter Reaction (H₂SO₄, CH₃CN) Start->Ritter_Reaction Workup1 Aqueous Work-up & Neutralization Ritter_Reaction->Workup1 Intermediate Crude N-(2-Adamantyl)acetamide Workup1->Intermediate Purification Purification (Recrystallization/Chromatography) Intermediate->Purification Pure_Intermediate Pure N-(2-Adamantyl)acetamide Purification->Pure_Intermediate Hydrolysis Acid Hydrolysis (HCl, Reflux) Pure_Intermediate->Hydrolysis Workup2 Basification & Extraction Hydrolysis->Workup2 Final_Product This compound Workup2->Final_Product Salt_Formation Salt Formation (HCl) Final_Product->Salt_Formation Final_Salt This compound HCl Salt_Formation->Final_Salt

Caption: Overall experimental workflow for the synthesis of this compound hydrochloride.

References

Application Notes and Protocols: 2-Aminoadamantane as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadamantane, a rigid, tricyclic amine, has emerged as a valuable and versatile building block in modern organic synthesis. Its unique cage-like structure imparts desirable physicochemical properties to target molecules, including high lipophilicity, metabolic stability, and a three-dimensional architecture that can enhance binding affinity to biological targets. These attributes have made this compound and its derivatives attractive scaffolds in drug discovery, leading to the development of compounds with a wide range of therapeutic applications, including antiviral and antiparasitic agents.

This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of various bioactive molecules and complex organic structures.

Key Applications of this compound

The primary amino group at the C-2 position of the adamantane cage serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into a diverse array of molecular architectures.

1. Synthesis of Bioactive Molecules:

  • Antiviral Agents: this compound is a key component in the synthesis of potent antiviral compounds, particularly against influenza A virus. The adamantane cage is known to interact with the M2 ion channel of the virus, inhibiting its function.[1]

  • Trypanocidal Agents: Derivatives of this compound have shown significant activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. The lipophilic adamantane moiety is believed to enhance the penetration of the compounds into the parasite.[2]

  • NMDA Receptor Antagonists: While less common than 1-aminoadamantane (amantadine), derivatives of this compound have also been explored as NMDA receptor antagonists, which have potential applications in the treatment of neurological disorders.[3]

2. Synthesis of Unnatural Amino Acids:

  • This compound serves as a precursor for the synthesis of unique, sterically constrained amino acids, such as this compound-2-carboxylic acid.[4] These unnatural amino acids are valuable tools in peptide and protein engineering, allowing for the introduction of rigid structural elements.

3. As a Scaffold in Medicinal Chemistry:

The rigid adamantane framework provides a well-defined three-dimensional structure that can be used to orient pharmacophoric groups in a specific spatial arrangement. This "scaffold-based" drug design approach can lead to compounds with improved potency and selectivity.

Data Presentation

Table 1: Synthesis of 1-Alkyl-2-aminoadamantane Derivatives and their Trypanocidal Activity
CompoundR GroupYield (%)IC₅₀ (μM) against T. brucei[2]
1a n-Butyl750.85 ± 0.07
1b n-Hexyl720.42 ± 0.03
1c n-Octyl680.15 ± 0.01
1d n-Decyl650.08 ± 0.01
1e n-Dodecyl601.98 ± 0.12
Table 2: Antiviral Activity of this compound Derivatives against Influenza A Strains
CompoundStructureInfluenza A StrainIC₅₀ (μg/mL)[1]
4a N-(adamantan-2-yl)acetamideH2N2>100
4b N-(adamantan-2-yl)propanamideH1N112.5
5a 1-(Adamantan-2-yl)ethan-1-amineH3N26.25
6a N-Methyl-1-(adamantan-2-yl)ethan-1-amineH3N23.12
7a N,N-Dimethyl-1-(adamantan-2-yl)ethan-1-amineH2N21.56

Experimental Protocols

Protocol 1: Synthesis of 1-Alkyl-2-aminoadamantanes (General Procedure)

This protocol describes the synthesis of 1-alkyl-2-aminoadamantane derivatives, which have shown potent trypanocidal activity.[2]

Reaction Scheme:

G 2-Adamantanone 2-Adamantanone 1-Alkyl-2-adamantanol 1-Alkyl-2-adamantanol 2-Adamantanone->1-Alkyl-2-adamantanol 1. R-MgBr, Et2O 2. H2O 1-Alkyl-2-aminoadamantane 1-Alkyl-2-aminoadamantane 1-Alkyl-2-adamantanol->1-Alkyl-2-aminoadamantane Ritter Reaction (MeCN, H2SO4)

Caption: General synthesis of 1-alkyl-2-aminoadamantanes.

Materials:

  • 2-Adamantanone

  • Appropriate Grignard reagent (e.g., n-butylmagnesium bromide)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Acetonitrile (MeCN)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of 1-Alkyl-2-adamantanol:

    • To a solution of 2-adamantanone (1.0 eq) in anhydrous diethyl ether at 0 °C, add the Grignard reagent (1.2 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-alkyl-2-adamantanol, which can be used in the next step without further purification.

  • Ritter Reaction for the Synthesis of 1-Alkyl-2-aminoadamantane:

    • Dissolve the crude 1-alkyl-2-adamantanol (1.0 eq) in acetonitrile (MeCN).

    • Cool the solution to 0 °C and add concentrated sulfuric acid (H₂SO₄) (2.0 eq) dropwise.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Carefully pour the reaction mixture onto ice and basify with 2M NaOH solution until pH > 10.

    • Extract the aqueous layer with dichloromethane (CH₂Cl₂) (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 1-alkyl-2-aminoadamantane.

Protocol 2: Synthesis of this compound-2-carboxylic Acid

This protocol outlines a flow-based synthesis of this compound-2-carboxylic acid, a valuable unnatural amino acid.[4]

Workflow Diagram:

G cluster_0 Flow Synthesis of this compound-2-carboxylic Acid Start Start Adamantanone Adamantanone Starting Material Start->Adamantanone Strecker_Reaction Strecker Reaction NaCN, (NH4)2CO3, EtOH/H2O Adamantanone->Strecker_Reaction Hydantoin_Formation Hydantoin Formation Intermediate Strecker_Reaction->Hydantoin_Formation Hydrolysis Hydrolysis NaOH, High Temp/Pressure Hydantoin_Formation->Hydrolysis Purification Purification Crystallization Hydrolysis->Purification Product {this compound-2-carboxylic Acid | Final Product} Purification->Product

Caption: Flow synthesis workflow for this compound-2-carboxylic acid.

Materials:

  • Adamantanone

  • Sodium cyanide (NaCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Flow reactor system

Procedure:

  • Hydantoin Formation (Flow):

    • Prepare a solution of adamantanone, NaCN, and (NH₄)₂CO₃ in a mixture of EtOH and H₂O.

    • Pump the solution through a heated flow reactor (e.g., a PFA tubing reactor) at a specified temperature and residence time (e.g., 150 °C, 10 min).

    • Collect the output containing the adamantane-spiro-hydantoin.

  • Hydrolysis (Flow):

    • The output from the first step is directly mixed with a stream of concentrated NaOH solution.

    • This mixture is then passed through a second heated flow reactor at a higher temperature and pressure (e.g., 175 °C, 20 min).

  • Work-up and Purification:

    • Collect the output from the hydrolysis step and cool to room temperature.

    • Acidify the solution with concentrated HCl to precipitate the this compound-2-carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Logical Relationships

Relationship between Structure and Bioactivity

The following diagram illustrates the key structural features of this compound derivatives that contribute to their biological activity.

G cluster_0 Structural Features of Bioactive this compound Derivatives Adamantane_Scaffold Adamantane Scaffold Bioactivity Biological Activity (Antiviral, Trypanocidal, etc.) Adamantane_Scaffold->Bioactivity Lipophilicity, Metabolic Stability Amino_Group C-2 Amino Group Amino_Group->Bioactivity Pharmacophore, Site for Derivatization Substituents Substituents at other positions Substituents->Bioactivity Modulate Potency, Selectivity, PK/PD

Caption: Key structural determinants of bioactivity.

Conclusion

This compound is a valuable and readily accessible building block that offers significant potential for the synthesis of novel and complex molecules with interesting biological properties. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this unique scaffold and to develop new therapeutic agents and advanced materials. The inherent properties of the adamantane cage, combined with the versatility of the amino group, ensure that this compound will continue to be a prominent tool in the field of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for the Preparation of 2-Aminoadamantane Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadamantane hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds. Its rigid, cage-like structure provides a unique scaffold for drug design. These application notes provide detailed protocols for the synthesis of this compound hydrochloride, starting from 2-adamantanone. Two primary synthetic routes are presented: reductive amination and the Leuckart reaction. Both methods are described with detailed experimental procedures, and relevant quantitative data is summarized for clarity.

Physicochemical Properties

A summary of the key physicochemical properties of the final product, this compound hydrochloride, is provided in the table below.[1]

PropertyValue
Molecular FormulaC₁₀H₁₈ClN
Molecular Weight187.71 g/mol
IUPAC Nameadamantan-2-amine;hydrochloride
AppearanceWhite solid
Melting Point>300 °C (decomposes)

Synthetic Pathways Overview

The synthesis of this compound hydrochloride commences with the commercially available 2-adamantanone. The key transformation is the introduction of an amino group at the C-2 position of the adamantane core. This is primarily achieved through two established methods:

  • Reductive Amination: This two-step, one-pot process involves the in-situ formation of an imine from 2-adamantanone and ammonia, followed by reduction to the corresponding amine.

  • Leuckart Reaction: This classic method utilizes ammonium formate or formamide to directly convert the ketone to the amine, often proceeding through an N-formyl intermediate that requires subsequent hydrolysis.

The final step in both pathways is the formation of the hydrochloride salt to improve the stability and handling of the amine product.

Experimental Protocols

Method 1: Reductive Amination

This method is adapted from established procedures for the reductive amination of adamantanone derivatives.[2][3]

Step 1: Reductive Amination of 2-Adamantanone

  • Materials:

    • 2-Adamantanone

    • Ammonium acetate

    • Sodium cyanoborohydride (NaBH₃CN)

    • Anhydrous methanol

    • Deionized water

    • Diethyl ether

    • Anhydrous magnesium sulfate

    • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Procedure:

    • In a round-bottom flask, dissolve 2-adamantanone (1.0 eq) in anhydrous methanol (approximately 15 mL per gram of ketone).

    • To this solution, add ammonium acetate (10.0 eq) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate imine.

    • In a separate flask, carefully dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol.

    • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

Step 2: Formation of this compound Hydrochloride

  • Materials:

    • Crude this compound from Step 1

    • Diethyl ether or isopropanol

    • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

    • Standard laboratory glassware for filtration

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of diethyl ether or isopropanol.

    • While stirring, slowly add a solution of hydrochloric acid (1.1 eq).

    • A white precipitate of this compound hydrochloride will form immediately.

    • Continue stirring for 30 minutes at room temperature to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether.

    • Dry the product under vacuum to obtain pure this compound hydrochloride.

Quantitative Data (Reductive Amination)

StepReactantsKey ReagentsTypical YieldPurity
Reductive Amination2-Adamantanone, Ammonium acetateSodium cyanoborohydride70-85% (estimated)>95% after purification
Salt FormationThis compoundHydrochloric acid>95%>98%
Method 2: Leuckart Reaction

This method is a classic approach for the amination of ketones.[4][5]

Step 1: Leuckart Reaction of 2-Adamantanone

  • Materials:

    • 2-Adamantanone

    • Ammonium formate

    • Round-bottom flask with a reflux condenser

    • Heating mantle

  • Procedure:

    • In a round-bottom flask, add ammonium formate (5-10 eq).

    • Heat the ammonium formate until it melts (around 110-120 °C).

    • Slowly add 2-adamantanone (1.0 eq) to the molten ammonium formate.

    • Heat the reaction mixture to 160-180 °C and maintain this temperature for 4-6 hours.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, add water to the reaction mixture.

    • The product, likely N-formyl-2-aminoadamantane, may precipitate or can be extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Isolate the crude N-formyl-2-aminoadamantane.

Step 2: Hydrolysis of N-formyl-2-aminoadamantane

  • Materials:

    • Crude N-formyl-2-aminoadamantane from Step 1

    • Hydrochloric acid (e.g., 6 M)

    • Sodium hydroxide solution

    • Standard laboratory glassware

  • Procedure:

    • To the crude N-formyl-2-aminoadamantane, add an excess of hydrochloric acid (e.g., 6 M).

    • Heat the mixture at reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC or GC-MS).

    • Cool the reaction mixture and neutralize with a sodium hydroxide solution to precipitate the free this compound.

    • Extract the this compound with an organic solvent.

    • Dry the organic extract and evaporate the solvent to obtain the crude amine.

Step 3: Formation of this compound Hydrochloride

  • Follow the same procedure as described in Method 1, Step 2.

Quantitative Data (Leuckart Reaction)

StepReactantsKey ReagentsTypical YieldPurity
Leuckart Reaction2-AdamantanoneAmmonium formate60-75% (for formamide)Intermediate
Hydrolysis & Salt FormationN-formyl-2-aminoadamantaneHydrochloric acid>90%>98% after purification

Diagrams

Synthesis Workflow

G cluster_0 Starting Material cluster_1 Method 1: Reductive Amination cluster_2 Method 2: Leuckart Reaction cluster_3 Final Product 2_Adamantanone 2_Adamantanone Reductive_Amination Reductive Amination (NH4OAc, NaBH3CN, MeOH) 2_Adamantanone->Reductive_Amination Leuckart_Reaction Leuckart Reaction (HCOONH4, heat) 2_Adamantanone->Leuckart_Reaction Salt_Formation_1 HCl Salt Formation (HCl in Ether) Reductive_Amination->Salt_Formation_1 Final_Product This compound Hydrochloride Salt_Formation_1->Final_Product Hydrolysis Hydrolysis (HCl, heat) Leuckart_Reaction->Hydrolysis Salt_Formation_2 HCl Salt Formation (HCl in Ether) Hydrolysis->Salt_Formation_2 Salt_Formation_2->Final_Product

Caption: Synthetic routes to this compound hydrochloride.

Characterization

The final product, this compound hydrochloride, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the adamantane cage and the presence of the amine hydrochloride.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching of the ammonium salt and the C-H and C-C vibrations of the adamantane framework.

  • Mass Spectrometry (MS): To confirm the molecular weight of the this compound cation.

  • Melting Point Analysis: The melting point should be determined and compared to the literature value.[1]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium cyanoborohydride is toxic and should be handled with care.

  • The Leuckart reaction is performed at high temperatures and requires appropriate caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Quantification of 2-Aminoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadamantane is a key chemical intermediate and a significant compound in the synthesis of various adamantane-based active pharmaceutical ingredients (APIs). The accurate and reliable quantification of this compound is crucial for quality control, process optimization, and impurity profiling in drug development and manufacturing. Due to its caged hydrocarbon structure, this compound lacks a strong native chromophore, making its direct detection by common analytical techniques like UV-Vis spectrophotometry challenging.[1] Consequently, derivatization is often a necessary step to introduce a detectable moiety, thereby enhancing sensitivity and enabling precise quantification in diverse matrices such as pharmaceutical formulations and biological fluids.[1]

This document provides detailed application notes and protocols for two primary analytical methodologies for the quantification of this compound:

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FLD) following pre-column derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Method 1: High-Performance Liquid Chromatography with Pre-Column Derivatization (HPLC-UV/FLD)

Application Note

High-Performance Liquid Chromatography (HPLC) coupled with UV or Fluorescence detection is a robust and widely utilized technique for the quantification of pharmaceutical compounds.[2][3] For analytes such as this compound that lack a significant chromophore, pre-column derivatization is an effective strategy to improve detectability. This involves reacting the primary amine group of this compound with a reagent that imparts a UV-active or fluorescent tag to the molecule. The resulting derivative can then be readily separated and quantified using reversed-phase HPLC.

Common derivatizing agents for primary amines like this compound include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.[1] This method is known for its speed and sensitivity.[1]

  • 9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary amines to produce highly fluorescent and UV-active derivatives, allowing for quantification at low concentrations.[1][2]

  • (2-Naphthoxy) Acetyl Chloride: This reagent can be used to create a UV-active derivative suitable for HPLC-UV analysis.

The choice of derivatizing agent will depend on the required sensitivity and the available detection capabilities.

Quantitative Data Summary: HPLC Methods for Adamantane Amines

The following table summarizes typical quantitative data for HPLC-based methods for adamantane amines, which are expected to be comparable for this compound upon method validation.

Analyte(s)Derivatizing ReagentDetection MethodLinearity RangeLODLOQPrecision (%RSD)Accuracy (%)Reference
Amantadine(2-Naphthoxy) Acetyl ChlorideHPLC-UV28-171 µg/mL0.23 µg/mL0.69 µg/mL< 2.098.9-99.6
1-Adamantanamine & 2-Adamantanamineo-Phthalaldehyde (OPA) and 1-thio-β-D-glucoseHPLC-FLDNot Specified0.02 µg/mL (1-ADA), 0.008 µg/mL (2-ADA)0.025 µg/mL (1-ADA), 0.01 µg/mL (2-ADA)< 4.4 (intra-day), < 6.0 (inter-day)Not Specified[4][5]
Memantine9-Fluorenylmethyl chloroformate (FMOC-Cl)HPLC-UVNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[1]
Experimental Protocol: HPLC-FLD with OPA Derivatization

This protocol details the pre-column derivatization of this compound with o-phthalaldehyde (OPA) for subsequent analysis by HPLC with fluorescence detection.[1]

1. Materials and Reagents:

  • This compound Hydrochloride reference standard

  • o-Phthalaldehyde (OPA)

  • 2-Mercaptoethanol

  • Boric Acid

  • Sodium Hydroxide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • HPLC system with a fluorescence detector and a C18 column

2. Preparation of Solutions:

  • Borate Buffer (0.1 M, pH 9.5): Dissolve an appropriate amount of boric acid in water, adjust the pH to 9.5 with sodium hydroxide solution, and dilute to the final volume with water.

  • Derivatization Reagent: Prepare the reagent by dissolving OPA and 2-mercaptoethanol in the borate buffer.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound hydrochloride reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent (e.g., diluent or 0.1 M HCl).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the appropriate solvent.

3. Sample Preparation:

  • For bulk drug substance, dissolve an accurately weighed amount in the same solvent as the standard.

  • For pharmaceutical formulations, extract the drug and dilute to a suitable concentration.

  • For biological samples (e.g., plasma), perform a protein precipitation step followed by liquid-liquid or solid-phase extraction.[1]

4. Derivatization Procedure:

  • In a reaction vial, mix the sample or standard solution with the OPA/2-mercaptoethanol reagent.[1]

  • Allow the reaction to proceed for a specific time at room temperature (e.g., 1-6 minutes).[1][4]

5. HPLC-FLD Analysis:

  • Inject an aliquot of the derivatized sample into the HPLC system.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of an appropriate buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol.[1]

  • Flow Rate: Typically 1.0 - 1.5 mL/min.

  • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the OPA-derivatized amine.

6. Quantification:

  • Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC-FLD Analysis cluster_quant Quantification Sample Sample Solution Deriv Mix with OPA Reagent Sample->Deriv Standard Standard Solution Standard->Deriv HPLC HPLC Injection Deriv->HPLC Detector Fluorescence Detection HPLC->Detector Quant Data Analysis & Quantification Detector->Quant

Workflow for HPLC-FLD analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For polar compounds like this compound, derivatization is essential to increase their volatility and thermal stability, making them amenable to GC analysis.[1] Common derivatization techniques for amines in GC-MS include silylation and acylation.[1] The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification.

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS) are commonly used to replace active hydrogens on the amine group with a trimethylsilyl (TMS) group.[1]

  • Acylation: Reagents such as Trifluoroacetic anhydride (TFAA) react with the amine group to form a less polar and more volatile derivative.[1]

Quantitative Data Summary: GC-MS Methods for Adamantane Amines

The following table presents typical quantitative data for GC-MS methods involving the derivatization of adamantane amines. These parameters would require validation for this compound.

Analyte(s)Derivatizing ReagentDetection ModeLinearity RangeLODLOQPrecision (%RSD)Accuracy (%)Reference
AmantadineCarbon Disulfide (to form isothiocyanate derivative)GC-MS-SIMNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
AmantadinePentafluorobenzoyl chlorideGC-NCI-MS/MSNot Specified< 1 µg/kgNot SpecifiedNot SpecifiedNot Specified[7]
Experimental Protocol: GC-MS with Silylation (BSTFA) Derivatization

This protocol outlines a general procedure for the silylation of this compound using BSTFA for GC-MS analysis.[1]

1. Materials and Reagents:

  • This compound Hydrochloride reference standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Internal Standard (e.g., a deuterated analog or a structurally similar compound)

  • GC-MS system with a non-polar capillary column

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh the this compound standard and dissolve it in the chosen anhydrous solvent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard at a suitable concentration.

3. Sample Preparation:

  • Ensure the sample is free from water, as it can interfere with the silylation reaction. If necessary, perform an extraction and drying step.[1]

4. Derivatization Procedure:

  • Pipette a known volume (e.g., 100 µL) of the standard or sample solution into a reaction vial.

  • If the sample is in an aqueous solvent, evaporate it to dryness under a gentle stream of nitrogen.

  • Add the internal standard solution.

  • Add 100 µL of anhydrous pyridine (if not already the solvent) and 100 µL of BSTFA + 1% TMCS.[2]

  • Cap the vial tightly and heat at 70-80 °C for 1 hour.[2]

  • Cool the vial to room temperature. The sample is now ready for injection.

5. GC-MS Conditions:

  • GC Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).[1]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound and the internal standard. A full scan mode can be used for initial identification.

6. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the derivatized this compound to the internal standard against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_quant Quantification Sample Dried Sample/ Standard Deriv Add BSTFA & Heat Sample->Deriv GCMS GC-MS Injection Deriv->GCMS Detector Mass Spectrometry Detection (SIM) GCMS->Detector Quant Data Analysis & Quantification Detector->Quant

Workflow for GC-MS analysis of this compound.

Conclusion

The analytical methods described provide robust and sensitive approaches for the quantification of this compound. The choice between HPLC-UV/FLD and GC-MS will depend on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For both techniques, derivatization is a critical step to enhance the detectability of this compound. It is essential that any method adapted for this compound from protocols for similar compounds be fully validated to ensure accuracy, precision, and compliance with regulatory standards.

References

Application Notes and Protocols for the Analysis of 2-Aminoadamantane by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminoadamantane and its related compounds are crucial in pharmaceutical development due to their antiviral and neurological activities. Accurate and sensitive quantification of this compound in various matrices, including pharmaceutical formulations and biological fluids, is essential for quality control, pharmacokinetic studies, and impurity profiling. However, the analysis of this compound presents challenges due to its caged hydrocarbon structure, which lacks a significant chromophore for UV-Vis detection, and its polar amino group, which can lead to poor chromatographic performance.[1][2]

These application notes provide detailed protocols for the analysis of this compound using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods typically require a derivatization step to enhance detectability and improve chromatographic properties.[1]

HPLC Method with Fluorescence Detection

Application Note

High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and robust method for quantifying this compound.[3] Since this compound does not possess a native fluorophore, a pre-column derivatization step is necessary to attach a fluorescent tag to the primary amine group.[1] A well-established method involves derivatization with o-phthalaldehyde (OPA) in the presence of a thiol, such as 1-thio-β-D-glucose, to form a highly fluorescent isoindole derivative.[4][5] This method is simple, rapid, and offers excellent sensitivity for analyzing this compound in complex matrices like human plasma.[4]

The derivatized analyte is then separated on a reversed-phase C18 column and quantified by the fluorescence detector.[1][4] Alternative derivatizing agents, such as 9-fluorenylmethyl-chloroformate (FMOC-Cl), can also be used and offer high sensitivity.[3][5]

Quantitative Data Summary

The following table summarizes typical performance data for the HPLC-FLD analysis of this compound following derivatization with OPA and 1-thio-β-D-glucose in human plasma.

ParameterTypical ValueReference
Retention Time 14.1 min[4][5]
Limit of Detection (LOD) 0.008 µg/mL[4][5]
Limit of Quantification (LOQ) 0.01 µg/mL[4][5]
Linearity Range 0.01 - 1.0 µg/mL (Typical)[4]
Precision (%RSD) < 4.4% (Intra-day), < 6.0% (Inter-day)[4][5]

Detailed Experimental Protocol: HPLC-FLD Analysis

1. Materials and Reagents

  • This compound hydrochloride standard

  • o-Phthalaldehyde (OPA)

  • 1-thio-β-D-glucose (TG)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Boric acid

  • Sodium hydroxide

  • Internal Standard (e.g., 1-aminoadamantane)

2. Solutions Preparation

  • Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in water, adjust pH to 9.5 with sodium hydroxide, and dilute to the final volume.

  • Derivatization Reagent (OPA/TG): Prepare fresh daily by mixing OPA and TG solutions in borate buffer.

3. Sample and Standard Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound hydrochloride in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol or the mobile phase.

  • Plasma Sample Preparation: For plasma samples, perform a protein precipitation step.[1] Add 3 parts of cold acetonitrile to 1 part of plasma, vortex, and centrifuge. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent.

4. Pre-Column Derivatization

  • To 100 µL of the prepared standard or sample solution, add the internal standard.

  • Add 100 µL of the OPA/TG derivatization reagent.

  • Vortex the mixture and allow the reaction to proceed at room temperature for approximately 6 minutes.[4][5]

  • Inject the resulting solution into the HPLC system immediately.

5. HPLC-FLD Conditions

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of an appropriate buffer (e.g., sodium acetate) and an organic solvent like acetonitrile or methanol.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector: Excitation (λex): 340 nm, Emission (λem): 455 nm (typical for OPA derivatives).

HPLC Experimental Workflow

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization cluster_analysis 3. HPLC-FLD Analysis cluster_data 4. Data Processing prep_start Start: Standard or Plasma Sample precip Protein Precipitation (for Plasma) prep_start->precip Plasma prep_end Prepared Sample prep_start->prep_end Standard extract Supernatant Collection & Evaporation precip->extract reconstitute Reconstitute Residue extract->reconstitute reconstitute->prep_end add_reagent Add OPA/Thiol Reagent prep_end->add_reagent react React for 6 min at Room Temp add_reagent->react inject Inject into HPLC react->inject separate Separation on C18 Column detect Fluorescence Detection integrate Integrate Peak Area detect->integrate quantify Quantify Concentration using Calibration Curve integrate->quantify report Final Report quantify->report

Caption: Workflow for HPLC-FLD analysis of this compound.

GC-MS Method for Analysis

Application Note

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive technique for the analysis of this compound. Due to the compound's polarity and low volatility, derivatization is mandatory to make it suitable for GC analysis.[1] This process involves converting the polar amine group into a less polar, more volatile, and thermally stable functional group.[1][6]

Common derivatization strategies include silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), or acylation with reagents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA).[1][7] Following derivatization, the analyte is separated on a capillary GC column and detected by a mass spectrometer, which provides definitive identification based on the mass spectrum and fragmentation pattern, along with sensitive quantification.[3]

Quantitative Data Summary

The following table summarizes typical performance characteristics for GC-MS analysis of amino-adamantane derivatives. These values should be experimentally confirmed during method validation.

ParameterTypical ValueReference
Linearity Range 10 - 1000 ng/mL[3]
Correlation Coefficient (r²) > 0.998[3]
Limit of Detection (LOD) ~1 - 10 ng/mL[3]
Limit of Quantification (LOQ) ~10 - 25 ng/mL[3]
Accuracy (% Recovery) 98 - 102%[3]
Precision (% RSD) < 5%[3]

Detailed Experimental Protocol: GC-MS Analysis

1. Materials and Reagents

  • This compound hydrochloride standard

  • For Silylation: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Anhydrous Pyridine or Acetonitrile.[1]

  • For Acylation: Pentafluoropropionic anhydride (PFPA), Ethyl acetate (anhydrous).[7]

  • Internal Standard (e.g., deuterated this compound or a related compound)

  • Hexane (GC grade)

2. Sample and Standard Preparation

  • Prepare standard and sample solutions in an appropriate anhydrous solvent.

  • For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte.

  • Crucially, ensure the sample extract is completely dry before derivatization, as water interferes with the reaction, especially silylation.[1] This can be achieved by evaporation under nitrogen and reconstitution in an anhydrous solvent.

3. Derivatization Procedure (Choose one)

A) Silylation Protocol

  • Pipette a known volume (e.g., 100 µL) of the dried and reconstituted sample or standard into a reaction vial.

  • Add the internal standard.

  • Add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[3]

  • Cap the vial tightly and heat at 70-80 °C for 60 minutes to ensure complete derivatization.[1][3]

  • Cool the vial to room temperature. The sample is now ready for injection.[1]

B) Acylation Protocol

  • Pipette a known volume of the dried sample or standard into a reaction vial.

  • Add the internal standard.

  • Add an excess of the acylation reagent (e.g., 50 µL of PFPA in 200 µL of ethyl acetate).[7]

  • Cap the vial tightly and heat at 65 °C for 30 minutes.[7]

  • Cool the reaction mixture. Evaporate the excess reagent under a stream of nitrogen and reconstitute the residue in hexane or toluene for injection.

4. GC-MS Conditions

  • GC-MS System: A standard GC system coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms).[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[3]

  • Inlet Temperature: 250 °C.[3]

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.[3]

  • MS Transfer Line Temp: 280 °C.[3]

  • Ion Source Temperature: 230 °C.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Data Acquisition: Scan mode for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_deriv 2. Derivatization cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Processing prep_start Start: Standard or Bio-Sample extract Liquid-Liquid or Solid-Phase Extraction prep_start->extract Bio-Sample prep_end Prepared Dry Sample prep_start->prep_end Standard dry Evaporate to Dryness (Remove Water) extract->dry reconstitute Reconstitute in Anhydrous Solvent dry->reconstitute reconstitute->prep_end add_reagent Add Silylation (BSTFA) or Acylation (PFPA) Reagent prep_end->add_reagent react Heat at 70-80°C (Silylation) or 65°C (Acylation) add_reagent->react inject Inject into GC react->inject separate Separation on Capillary Column detect MS Detection (Scan or SIM) integrate Extract Ion Chromatogram & Integrate Peak detect->integrate quantify Quantify Concentration using Calibration Curve integrate->quantify report Final Report quantify->report

Caption: Workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Chiral Separation of 2-Aminoadamantane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the enantioselective separation of 2-aminoadamantane, a critical process in pharmaceutical development due to the potentially different pharmacological and toxicological profiles of its enantiomers. The protocols outlined below are based on established chromatographic techniques for chiral amines and structurally related adamantane derivatives.

Introduction to Chiral Separation Techniques

The resolution of enantiomers is a crucial step in the synthesis and analysis of chiral drug substances. For this compound, a primary amine with a rigid cage-like structure, several chromatographic techniques are highly effective. The principal approaches for its chiral separation include direct methods using chiral stationary phases (CSPs) and indirect methods involving the formation of diastereomers through derivatization. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most common and powerful techniques employed for this purpose.

Data Presentation: Summary of Chiral Separation Methods

The following table summarizes typical performance parameters for the chiral separation methods described in this document. These values are based on separations of this compound and analogous compounds and serve as a guide for method development and optimization.

Separation MethodChiral Selector/Stationary PhaseTypical Mobile Phase/Carrier GasSeparation Factor (α)Resolution (Rs)
Direct HPLC Polysaccharide-based (e.g., Chiralpak® IA, IB, IC)n-Hexane/Alcohol +/- Basic Additive> 1.2> 1.5
Macrocyclic Antibiotic (e.g., CHIROBIOTIC® V, T)Polar-ionic or Reversed-phase> 1.1> 1.5
Crown Ether-based (e.g., CROWNPAK® CR-I(+))Acidified aqueous/organic> 1.2> 2.0
Indirect HPLC Achiral C18 ColumnGradient of Acetonitrile/WaterDiastereomer Dependent> 2.0
Direct GC Cyclodextrin-based (e.g., Chirasil-Dex)Hydrogen or HeliumDiastereomer Dependent> 1.5
Direct CE Cyclodextrins (e.g., β-cyclodextrin)Acidic BufferEnantiomer DependentBaseline

Experimental Protocols and Methodologies

Protocol 1: Direct Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a direct method for the separation of this compound enantiomers using a polysaccharide-based chiral stationary phase, which is often successful for a wide range of chiral amines.

Objective: To achieve baseline separation of this compound enantiomers without derivatization.

Materials:

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV or Mass Spectrometric (MS) detector.

  • Chiral Column: Chiralpak® IB (immobilized cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase Solvents: HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA).

  • Sample: Racemic this compound dissolved in the mobile phase.

Methodology:

  • Column Equilibration: Install the Chiralpak® IB column and equilibrate with the mobile phase (e.g., n-Hexane/IPA/DEA, 90:10:0.1 v/v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

Method Optimization:

  • If separation is not optimal, systematically vary the ratio of n-hexane to IPA (e.g., 80:20).

  • The choice of alcohol modifier can be critical; ethanol can be tested as an alternative to IPA.

  • Adjust the concentration of the basic additive (DEA) to improve peak shape.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Dissolve Racemic This compound p2 Filter Sample h2 Inject Sample p2->h2 p3 Prepare Mobile Phase (Hexane/IPA/DEA) h1 Equilibrate Chiralpak IB Column p3->h1 h1->h2 h3 Isocratic Elution h2->h3 h4 UV Detection (210 nm) h3->h4 d1 Integrate Peaks h4->d1 d2 Calculate Resolution (Rs) & Separation Factor (α) d1->d2

Direct Chiral HPLC Workflow
Protocol 2: Indirect Chiral HPLC via Derivatization

This protocol involves derivatizing the primary amine of this compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.

Objective: To separate the diastereomers of derivatized this compound.

Materials:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Chiral Derivatizing Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • Solvents: Acetonitrile (ACN), water, triethylamine (TEA), acetone, 2 M HCl.

  • Sample: Racemic this compound.

Methodology:

  • Derivatization Procedure:

    • Dissolve ~1 mg of racemic this compound in 200 µL of acetone.

    • Add 50 µL of 1 M TEA in water.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour.

    • After incubation, cool the reaction mixture and neutralize with 50 µL of 2 M HCl.

    • Dilute the sample with the mobile phase before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 340 nm.

    • Injection Volume: 10 µL.

Method Optimization:

  • Adjust the gradient slope and the initial and final mobile phase compositions to optimize the separation of the diastereomeric peaks.

Indirect_HPLC_Workflow A Racemic this compound B Derivatization with Marfey's Reagent A->B C Formation of Diastereomers B->C D Separation on Achiral C18 Column C->D E UV Detection (340 nm) D->E F Quantification of Enantiomers E->F

Indirect Chiral HPLC Logical Flow
Protocol 3: Chiral Gas Chromatography (GC)

This protocol is suitable for the volatile derivatives of this compound. Derivatization of the amino group is necessary to improve chromatographic performance and enable chiral recognition on a cyclodextrin-based stationary phase.

Objective: To separate the enantiomers of derivatized this compound by GC.

Materials:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Column: Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based column.

  • Derivatization Agent: Trifluoroacetic anhydride (TFAA).

  • Solvents: Dichloromethane.

  • Sample: Racemic this compound.

Methodology:

  • Derivatization Procedure:

    • Dissolve ~1 mg of racemic this compound in 1 mL of dichloromethane.

    • Add 100 µL of TFAA.

    • Heat the mixture at 60 °C for 15 minutes in a sealed vial.

    • After cooling, the sample is ready for injection.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Hydrogen, at a constant flow or pressure.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 2 °C/min.

    • Detector Temperature: 280 °C (FID).

    • Injection: 1 µL, split mode (e.g., 50:1).

Method Optimization:

  • The temperature ramp rate can be adjusted to improve resolution. A slower ramp rate generally increases resolution.

  • Different derivatizing agents, such as heptafluorobutyric anhydride, can be tested.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis p1 Dissolve Racemic This compound p2 Derivatize with TFAA p1->p2 g1 Inject Derivatized Sample p2->g1 g2 Separation on Chirasil-Dex Column g1->g2 g3 Temperature Programming g2->g3 g4 FID/MS Detection g3->g4 d1 Peak Integration g4->d1 d2 Determine Enantiomeric Ratio d1->d2

Chiral GC Experimental Workflow
Protocol 4: Chiral Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that is well-suited for charged analytes like protonated amines. Chiral separation is achieved by adding a chiral selector to the background electrolyte.

Objective: To achieve the enantioseparation of this compound using a cyclodextrin-based chiral selector.

Materials:

  • CE System: A capillary electrophoresis instrument with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm ID, effective length 40 cm.

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.

  • Chiral Selector: β-cyclodextrin.

  • Sample: Racemic this compound.

Methodology:

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, water, and then the BGE.

  • BGE Preparation: Prepare a 50 mM phosphate buffer and adjust the pH to 2.5. Dissolve β-cyclodextrin to the desired concentration (e.g., 10 mM).

  • Sample Preparation: Prepare a 0.5 mg/mL solution of racemic this compound in water or BGE.

  • Electrophoretic Conditions:

    • BGE: 50 mM Phosphate buffer (pH 2.5) containing 10 mM β-cyclodextrin.

    • Voltage: +20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

    • Detection: UV at 200 nm.

Method Optimization:

  • The concentration of the chiral selector (β-cyclodextrin) is a critical parameter and should be optimized (e.g., screen from 5 to 20 mM).

  • The pH of the BGE can be adjusted to modify the charge of the analyte and the electroosmotic flow.

  • Different types of cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) can be screened for improved selectivity.[1]

CE_Relationship Analyte This compound Enantiomers (+/-) Complex Transient Diastereomeric Complexes Analyte->Complex forms Selector β-Cyclodextrin (Chiral Selector) Selector->Complex with Separation Differential Migration in Electric Field Complex->Separation leads to Result Enantioseparation Separation->Result

Logical Relationship in Chiral CE

References

Application Notes and Protocols: 2-Aminoadamantane in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoadamantane, also known as amantadine, and its derivatives represent a class of synthetic tricyclic amines that have played a significant role in antiviral drug discovery for decades. Initially developed for the prophylaxis and treatment of influenza A virus infections, the unique cage-like structure of the adamantane core has served as a versatile scaffold for the development of novel antiviral agents with activity against a broadening range of viral pathogens, including the recently emerged SARS-CoV-2. This document provides an overview of the applications of this compound in antiviral research, detailed experimental protocols for evaluating its efficacy, and a summary of its activity against key viruses.

Mechanism of Action

The primary and most well-characterized antiviral mechanism of this compound and its close derivative, rimantadine, is the inhibition of the influenza A virus M2 proton channel.[1][2] The M2 protein is a homotetrameric ion channel essential for the viral replication cycle.[3] Following endocytosis of the virus into the host cell, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion.[3] This acidification is crucial for the dissociation of the viral ribonucleoprotein (RNP) complex from the matrix protein (M1), a critical step for the release of the viral genome into the cytoplasm and its subsequent transport to the nucleus for replication.[3] this compound blocks this proton influx, thereby preventing viral uncoating and halting the infection at an early stage.[2]

Recent research has also explored the potential of this compound derivatives against other viruses, notably SARS-CoV-2. While the exact mechanism is still under investigation, some studies suggest that these compounds may interfere with the viral life cycle through different pathways. One proposed mechanism involves the inhibition of the SARS-CoV-2 envelope (E) protein ion channel, which shares some structural similarities with the M2 channel. Another avenue of research points towards the modulation of host cell factors, such as the inhibition of Cathepsin L, a cysteine protease involved in the processing of the viral spike protein, which is necessary for viral entry into the host cell.[4]

Overcoming Resistance

A significant challenge with first-generation adamantane antivirals has been the emergence of resistant influenza A virus strains, primarily due to mutations in the M2 protein, with the S31N mutation being the most common.[5] This has spurred the development of new this compound derivatives designed to be effective against these resistant strains. These next-generation compounds often feature modifications to the adamantane cage or the amino group, aiming to restore binding to the mutated M2 channel or to engage in alternative antiviral mechanisms.[5]

Data Presentation

Antiviral Activity of this compound and Derivatives against Influenza A Virus
Compound/DerivativeVirus StrainAssay TypeCell LineIC₅₀ / EC₅₀ (µM)
AmantadineInfluenza A (H3N2)---
RimantadineInfluenza A (H3N2)---
Glycyl-rimantadine (4b)Influenza A (H3N2)CPE Inhibition-IC₅₀: ~3.5 times lower than amantadine
Compound 4a,b, 5a, 6a, 7aInfluenza A (H2N2)Not SpecifiedNot SpecifiedMarkedly Active
Compound 5a, 6a, 7aInfluenza A (H3N2)Not SpecifiedNot SpecifiedMarkedly Active
Compound 4b,c, 6dInfluenza A (H1N1)Not SpecifiedNot SpecifiedMarkedly Active
2,2-dialkylamantadinesA/PuertoRico/8/34 (H1N1, amantadine-resistant)Not SpecifiedMDCKLow micromolar activities
Antiviral Activity of this compound and Derivatives against SARS-CoV-2
Compound/DerivativeVirus StrainAssay TypeCell LineIC₅₀ (µM)
AminoadamantaneSARS-CoV-2CPE InhibitionVero CCL-8139.71[4][6][7][8]
Derivative 3F4SARS-CoV-2CPE InhibitionVero CCL-810.32[4][6][7][8]
Derivative 3F5SARS-CoV-2CPE InhibitionVero CCL-810.44[6][7][8]
Derivative 3E10SARS-CoV-2CPE InhibitionVero CCL-811.28[6][7][8]
AmantadineSARS-CoV-2 WA/01ImmunostainingVero E6 T/A180 (in Vero E6 against MA10)
RimantadineSARS-CoV-2 WA/01ImmunostainingVero E6 T/A31 (in Vero E6 against MA10)
AmantadineSARS-CoV-2Not SpecifiedACE2-A549120-130
RimantadineSARS-CoV-2Not SpecifiedACE2-A54930-40
TromantadineSARS-CoV-2Not SpecifiedACE2-A54960-100

Experimental Protocols

Plaque Reduction Assay for Influenza Virus

This assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds by measuring the reduction in the number of viral plaques.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Influenza A virus stock

  • This compound derivatives (test compounds)

  • Serum-free MEM with 1 µg/mL TPCK-treated trypsin and 0.3% BSA (Virus Dilution Medium)

  • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% Avicel, with 1 µg/mL TPCK-treated trypsin)[9]

  • Fixing solution (e.g., 4% formalin in PBS)[9]

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Seeding: The day before the assay, seed MDCK cells into 12-well plates at a density that will result in a 90-100% confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well).[10] Incubate overnight at 37°C with 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in Virus Dilution Medium.

  • Virus Dilution: Prepare 10-fold serial dilutions of the influenza virus stock in Virus Dilution Medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).[9]

  • Infection:

    • Wash the confluent MDCK cell monolayers twice with serum-free MEM.[9]

    • Add 125 µL of the virus dilution to each well.[9]

    • Incubate for 1 hour at 35°C to allow for virus adsorption.[9]

  • Treatment:

    • After the adsorption period, remove the virus inoculum.

    • Add 0.25 mL of the overlay medium containing the different concentrations of the test compounds to the respective wells.[9] Include virus control wells (overlay with no compound) and cell control wells (overlay with no virus or compound).

  • Incubation: Incubate the plates at 35°C for 18-20 hours, or until plaques are visible.[9]

  • Fixation and Staining:

    • Gently remove the overlay medium.[9]

    • Fix the cells with 0.3 mL of fixing solution for 30 minutes at 4°C.[9]

    • Remove the fixing solution and wash the plates 2-3 times with PBS.[9]

    • Stain the cells with crystal violet solution for 15-20 minutes at room temperature.

    • Gently wash the plates with water to remove excess stain and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death or morphological changes (cytopathic effect).

Materials:

  • Appropriate host cells (e.g., Vero cells for SARS-CoV-2, A549 cells for some respiratory viruses)[6][11]

  • Growth medium (e.g., DMEM with 10% FBS)

  • Assay medium (e.g., DMEM with 2% FBS)

  • Virus stock

  • This compound derivatives (test compounds)

  • Cell viability staining solution (e.g., Neutral Red or Crystal Violet)[12][13]

  • Destaining solution (e.g., 50% ethanol, 1% acetic acid for Neutral Red)[14]

Procedure:

  • Cell Seeding: Seed host cells into 96-well plates to form a confluent monolayer overnight.[13]

  • Compound Dilution: Prepare serial dilutions of the test compounds in assay medium.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted compounds to the wells.

    • Add the virus at a pre-determined multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.[14]

    • Include virus control (cells + virus, no compound), cell control (cells only, no virus or compound), and positive control (known antiviral compound) wells.[13]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.[14]

  • Quantification of CPE:

    • Crystal Violet Staining:

      • Remove the medium and fix the cells (e.g., with 10% formalin).[14]

      • Stain with 0.5% Crystal Violet solution.[14]

      • Wash, dry, and solubilize the stain (e.g., with methanol).

      • Measure the absorbance at 570 nm.

    • Neutral Red Staining:

      • Remove the medium and add Neutral Red solution.[14]

      • Incubate for 2-3 hours for dye uptake by viable cells.[14]

      • Remove the dye, wash, and add destaining solution.[14]

      • Measure the absorbance at 540 nm.[14]

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls.

    • Determine the IC₅₀ value from the dose-response curve.

M2 Proton Channel Activity Assay (Cell-Free)

This assay directly measures the proton conductance of the M2 ion channel incorporated into virus-like particles (VLPs).[15]

Materials:

  • M2-expressing VLPs and Null-VLPs (without M2)

  • Potentiometric fluorescent dye (e.g., FLIPR Membrane Potential dye)[15]

  • Acidic buffer (e.g., pH 4.5)[15]

  • This compound derivatives (test compounds)

  • Proton ionophore (e.g., FCCP) as a positive control for membrane depolarization[15]

  • Fluorometric plate reader

Procedure:

  • VLP Preparation: Prepare M2-VLPs and Null-VLPs.

  • Assay Setup:

    • In a microplate, add the M2-VLPs.

    • Add the potentiometric fluorescent dye, which increases in fluorescence upon membrane depolarization.[15]

    • Add different concentrations of the this compound derivatives to the wells. Include control wells with no compound.

  • Proton Conductance Measurement:

    • Initiate the reaction by adding the acidic buffer to create a pH gradient.[15]

    • Immediately measure the change in fluorescence over time using a plate reader. An increase in fluorescence indicates proton influx and membrane depolarization.

  • Controls:

    • Negative Control: Null-VLPs should show no significant increase in fluorescence upon pH challenge.

    • Positive Control: Addition of FCCP to Null-VLPs before the pH challenge should result in a strong fluorescence signal, confirming the integrity of the VLPs and the dye's responsiveness.[15]

    • Inhibition Control: Known M2 inhibitors like amantadine should completely block the fluorescence increase in M2-VLPs.[15]

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each condition.

    • Determine the percentage of inhibition of M2 proton channel activity for each compound concentration.

    • Calculate the IC₅₀ value.

Mandatory Visualization

M2_Inhibition cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome Virus Virus M2_Channel M2 Proton Channel Virus->M2_Channel RNP Viral RNP M2_Channel->RNP Acidification leads to dissociation from M1 M1 M1 Matrix Protein RNP->M1 Bound Replication Replication RNP->Replication To Nucleus for Replication Endosome Acidic Environment (Low pH) H+ H+ H+->M2_Channel Influx Amantadine This compound Amantadine->M2_Channel Blocks

Caption: Mechanism of this compound against Influenza A.

SARSCoV2_Inhibition cluster_virus_entry SARS-CoV-2 Entry Virus SARS-CoV-2 Spike Spike Protein Virus->Spike ACE2 ACE2 Receptor Spike->ACE2 Binds CathepsinL Cathepsin L ACE2->CathepsinL Internalization & Processing by Viral_Fusion Viral-Host Membrane Fusion CathepsinL->Viral_Fusion Facilitates Adamantane_Derivative This compound Derivative Adamantane_Derivative->CathepsinL Proposed Inhibition

Caption: Proposed mechanism of this compound derivatives against SARS-CoV-2.

Antiviral_Screening_Workflow start Start: Synthesize/Obtain This compound Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) start->cytotoxicity primary_screen Primary Antiviral Screen (e.g., CPE Inhibition Assay) cytotoxicity->primary_screen Non-toxic compounds secondary_screen Secondary Screen (e.g., Plaque Reduction Assay) primary_screen->secondary_screen Active 'Hits' moa Mechanism of Action Studies (e.g., M2 Channel Assay) secondary_screen->moa Confirmed 'Hits' lead_optimization Lead Optimization moa->lead_optimization

Caption: Antiviral screening workflow for this compound derivatives.

References

Application Notes and Protocols for 2-Aminoadamantane in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aminoadamantane derivatives, particularly amantadine and memantine, in the research of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This document includes detailed experimental protocols for key in vitro and in vivo assays, a summary of quantitative data, and visualizations of relevant signaling pathways to guide researchers in this field.

Introduction

This compound and its derivatives are a class of compounds with a rigid, cage-like hydrocarbon structure that has proven to be a valuable scaffold in medicinal chemistry.[1][2] The lipophilic nature of the adamantane cage facilitates crossing the blood-brain barrier, a critical feature for drugs targeting the central nervous system.[3] The primary mechanism of action for the most well-known derivatives, amantadine and memantine, is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor.[4][5] Over-activation of NMDA receptors by the neurotransmitter glutamate leads to excessive calcium influx and subsequent excitotoxicity, a common pathological event in many neurodegenerative diseases.[6] By blocking the NMDA receptor channel, this compound derivatives can mitigate this excitotoxicity, offering a neuroprotective effect.[4][7]

Amantadine was initially developed as an antiviral agent and was serendipitously found to have antiparkinsonian effects.[8] It is used to treat symptoms of Parkinson's disease, including dyskinesia and rigidity.[8] Memantine, a dimethyl derivative of amantadine, is approved for the treatment of moderate to severe Alzheimer's disease, where it has been shown to improve cognitive function.[9][10][11] Research is ongoing to explore the full therapeutic potential of these and novel this compound derivatives in a range of neurodegenerative and psychiatric disorders.[12][13]

Data Presentation

The following tables summarize key quantitative data for amantadine, memantine, and other this compound derivatives from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activities of this compound Derivatives

CompoundTargetAssayIC50 (µM)Reference
AmantadineNMDA ReceptorWhole-cell patch clamp (hippocampal neurons)38.9 ± 4.2[12]
AmantadineNMDA ReceptorWhole-cell patch clamp (hippocampal neurons)18.6 ± 0.9[14]
MemantineNMDA ReceptorWhole-cell patch clamp (hippocampal neurons)1.04 ± 0.26[14]
MemantineNMDA ReceptorWhole-cell patch clamp1.4[6]
4-amino-N-(3,5-dimethyladamantan-1-yl)benzamide (2n)Aβ40 AggregationThioflavin T Assay0.4[15]
N-(4-bromobenzyl)-3,5-dimethyladamantan-1-amine (2l)Aβ40 AggregationThioflavin T Assay1.8[15]
N-(1-(adamantan-1-yl)ethyl)-3-aminobenzamide (3m)Aβ40 AggregationThioflavin T Assay1.8[15]
Tetrahydrocarbazole derivative (C-2h)Butyrylcholinesterase (BChE)Ellman's Method5.43 ± 0.39[16]
Tetrahydrocarbazole derivative (C-2b)Butyrylcholinesterase (BChE)Ellman's Method6.13 ± 0.40[16]

Table 2: Pharmacokinetic Parameters of Amantadine and Memantine in Rodents

CompoundSpeciesAdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
AmantadineRati.p.20~1500~0.5-[17]
MemantineRatp.o.23283.02-[14]
MemantineMousei.p.10~1200~0.25~2500[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound derivatives in neurodegenerative disease research.

In Vitro Assays

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the NMDA receptor channel binding site, using the radiolabeled antagonist [3H]MK-801.[10][18][19]

Materials:

  • Rat cortical membranes

  • [3H]MK-801 (specific activity ~20-30 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Test compounds (this compound derivatives)

  • Non-specific binding control: 10 µM unlabeled MK-801

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer and centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the pellet. Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation step. Finally, resuspend the pellet in assay buffer to a protein concentration of ~1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or 10 µM unlabeled MK-801 (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of [3H]MK-801 (final concentration ~1-5 nM).

    • 50 µL of the membrane preparation (~50-100 µg of protein).

  • Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

This colorimetric assay is used to screen for inhibitors of amyloid-β (Aβ) fibril formation, a key pathological hallmark of Alzheimer's disease.[4][20]

Materials:

  • Aβ(1-42) peptide

  • Thioflavin T (ThT)

  • Assay Buffer: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.4

  • Test compounds

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Aβ Preparation: Dissolve lyophilized Aβ(1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in a small volume of DMSO. Dilute to the final working concentration (e.g., 10 µM) in ice-cold assay buffer immediately before use.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Aβ(1-42) solution.

    • Test compound at various concentrations.

    • ThT solution (final concentration ~5-10 µM).

    • Assay buffer to reach the final volume.

  • Incubation and Measurement: Incubate the plate at 37°C with continuous gentle shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) for up to 48 hours.

  • Data Analysis: Plot the fluorescence intensity against time to obtain aggregation curves. The percentage of inhibition can be calculated by comparing the fluorescence intensity at the plateau phase in the presence and absence of the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the log concentration of the test compound.

This assay is used to determine the inhibitory activity of compounds against BChE, an enzyme implicated in the progression of Alzheimer's disease.[16][17]

Materials:

  • Butyrylcholinesterase (BChE) enzyme

  • Butyrylthiocholine iodide (BTCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Assay Buffer: 0.1 M Phosphate buffer, pH 8.0

  • Test compounds

  • 96-well plate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB in the assay buffer.

    • Prepare a stock solution of BTCI in deionized water.

    • Prepare a working solution of BChE in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer.

    • DTNB solution.

    • Test compound at various concentrations or buffer for the control.

    • BChE enzyme solution.

  • Pre-incubation: Pre-incubate the plate at room temperature for 5-10 minutes.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the BTCI substrate solution to all wells. Immediately start measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control. The percentage of inhibition is calculated as: [(Rate_control - Rate_inhibitor) / Rate_control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the log concentration of the test compound.

In Vivo Assays

This model is used to evaluate the potential of compounds to ameliorate cognitive deficits, particularly those related to cholinergic dysfunction, which is a feature of Alzheimer's disease.[16][18][21]

Animals:

  • Male Wistar rats (200-250 g) or Swiss albino mice (25-30 g).

Materials:

  • Scopolamine hydrobromide

  • Test compound

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

  • Behavioral apparatus (e.g., Morris Water Maze or Passive Avoidance Box)

Procedure (Morris Water Maze):

  • Acclimatization: Acclimatize the animals to the experimental room and handling for at least 3-5 days before the experiment.

  • Drug Administration: Administer the test compound or vehicle orally or intraperitoneally (i.p.) at a predetermined time (e.g., 30-60 minutes) before the training session.

  • Induction of Amnesia: Administer scopolamine (0.5-1 mg/kg, i.p.) approximately 30 minutes before the training session.

  • Acquisition Training (Days 1-4):

    • Fill the Morris water maze with water (20-22°C) and make it opaque with non-toxic paint.

    • Place a hidden platform 1-2 cm below the water surface in one quadrant.

    • Allow each animal four trials per day to find the hidden platform, starting from different quadrants in a random order.

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

    • If an animal fails to find the platform within a set time (e.g., 60-120 seconds), guide it to the platform.

  • Probe Trial (Day 5):

    • Remove the platform from the maze.

    • Allow each animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the different treatment groups. A significant decrease in escape latency and an increase in time spent in the target quadrant in the test compound group compared to the scopolamine-only group indicates a reversal of cognitive impairment.

Visualization of Signaling Pathways and Workflows

NMDA Receptor-Mediated Excitotoxicity Pathway

This diagram illustrates the central role of NMDA receptor over-activation in the excitotoxic cascade leading to neuronal cell death, a key process in many neurodegenerative diseases. This compound derivatives act by blocking the NMDA receptor channel, thereby inhibiting this pathway.

NMDA_Excitotoxicity Glutamate Excess Glutamate NMDAR NMDA Receptor (Over-activation) Glutamate->NMDAR Binds Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Opens Channel downstream Downstream Pathways Ca_influx->downstream mitochondria Mitochondrial Dysfunction downstream->mitochondria apoptosis Apoptosis & Neuronal Death downstream->apoptosis ROS ↑ ROS mitochondria->ROS ROS->apoptosis Amino_Ada This compound Derivatives Amino_Ada->NMDAR Blocks

Caption: NMDA receptor-mediated excitotoxicity and its inhibition.

Experimental Workflow for In Vitro Neuroprotection Assay

This diagram outlines the key steps in a typical in vitro experiment to assess the neuroprotective effects of a this compound derivative against glutamate-induced excitotoxicity in primary neuronal cultures.

Neuroprotection_Workflow start Start: Primary Neuronal Culture Preparation treatment Pre-treatment with This compound Derivative start->treatment insult Induce Excitotoxicity (e.g., with Glutamate) treatment->insult incubation Incubation (e.g., 24 hours) insult->incubation assessment Assess Neuronal Viability (e.g., MTT or LDH assay) incubation->assessment end End: Data Analysis assessment->end

Caption: Workflow for assessing in vitro neuroprotection.

Logical Relationship of this compound's Multi-Target Effects in Alzheimer's Disease

This diagram illustrates the multifaceted mechanism of action of this compound derivatives in the context of Alzheimer's disease, targeting both excitotoxicity and other pathological features.

AD_Multi_Target Excitotoxicity Glutamatergic Excitotoxicity Neuroprotection Neuroprotection & Improved Cognition Abeta Amyloid-β Aggregation Cholinergic Cholinergic Deficit Amino_Ada This compound Derivatives Amino_Ada->Excitotoxicity Inhibits (NMDA-R Blockade) Amino_Ada->Abeta May Inhibit Amino_Ada->Cholinergic May Modulate

Caption: Multi-target effects of 2-aminoadamantanes in AD.

References

Application Notes and Protocols for Adamantane-Based Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of adamantane-based polymers for drug delivery applications. The unique, rigid, and lipophilic structure of adamantane offers significant advantages in the design of novel drug carriers, including enhanced drug loading, improved stability, and controlled release profiles.[1][2][3] These systems are particularly promising for targeted therapies, such as in oncology, where stimuli-responsive release is desirable.[1][2]

Introduction to Adamantane-Based Polymers for Drug Delivery

Adamantane, a diamondoid hydrocarbon, serves as a versatile scaffold in polymer chemistry for biomedical applications.[1][2] Its incorporation into polymer architectures can be achieved in several ways: as a central core for star-shaped polymers, as pendant groups along a polymer backbone, or integrated within the main polymer chain.[1][2] The presence of the bulky adamantane moiety enhances the thermal and mechanical stability of polymers.[1] In drug delivery, the hydrophobic adamantane cage can interact favorably with hydrophobic drug molecules, leading to high drug loading capacities.[1] Furthermore, polymers incorporating amino groups can be designed to be pH-responsive, allowing for triggered drug release in the acidic microenvironment of tumors or within endosomal compartments of cells.[4][5][6]

This document focuses on the synthesis and application of adamantane-cored amphiphilic block copolymers and provides protocols for their synthesis, formulation into micelles, and characterization.

Data Presentation

The following tables summarize key quantitative data for representative adamantane-based polymeric drug delivery systems, facilitating comparison of their physicochemical and drug release properties.

Table 1: Physicochemical Properties of Adamantane-Based Polymeric Micelles

Polymer ArchitecturePolymer NameCritical Micelle Concentration (CMC) (mg/mL)Drug Loading Content (LC) (%)Encapsulation Efficiency (EE) (%)Average Particle Size (nm)Zeta Potential (mV)Reference
Four-Arm Star-ShapedS-PLGA-D-P0.003421.6Not Reported~150Not Reported[4][5][7]
LinearL-PLGA-D-P0.007022.9Not Reported~180Not Reported[4][5][7]
Adamantane CoreAd-(PCL-b-PDEAEMA-b-PPEGMA)₄Not Reported10.39Not ReportedNot ReportedNot Reported[4][8]
Pentaerythritol Core (for comparison)Penta-(PCL-b-PDEAEMA-b-PPEGMA)₄0.00878.94Not ReportedNot ReportedNot Reported[4][8]

Table 2: In Vitro Drug Release Profile of Doxorubicin (DOX)-Loaded Micelles

Polymer NamepHCumulative Drug Release after 80 hours (%)Reference
S-PLGA-D-P7.418.5 - 19.0[4][7]
5.077.6 - 78.8[4][7]
L-PLGA-D-P7.418.5 - 19.0[4][7]
5.077.6 - 78.8[4][7]

Experimental Protocols

Protocol 1: Synthesis of a Four-Arm Star-Shaped Adamantane-PLGA-PDEAEMA-PEG (S-PLGA-D-P) Copolymer

This protocol describes a multi-step synthesis involving ring-opening polymerization (ROP), atom transfer radical polymerization (ATRP), and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

1. Synthesis of Adamantane-Based Initiator:

  • An adamantane core with four initiating sites for ROP is first synthesized. This can be achieved by reacting 1,3,5,7-tetrahydroxyadamantane with an excess of an appropriate agent to introduce initiating groups for ROP, such as hydroxyl groups that can initiate the polymerization of lactide and glycolide.

2. Ring-Opening Polymerization (ROP) of Lactide and Glycolide:

  • The adamantane-functionalized initiator is used to initiate the ROP of lactide and glycolide monomers to form a four-arm star polymer with a poly(lactic-co-glycolic acid) (PLGA) block (Adamantane-(PLGA)₄). The ratio of lactide to glycolide can be adjusted to control the degradation rate and hydrophobicity.

3. Chain-End Modification for ATRP:

  • The terminal hydroxyl groups of the Adamantane-(PLGA)₄ are modified to introduce ATRP initiators. This is typically done by reacting the polymer with 2-bromoisobutyryl bromide.

4. Atom Transfer Radical Polymerization (ATRP) of DEAEMA:

  • The macroinitiator from the previous step is used to polymerize N,N'-diethylaminoethyl methacrylate (DEAEMA), creating a pH-responsive block (Adamantane-(PLGA-b-PDEAEMA)₄).

5. "Click" Chemistry for PEGylation:

  • The resulting block copolymer is modified to introduce a terminal alkyne or azide group.

  • Separately, a corresponding azide or alkyne-terminated poly(ethylene glycol) (PEG) is prepared.

  • The two polymers are then conjugated via CuAAC "click" chemistry to yield the final amphiphilic block copolymer, S-PLGA-D-P.

Protocol 2: Preparation of Drug-Loaded Polymeric Micelles

1. Materials:

  • Adamantane-based amphiphilic block copolymer (e.g., S-PLGA-D-P)

  • Hydrophobic drug (e.g., Doxorubicin)

  • Organic solvent (e.g., Dimethylformamide, DMF)

  • Deionized water

2. Procedure:

  • Dissolve a known amount of the adamantane-based polymer and the hydrophobic drug in a minimal amount of a water-miscible organic solvent like DMF.

  • Add this solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or phosphate-buffered saline, PBS).

  • The rapid solvent change will induce the self-assembly of the amphiphilic polymer into micelles, entrapping the hydrophobic drug within the core.

  • Continue stirring for several hours to allow for the complete evaporation of the organic solvent.

  • Dialyze the resulting micellar solution against deionized water for 24-48 hours to remove any remaining organic solvent and unloaded drug.

  • The final solution of drug-loaded micelles can be stored at 4°C.

Protocol 3: Characterization of Polymeric Micelles

1. Determination of Critical Micelle Concentration (CMC):

  • Prepare a series of polymer solutions with concentrations ranging from 0.0001 to 0.1 mg/mL.

  • Use a fluorescent probe, such as pyrene. Add a small aliquot of a concentrated pyrene solution in a volatile solvent (e.g., acetone) to each polymer solution, ensuring the final pyrene concentration is constant (e.g., 6 x 10⁻⁷ M).

  • Allow the solutions to equilibrate for 24 hours in the dark.

  • Measure the fluorescence emission spectra of pyrene. The ratio of the intensity of the first and third vibrational peaks (I₁/I₃) will change as pyrene partitions into the hydrophobic micellar core.

  • Plot the I₁/I₃ ratio against the logarithm of the polymer concentration. The CMC is the concentration at which a sharp decrease in the I₁/I₃ ratio is observed.[8]

2. Drug Loading Content (LC) and Encapsulation Efficiency (EE):

  • Lyophilize a known volume of the drug-loaded micelle solution to obtain the total weight of the micelles (polymer + drug).

  • Dissolve a known amount of the lyophilized powder in a suitable organic solvent to disrupt the micelles and release the drug.

  • Quantify the amount of drug using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate LC and EE using the following formulas:

    • LC (%) = (Weight of loaded drug / Total weight of micelles) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug used) x 100

3. In Vitro Drug Release Study:

  • Place a known volume of the drug-loaded micelle solution into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and an acetate buffer at pH 5.0) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using UV-Vis spectrophotometry or HPLC.

  • Plot the cumulative percentage of drug released versus time.

Visualizations

Below are diagrams illustrating key processes and pathways related to the synthesis and application of adamantane-based polymers for drug delivery.

Synthesis_Workflow Synthesis Workflow for Adamantane-Cored Star Polymer cluster_synthesis Polymer Synthesis Adamantane_Initiator Adamantane Core Initiator ROP Ring-Opening Polymerization (ROP) of Lactide/Glycolide Adamantane_Initiator->ROP ATRP_Initiator_Mod Chain-End Modification for ATRP ROP->ATRP_Initiator_Mod ATRP Atom Transfer Radical Polymerization (ATRP) of DEAEMA ATRP_Initiator_Mod->ATRP Click_Mod Terminal Group Modification for 'Click' ATRP->Click_Mod PEGylation PEGylation via 'Click' Chemistry Click_Mod->PEGylation Final_Polymer Final Amphiphilic Block Copolymer PEGylation->Final_Polymer

Synthesis Workflow for Adamantane-Cored Star Polymer

Drug_Delivery_Pathway Mechanism of pH-Responsive Drug Delivery cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) cluster_cell Cellular Uptake and Endosomal Escape Micelle_Blood Drug-Loaded Micelle (Stable) Micelle_Tumor Micelle Accumulation (EPR Effect) Micelle_Blood->Micelle_Tumor Protonation Protonation of Amino Groups Micelle_Tumor->Protonation Endocytosis Endocytosis Micelle_Tumor->Endocytosis Destabilization Micelle Destabilization and Swelling Protonation->Destabilization Drug_Release Drug Release Destabilization->Drug_Release Endosome Endosome (pH ~5.0-6.0) Endocytosis->Endosome Endosomal_Escape Proton Sponge Effect & Endosomal Escape Endosome->Endosomal_Escape Cytosolic_Release Drug Release in Cytosol Endosomal_Escape->Cytosolic_Release

Mechanism of pH-Responsive Drug Delivery

References

2-Aminoadamantane: A Versatile Scaffold for Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The rigid, lipophilic, and three-dimensional structure of the adamantane cage has established it as a privileged scaffold in the design of therapeutic agents targeting the central nervous system (CNS). Among its derivatives, 2-aminoadamantane and its analogues have demonstrated significant potential in modulating key neurological pathways, leading to the development of drugs for a range of CNS disorders, including Parkinson's disease, Alzheimer's disease, and neuropathic pain. This document provides a comprehensive overview of the application of the this compound scaffold in CNS drug discovery, complete with quantitative bioactivity data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Physicochemical Properties and Pharmacokinetic Advantages

The adamantane moiety imparts several advantageous properties to CNS drug candidates:

  • Optimal Lipophilicity: The bulky and hydrophobic nature of the adamantane cage enhances the lipophilicity of molecules, facilitating their passage across the blood-brain barrier, a critical step for CNS-acting drugs.[1]

  • Metabolic Stability: The rigid adamantane structure can sterically shield adjacent functional groups from metabolic degradation by enzymes, thereby prolonging the drug's half-life and duration of action.

  • Three-Dimensionality: The distinct cage-like structure of adamantane provides a unique three-dimensional framework that allows for precise spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for their biological targets.[1]

  • Rigid Scaffold: The inflexibility of the adamantane core serves as a rigid anchor for appended functional groups, minimizing conformational flexibility and enabling a more accurate prediction of binding interactions.

Key CNS Targets and Mechanisms of Action

Derivatives of this compound exert their effects on the CNS through modulation of several key protein targets. The primary mechanisms of action include NMDA receptor antagonism, sigma receptor modulation, and dopamine transporter inhibition.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

Overactivation of the NMDA receptor, a crucial ionotropic glutamate receptor, is implicated in excitotoxicity and neuronal cell death, contributing to the pathology of various neurodegenerative diseases.[2] Aminoadamantane derivatives, such as the clinically approved drugs memantine and amantadine, act as uncompetitive antagonists of the NMDA receptor.[2] They bind within the ion channel of the receptor, effectively blocking the excessive influx of calcium ions that triggers neurotoxic cascades.[2]

Sigma Receptor Modulation

Sigma receptors, particularly the σ1 and σ2 subtypes, are chaperone proteins primarily located at the endoplasmic reticulum. They are involved in a variety of cellular functions, including the regulation of ion channels, G-protein coupled receptors, and cellular stress responses. Aminoadamantanes have been shown to interact with sigma receptors, with some derivatives exhibiting high affinity.[3] This interaction is believed to contribute to their neuroprotective and procognitive effects.

Dopamine Transporter (DAT) Inhibition

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. Dysfunction in the dopaminergic system is a hallmark of Parkinson's disease. Amantadine, a 1-aminoadamantane derivative, has been shown to inhibit the dopamine transporter, leading to increased synaptic dopamine levels and alleviating some of the motor symptoms of Parkinson's disease.[4]

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of various this compound derivatives at key CNS targets. This data provides a basis for structure-activity relationship (SAR) studies and aids in the selection of promising lead compounds for further development.

Table 1: NMDA Receptor Binding Affinity of this compound Derivatives

CompoundStructureTargetAssayBioactivity (Kᵢ)Reference
Amantadine1-AminoadamantaneNMDA Receptor[³H]MK-801 Binding~1-10 µM[2]
Memantine1-Amino-3,5-dimethyladamantaneNMDA Receptor[³H]MK-801 Binding~0.5-1 µM[2]
Derivative C-1bMemantine-Carbazole ConjugateNMDA Receptor (MK-801 site)[³H]MK-801 BindingIC₅₀ = 7.6 ± 0.3 μM[5]
Derivative C-1fMemantine-Carbazole Conjugate (dichloro)NMDA Receptor (MK-801 site)[³H]MK-801 BindingIC₅₀ = 22.4 μM[5]

Table 2: Sigma Receptor Binding Affinity of this compound Derivatives

CompoundStructureTargetAssayBioactivity (Kᵢ)Reference
Amantadine1-AminoadamantaneSigma-1 Receptor--INVALID-LINK---Pentazocine Binding20.25 ± 16.48 µM[3]
Memantine1-Amino-3,5-dimethyladamantaneSigma-1 Receptor--INVALID-LINK---Pentazocine Binding19.98 ± 3.08 µM[3]
1-N-dimethyl-amino-3,5-dimethyl-adamantaneSigma-1 Receptor--INVALID-LINK---Pentazocine Binding0.237 ± 0.019 µM[3]
SA4503Sigma-1 Receptor[³H]-(+)-Pentazocine BindingKᵢ = 4.6 nM[6]
SA4503Sigma-2 Receptor[³H]DTG BindingKᵢ = 63.1 nM[6]
FE-SA4503Fluoroethyl analog of SA4503Sigma-1 Receptor[³H]-(+)-Pentazocine BindingKᵢ = 8.0 nM[6]
FE-SA4503Fluoroethyl analog of SA4503Sigma-2 Receptor[³H]DTG BindingKᵢ = 113.2 nM[6]

Table 3: Dopamine Transporter (DAT) Inhibition by this compound Derivatives

CompoundStructureTargetAssayBioactivity (IC₅₀/Kᵢ)Reference
MethamphetamineDAT[³H]Dopamine UptakeKᵢ = 0.5 µM[4]
D-amphetamineDAT[³H]Dopamine UptakeKᵢ = 0.6 µM[4]
VanoxerineDATNeurotransmitter Uptake AssayIC₅₀ = 0.019 µM[7]
NisoxetineDATNeurotransmitter Uptake AssayIC₅₀ = 1.15 µM[7]
FluoxetineDATNeurotransmitter Uptake AssayIC₅₀ = 18.4 µM[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

NMDA_Receptor_Antagonism cluster_agonists Agonist Binding Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activates Glycine Glycine/D-Serine Glycine->NMDAR Activates Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opening Excitotoxicity Excitotoxicity & Neuronal Death Ca_ion->Excitotoxicity Excessive Influx Aminoadamantane This compound Derivative Aminoadamantane->NMDAR Blocks Channel

NMDA Receptor Antagonism by this compound Derivatives.

Sigma_Receptor_Modulation Aminoadamantane This compound Derivative SigmaR Sigma-1 Receptor Aminoadamantane->SigmaR Binds to IP3R IP₃ Receptor SigmaR->IP3R Stabilizes Ca_release Ca²⁺ Release from ER IP3R->Ca_release Regulates Cell_Signaling Modulation of Cellular Signaling Ca_release->Cell_Signaling Neuroprotection Neuroprotection Cell_Signaling->Neuroprotection

Modulation of Sigma-1 Receptor Signaling by this compound.

DAT_Inhibition_Workflow Start Start: Prepare Synaptosomes or DAT-expressing cells Incubate Pre-incubate with This compound derivative or vehicle control Start->Incubate Add_Radioligand Add [³H]Dopamine Incubate->Add_Radioligand Incubate_2 Incubate for a defined time Add_Radioligand->Incubate_2 Terminate Terminate uptake by rapid filtration Incubate_2->Terminate Measure Measure radioactivity by scintillation counting Terminate->Measure Analyze Analyze data to determine IC₅₀/Kᵢ Measure->Analyze

Experimental Workflow for Dopamine Transporter (DAT) Uptake Assay.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of novel this compound derivatives.

Protocol 1: NMDA Receptor Binding Assay ([³H]MK-801)

Objective: To determine the binding affinity (Kᵢ) of test compounds for the MK-801 binding site within the NMDA receptor ion channel.

Materials:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]MK-801 (radioligand)

  • Test compounds (this compound derivatives)

  • Binding buffer: 5 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 5 mM Tris-HCl, pH 7.4

  • Unlabeled MK-801 or Dizocilpine (for non-specific binding determination)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well filter plates and vacuum manifold

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold binding buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous glutamate and glycine. Resuspend the final pellet in binding buffer to a protein concentration of ~1 mg/mL.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Binding buffer

    • Test compound at various concentrations (typically in a logarithmic series) or vehicle.

    • For total binding wells, add buffer instead of test compound.

    • For non-specific binding wells, add a high concentration of unlabeled MK-801 (e.g., 10 µM).

    • [³H]MK-801 (final concentration ~1-5 nM).

    • Rat cortical membranes (~100 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

  • Washing: Wash each filter rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Sigma-1 Receptor Binding Assay (³H-Pentazocine)

Objective: To determine the binding affinity (Kᵢ) of test compounds for the sigma-1 receptor.

Materials:

  • Guinea pig brain membranes (rich source of sigma-1 receptors)

  • --INVALID-LINK---Pentazocine (radioligand)

  • Test compounds

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Haloperidol (for non-specific binding determination)

  • Glass fiber filters, scintillation cocktail, scintillation counter, 96-well filter plates, and vacuum manifold.

Procedure:

  • Membrane Preparation: Prepare guinea pig brain membranes as described in Protocol 1.

  • Assay Setup: In a 96-well plate, add the following:

    • Binding buffer

    • Test compound at various concentrations.

    • For total binding, add buffer.

    • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

    • --INVALID-LINK---Pentazocine (final concentration ~2-5 nM).

    • Guinea pig brain membranes (~200 µg protein per well).

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Filtration and Washing: Follow the same procedure as in Protocol 1.

  • Scintillation Counting: Follow the same procedure as in Protocol 1.

  • Data Analysis: Analyze the data as described in Protocol 1 to determine the Kᵢ value.

Protocol 3: Dopamine Transporter (DAT) Uptake Assay

Objective: To measure the inhibitory potency (IC₅₀) of test compounds on dopamine uptake by the dopamine transporter.

Materials:

  • Cells expressing the human dopamine transporter (hDAT), e.g., HEK293-hDAT cells.

  • [³H]Dopamine (substrate)

  • Test compounds

  • Uptake buffer: Krebs-Ringer-HEPES buffer (KRH), pH 7.4

  • Wash buffer: Ice-cold KRH buffer

  • Nomifensine or cocaine (as a positive control inhibitor)

  • Cell culture plates (24- or 96-well)

  • Scintillation cocktail and counter

Procedure:

  • Cell Culture: Culture HEK293-hDAT cells in appropriate media and seed them into multi-well plates to achieve a confluent monolayer on the day of the assay.

  • Assay Initiation:

    • Wash the cell monolayer with pre-warmed uptake buffer.

    • Add uptake buffer containing the test compound at various concentrations or vehicle.

    • Pre-incubate for 10-20 minutes at room temperature or 37°C.

  • Uptake: Add [³H]Dopamine to each well (final concentration ~10-20 nM) and incubate for a short period (e.g., 5-10 minutes) at room temperature or 37°C.

  • Termination and Washing:

    • Rapidly aspirate the uptake solution.

    • Wash the cells multiple times with ice-cold wash buffer to remove extracellular [³H]Dopamine.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Determine the amount of [³H]Dopamine uptake in the presence of different concentrations of the test compound.

    • Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value using non-linear regression analysis.

Conclusion

The this compound scaffold represents a highly valuable and versatile starting point for the design and discovery of novel CNS therapeutics. Its unique physicochemical properties contribute to favorable pharmacokinetic profiles, while its derivatives have demonstrated potent and selective activities at multiple key neurological targets. The data and protocols presented in this document provide a solid foundation for researchers to explore the vast potential of this remarkable chemical scaffold in the ongoing quest for more effective treatments for debilitating CNS disorders.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-aminoadamantane. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and well-documented synthetic routes for preparing this compound are the Ritter reaction starting from 2-adamantanol and the reductive amination of 2-adamantanone. Each method has its own set of advantages and potential challenges.

Q2: Which synthetic route generally provides higher yields for this compound?

A2: The choice of route can depend on the available starting materials and the scale of the reaction. While both methods can be optimized to provide good yields, reductive amination is often favored for its milder conditions and potentially more direct conversion from the ketone. However, the Ritter reaction, when optimized, can also be very effective.

Q3: What are the most common impurities or by-products I should be aware of?

A3: In the Ritter reaction, potential by-products can arise from incomplete reaction or side reactions involving the strong acid catalyst. In reductive amination, common by-products include the corresponding alcohol (2-adamantanol) from the reduction of the starting ketone and over-alkylated products if the reaction is not properly controlled.[1]

Troubleshooting Guides

The Ritter Reaction Route

The synthesis of this compound via the Ritter reaction typically involves two main steps: the reaction of 2-adamantanol with a nitrile (commonly acetonitrile) in the presence of a strong acid to form N-(2-adamantyl)acetamide, followed by the hydrolysis of the amide to yield the desired amine.

Problem 1: Low yield of N-(2-adamantyl)acetamide in the Ritter Reaction.

  • Question: I am getting a low yield of the intermediate amide from the reaction of 2-adamantanol and acetonitrile. What could be the issue?

  • Answer: Low yields in the Ritter reaction for this synthesis can often be attributed to several factors:

    • Insufficiently Strong Acid: The Ritter reaction requires a strong acid, typically concentrated sulfuric acid, to generate the stable adamantyl carbocation. Using a weaker acid or a diluted strong acid will result in a poor yield.[2]

    • Reaction Temperature: The reaction temperature needs to be carefully controlled. While heating can increase the reaction rate, excessively high temperatures can lead to side reactions and decomposition.

    • Water Content: The presence of water in the reaction mixture can compete with the nitrile as a nucleophile, leading to the formation of unwanted by-products. Ensure all reagents and glassware are dry.

    • Incomplete Reaction: The reaction may require a longer reaction time for completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.

Problem 2: Formation of an inseparable mixture of products.

  • Question: After the Ritter reaction, I have an inseparable mixture of products. How can I avoid this?

  • Answer: This issue can arise if there are competing nucleophiles present. For instance, if a haloacetonitrile is used and the starting material contains a halide, a mixture of amides can form. In one reported synthesis of a 2-oxaadamantan-5-amine derivative, the use of 5-bromo-2-oxaadamantane with chloroacetonitrile resulted in an inseparable mixture of the expected chloroacetamide and the corresponding bromoacetamide.[1] To circumvent this, it is often better to start with an alcohol, as they tend to behave more cleanly in the Ritter reaction.[1]

Problem 3: Difficult or low-yielding hydrolysis of N-(2-adamantyl)acetamide.

  • Question: I am struggling to hydrolyze the N-(2-adamantyl)acetamide intermediate to this compound. What are the best conditions?

  • Answer: The hydrolysis of the amide can be challenging due to the steric bulk of the adamantyl group. Both acidic and basic conditions can be employed, but they often require harsh conditions and prolonged reaction times.

    • Acidic Hydrolysis: Heating the amide with a strong acid like hydrochloric acid (HCl) is a common method.[3][4] However, this can require high temperatures and long reflux times.

    • Basic Hydrolysis: Similarly, heating with a strong base like sodium hydroxide (NaOH) in a high-boiling solvent such as ethylene glycol is another option.[3]

    • Alternative Methods: For sensitive substrates, milder methods can be employed. For example, the cleavage of a haloacetamide group using thiourea has been reported to proceed in good yield.[1]

Hydrolysis ConditionTypical ReagentsPotential Issues
Acidic Concentrated HClRequires prolonged heating; potential for side reactions.[3][4]
Basic NaOH in ethylene glycolRequires high temperatures; potential for side reactions.[3]
Alternative Thiourea (for haloacetamides)Milder conditions, good for sensitive substrates.[1]
Reductive Amination Route

Reductive amination offers a more direct route to this compound from 2-adamantanone. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the amine.

Problem 1: Low conversion of 2-adamantanone.

  • Question: My reductive amination of 2-adamantanone is showing low conversion to the desired this compound. What are the likely causes?

  • Answer: Low conversion in reductive amination can be due to several factors:

    • Inefficient Imine Formation: The formation of the imine intermediate is an equilibrium process. To drive the equilibrium towards the imine, it is often necessary to remove the water that is formed. This can be achieved by using a dehydrating agent or by azeotropic removal of water. The reaction is also typically carried out under slightly acidic conditions (pH 5-6) to catalyze imine formation.[5]

    • Choice of Reducing Agent: The reducing agent should be selective for the imine over the ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used because they are less reactive towards ketones at neutral or slightly acidic pH.[6] Using a less selective reducing agent like sodium borohydride (NaBH4) can lead to the premature reduction of the starting ketone.[6]

    • Ammonia Source: A large excess of the ammonia source (e.g., ammonia in methanol, ammonium acetate) is often used to push the equilibrium towards imine formation.

Problem 2: Formation of 2-adamantanol as a major by-product.

  • Question: I am observing a significant amount of 2-adamantanol in my reaction mixture. How can I prevent this?

  • Answer: The formation of 2-adamantanol is due to the reduction of the starting 2-adamantanone. This can be minimized by:

    • Using a Selective Reducing Agent: As mentioned above, NaBH3CN or NaBH(OAc)3 are preferred over NaBH4 because of their selectivity for the imine.[6]

    • Controlling the Reaction pH: Maintaining a slightly acidic pH helps to ensure that the imine is formed and preferentially reduced.

    • Two-Step Procedure: For particularly problematic cases, a two-step procedure can be employed where the imine is pre-formed and isolated before the addition of the reducing agent. This allows for the use of more powerful, less selective reducing agents like NaBH4.

Problem 3: The final product is difficult to purify.

  • Question: How can I effectively purify the final this compound product?

  • Answer: Purification of this compound can often be achieved by taking advantage of its basicity.

    • Acid-Base Extraction: After the reaction, the crude product can be dissolved in an organic solvent and washed with an acidic solution (e.g., dilute HCl) to extract the amine into the aqueous layer as its hydrochloride salt. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

    • Crystallization: The hydrochloride salt of this compound is a crystalline solid and can often be purified by recrystallization.

    • Chromatography: If the above methods are insufficient, column chromatography on silica gel can be used to purify the free amine.

Synthesis RouteStarting MaterialKey ReagentsCommon ProblemsTypical Reported Yields (for derivatives)
Ritter Reaction 2-AdamantanolAcetonitrile, H₂SO₄Low yield, inseparable mixtures, difficult hydrolysis.[1]27% (for an oxa-analog intermediate)[1]
Reductive Amination 2-AdamantanoneNH₃ source, NaBH₃CNLow conversion, ketone reduction to alcohol.Not specified for this compound directly in the provided results.

Experimental Protocols

Protocol 1: Synthesis of N-(2-oxaadamantan-5-yl)-2-chloroacetamide via Ritter Reaction (as an illustrative example) [1]

  • A solution of 2-oxaadamantan-5-ol (186 mg, 1.21 mmol) in chloroacetonitrile (0.08 mL, 1.21 mmol) and glacial acetic acid (0.8 mL) is cooled to 0 °C.

  • Concentrated sulfuric acid (0.1 mL) is added dropwise.

  • The reaction mixture is stirred at room temperature for 70 hours.

  • The solution is then added to ice (2 g) and stirred for a few minutes.

  • CH₂Cl₂ (5 mL) is added, the layers are separated, and the aqueous layer is extracted with additional CH₂Cl₂ (2 x 5 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the product.

Protocol 2: Hydrolysis of N-(2-oxaadamantan-5-yl)-2-chloroacetamide using Thiourea (as an illustrative example) [1]

  • To a solution of N-(2-oxaadamantan-5-yl)-2-chloroacetamide (239.9 mg, 1.05 mmol) in absolute ethanol (20.3 mL), add thiourea (95.2 mg, 1.25 mmol) and glacial acetic acid (0.72 mL).

  • The reaction mixture is stirred and heated at reflux overnight.

  • The mixture is allowed to cool to room temperature and evaporated in vacuo.

  • The residue is partitioned between CH₂Cl₂ (20 mL) and water (20 mL).

  • The aqueous layer is basified with 10 N NaOH to a basic pH and extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the product can be isolated as the hydrochloride salt by adding HCl/dioxane.

Protocol 3: General Procedure for Reductive Amination of 2-Adamantanone

  • Dissolve 2-adamantanone (1.0 eq) in anhydrous methanol.

  • Add an excess of an ammonia source, such as ammonium acetate (e.g., 10 eq).

  • Stir the mixture at room temperature to allow for imine formation. Monitor by TLC or GC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Perform an acid-base workup to isolate and purify the this compound.

Visualizations

Synthesis_Workflow cluster_Ritter Ritter Reaction Route cluster_Reductive Reductive Amination Route A 2-Adamantanol B N-(2-Adamantyl)acetamide A->B CH3CN, H2SO4 C This compound B->C Hydrolysis (Acid or Base) D 2-Adamantanone E This compound D->E NH3 source, NaBH3CN

Caption: Overview of the two primary synthetic routes to this compound.

Troubleshooting_Reductive_Amination start Low Yield in Reductive Amination? q1 Is 2-adamantanol a major byproduct? start->q1 sol1 Use a more selective reducing agent (NaBH3CN or NaBH(OAc)3). Control pH to be slightly acidic. q1->sol1 Yes q2 Is starting material (2-adamantanone) unreacted? q1->q2 No ans1_yes Yes ans1_no No sol2 Increase excess of ammonia source. Ensure slightly acidic conditions (pH 5-6). Consider a two-step procedure. q2->sol2 Yes sol3 Consider other issues: - Purity of reagents - Reaction time/temperature q2->sol3 No ans2_yes Yes ans2_no No

Caption: Troubleshooting decision tree for reductive amination of 2-adamantanone.

References

Technical Support Center: Optimizing 2-Aminoadamantane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-aminoadamantane. Our aim is to help you improve reaction yields and obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound start from 2-adamantanone and include:

  • Reductive Amination: This is a widely used method involving the reaction of 2-adamantanone with an amine source (like ammonia or ammonium salts) to form an imine intermediate, which is then reduced to the amine.[1][2]

  • Leuckart Reaction: This reaction utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent to convert 2-adamantanone directly to this compound, often forming an N-formyl intermediate that requires a subsequent hydrolysis step.[3][4]

  • Ritter Reaction: This method typically involves the reaction of 2-adamantanol or other adamantane derivatives with a nitrile in the presence of a strong acid to form an N-alkyl amide, which is then hydrolyzed to the amine.[5][6]

  • Oximation followed by Reduction: 2-adamantanone can be converted to its oxime with hydroxylamine, which is then reduced to this compound using various reducing agents.[3]

Q2: My yield of this compound is consistently low. What are the general factors I should investigate?

A2: Low yields in this compound synthesis can often be attributed to several factors regardless of the specific method used. Key areas to troubleshoot include:

  • Purity of Starting Materials: Impurities in the starting material, 2-adamantanone, can lead to side reactions and reduce the yield.[7]

  • Reaction Conditions: Suboptimal temperature, pressure, reaction time, and solvent can all negatively impact the reaction outcome.[7]

  • Inefficient Intermediate Formation: For multi-step syntheses, inefficient formation of intermediates like imines or oximes is a common bottleneck.[1]

  • Side Reactions: Competing reactions, such as the reduction of the starting ketone before imine formation in reductive amination, can significantly lower the yield of the desired product.[3]

  • Product Isolation and Purification: Loss of product during workup and purification steps can also contribute to low overall yields.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the synthesis of this compound.

Method 1: Reductive Amination of 2-Adamantanone

Problem 1: Low conversion of 2-adamantanone to this compound.

Possible Causes & Solutions:

CauseSolution
Inefficient Imine Formation The equilibrium between the ketone and the imine may not be favorable. To drive the reaction forward, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1]
Suboptimal pH Imine formation is favored under slightly acidic conditions (pH 4-5). If the pH is too low, the ammonia source will be protonated and non-nucleophilic. If it's too high, the ketone is not sufficiently activated. Use a buffer system (e.g., AcOH/NaOAc) to maintain the optimal pH.[1][8]
Steric Hindrance The bulky adamantane structure can hinder the reaction. Increasing the reaction temperature or using a more reactive amine source might be necessary.
Inactive Reducing Agent The reducing agent may have degraded. Use a fresh batch of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices for their selectivity in reducing imines over ketones.[1][9]

Problem 2: Formation of 2-adamantanol as a major byproduct.

Possible Causes & Solutions:

CauseSolution
Reducing agent is too reactive A highly reactive reducing agent like sodium borohydride (NaBH₄) can reduce the starting ketone before imine formation.[9]
Incorrect order of addition Adding the reducing agent before the imine has had sufficient time to form can lead to ketone reduction.

Workflow for Troubleshooting Reductive Amination

Caption: Troubleshooting workflow for low yields in the reductive amination of 2-adamantanone.

Method 2: Leuckart Reaction

Problem: Low yield and formation of N-formylated byproduct.

Possible Causes & Solutions:

CauseSolution
High Reaction Temperature The Leuckart reaction requires high temperatures (120-165 °C), which can lead to decomposition.[4]
Incomplete Hydrolysis The N-formyl intermediate is often stable and requires a separate, sometimes harsh, hydrolysis step.
Suboptimal Reagents Using formamide alone can result in lower yields compared to ammonium formate.[4]

Logical Steps for Optimizing the Leuckart Reaction

Leuckart_Optimization Start Low Yield in Leuckart Reaction Reagent_Choice Evaluate Reagent: Ammonium Formate vs. Formamide Start->Reagent_Choice Use_Ammonium_Formate Use Ammonium Formate for Better Yields Reagent_Choice->Use_Ammonium_Formate Low Yield with Formamide Optimize_Temp Optimize Reaction Temperature (120-130°C) Reagent_Choice->Optimize_Temp Using Ammonium Formate Use_Ammonium_Formate->Optimize_Temp Ensure_Hydrolysis Ensure Complete Hydrolysis of N-formyl Intermediate Optimize_Temp->Ensure_Hydrolysis Monitor_Hydrolysis Monitor Hydrolysis (TLC, LC-MS) Ensure_Hydrolysis->Monitor_Hydrolysis Purification Purify Final Product Monitor_Hydrolysis->Purification Success High Purity This compound Purification->Success

Caption: Logical steps for optimizing the Leuckart reaction for this compound synthesis.

Experimental Protocols

Protocol 1: Reductive Amination of 2-Adamantanone

This protocol provides a general procedure for the reductive amination of 2-adamantanone.

Materials:

  • 2-Adamantanone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous methanol (MeOH)

  • Acetic acid (AcOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 2-adamantanone (1.0 eq) in anhydrous methanol. Add ammonium acetate (10 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[2]

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Quench the reaction by carefully adding water. Remove the methanol under reduced pressure. Add dichloromethane and wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by crystallization from a suitable solvent or by column chromatography.

Protocol 2: Leuckart Reaction with 2-Adamantanone

This protocol outlines a general procedure for the Leuckart reaction.

Materials:

  • 2-Adamantanone

  • Ammonium formate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Reaction Setup: In a reaction flask equipped with a reflux condenser, mix 2-adamantanone (1.0 eq) with an excess of ammonium formate (at least 5 eq).[10]

  • Heating: Heat the mixture to 120-130 °C and maintain this temperature for several hours.[10] Monitor the reaction progress by TLC.

  • Hydrolysis of Intermediate: After the reaction is complete, cool the mixture and add a solution of hydrochloric acid (e.g., 6M HCl). Heat the mixture to reflux to hydrolyze the N-formyl intermediate.

  • Work-up: Cool the reaction mixture and make it basic by the addition of a sodium hydroxide solution.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude this compound. Further purification can be achieved by distillation or crystallization of its hydrochloride salt.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

MethodStarting MaterialKey ReagentsTypical YieldAdvantagesDisadvantages
Reductive Amination 2-AdamantanoneNH₄OAc, NaBH₃CN60-85%Mild conditions, high selectivity.Requires careful pH control.[1]
Leuckart Reaction 2-AdamantanoneHCONH₂, HCOONH₄50-70%One-pot reaction.High temperatures, N-formyl byproduct.[3][4]
Ritter Reaction 2-AdamantanolCH₃CN, H₂SO₄40-60%Can use different adamantane precursors.Harsh acidic conditions, amide hydrolysis needed.[5]
Oximation & Reduction 2-AdamantanoneNH₂OH·HCl, Na/EtOH70-90%High yields are achievable.Two-step process, use of metallic sodium.[3]

Disclaimer: The provided protocols and troubleshooting guides are intended for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety standards. Always perform a thorough risk assessment before conducting any chemical synthesis.

References

Technical Support Center: Ritter Reaction on Adamantane Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Ritter reaction on adamantane substrates. The following information is designed to address common issues encountered during experimentation and offer solutions to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common substrates for the Ritter reaction with adamantane?

The most common adamantane substrates for the Ritter reaction are those that can readily form a stable adamantyl carbocation. These include 1-bromoadamantane and 1-hydroxyadamantane[1][2]. Alcohols that are easily ionized, such as tertiary and benzylic alcohols, generally provide the best results[3].

Q2: What are the typical catalysts and reaction conditions?

The Ritter reaction is traditionally carried out using strong acids like concentrated sulfuric acid[1][4]. However, various other catalysts have been employed to improve yields and reaction conditions. These include:

  • Lewis Acids: Such as iron(III) perchlorate[5].

  • Transition Metal Catalysts: Manganese compounds (e.g., MnCl₂, MnBr₂, Mn(OAc)₂) have been shown to catalyze the reaction in an aqueous environment, avoiding the need for strong acids[2][6].

  • Other Reagents: Systems like trifluoromethanesulfonic acid and its anhydride, as well as ionic liquids, have also been utilized[2].

Reaction temperatures and times can vary significantly depending on the substrate and catalyst used. For instance, sulfuric acid-mediated reactions with 1-bromoadamantane may require temperatures around 125-130°C for several hours[1]. In contrast, manganese-catalyzed reactions can proceed at 100–130°C for 3–5 hours[6].

Q3: What are the key steps in the mechanism of the Ritter reaction on adamantane?

The Ritter reaction with an adamantane substrate proceeds through the following key steps[1]:

  • Carbocation Formation: A strong acid or catalyst facilitates the departure of a leaving group (e.g., bromide from 1-bromoadamantane) to form the stable tertiary 1-adamantyl carbocation.

  • Nucleophilic Attack by Nitrile: The nitrogen atom of the nitrile acts as a nucleophile and attacks the adamantyl carbocation, forming a nitrilium ion intermediate.

  • Hydrolysis: The nitrilium ion is then hydrolyzed during aqueous workup to yield the final N-(1-adamantyl)amide product.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the Ritter reaction with adamantane substrates.

Problem 1: Low or No Product Yield

Potential Cause Recommended Solution
Incomplete Carbocation Formation Ensure the use of a sufficiently strong acid or an effective catalyst to promote the formation of the stable adamantyl carbocation. For 1-bromoadamantane, concentrated sulfuric acid is effective[1]. For less reactive substrates, consider alternative catalysts like manganese compounds[2][6].
Poor Nucleophilicity of the Nitrile While a wide range of nitriles can be used, highly sterically hindered or electronically deactivated nitriles may react slowly. Consider using a less hindered or more electron-rich nitrile if possible.
Suboptimal Reaction Temperature The reaction temperature is crucial. For sulfuric acid-mediated reactions, ensure the temperature is maintained in the optimal range (e.g., 125-130°C after initial addition) to drive the reaction to completion[1].
Premature Quenching of the Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material is fully consumed before workup[1].

Problem 2: Formation of Side Products

Potential Cause Recommended Solution
Carbocation Rearrangement While the 1-adamantyl cation is relatively stable, rearrangements can occur with other adamantane isomers or derivatives. For example, the reaction of 1-hydroxymethyladamantane can yield a mixture of N-3-homoadamantyl acetamide and N-1-adamantylmethyl acetamide[7]. Careful selection of the starting material is key to avoiding this.
Over-oxidation or Other Side Reactions The use of very harsh conditions, such as highly concentrated sulfuric acid at elevated temperatures, can sometimes lead to undesired side reactions[8]. Consider using milder catalysts like manganese compounds in an aqueous medium to improve selectivity[2][6].
Reaction with Solvent Ensure the solvent is inert under the reaction conditions. In some cases, the nitrile itself can act as the solvent.

Experimental Protocols

Sulfuric Acid-Mediated Ritter Reaction of 1-Bromoadamantane with a Nitrile [1]

  • In a suitable reaction vessel, dissolve the nitrile in an appropriate solvent.

  • Slowly add 1-bromoadamantane to the solution.

  • Carefully add concentrated sulfuric acid (e.g., 96%) dropwise, maintaining control of the reaction temperature. For the reaction with acetonitrile, an initial temperature of 115°C is maintained during the addition, followed by an increase to 125-130°C.

  • Monitor the reaction by TLC until the 1-bromoadamantane is consumed (approximately 3.5 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water and stir.

  • The product can be collected by filtration if it precipitates, or extracted with an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude N-(1-adamantyl)amide.

Data Presentation

Table 1: Sulfuric Acid-Mediated Ritter-Type Reaction of 1-Bromoadamantane [1]

NitrileMolar Equivalents of H₂SO₄Temperature (°C)Time (h)Yield (%)
Acetonitrile6125-1303.5High
Propionitrile6125-1304High
Benzonitrile6125-1305High

Table 2: Manganese-Catalyzed Ritter Reaction of 1-Adamantyl Halides and Alcohols [2][6]

Adamantane SubstrateNitrileCatalystTemperature (°C)Time (h)Yield (%)
1-BromoadamantaneAcetonitrileMnCl₂100-1303-575-100
1-HydroxyadamantaneAcetonitrileMnCl₂100-1303-575-100
1-BromoadamantaneBenzonitrileMn(OAc)₂100-1303-575-100

Visualizations

Ritter_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation A 1. Dissolve Nitrile in Solvent B 2. Add Adamantane Substrate A->B C 3. Add Catalyst (e.g., H₂SO₄) B->C D 4. Heat and Stir (e.g., 125-130°C) C->D E 5. Monitor Progress (TLC/GC) D->E F 6. Quench with Ice Water E->F Reaction Complete G 7. Isolate Product (Filtration/Extraction) F->G H 8. Purify Product G->H

Caption: Experimental workflow for the Ritter reaction on adamantane substrates.

Troubleshooting_Logic Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Sol_No_Reaction Verify Starting Material Purity & Reagent Activity Start->Sol_No_Reaction No Product Side_Products Side Products? Incomplete_Reaction->Side_Products No Sol_Incomplete Increase Reaction Time/ Temperature or Check Catalyst Incomplete_Reaction->Sol_Incomplete Yes Sol_Side_Products Use Milder Catalyst/ Optimize Conditions Side_Products->Sol_Side_Products Yes Success Improved Yield Side_Products->Success No Sol_Incomplete->Success Sol_Side_Products->Success

Caption: Troubleshooting logic for low yield in the Ritter reaction.

References

Technical Support Center: 2-Adamantanone Oximation and Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oximation of 2-adamantanone and the subsequent reduction of the resulting oxime to 2-aminoadamantane.

Frequently Asked Questions (FAQs)

Oximation of 2-Adamantanone

  • Q1: What are the most common byproducts in the oximation of 2-adamantanone?

    • The primary byproduct is typically unreacted 2-adamantanone due to an incomplete reaction. Since 2-adamantanone is a symmetrical ketone, the formation of different geometric isomers (syn/anti) of the oxime is not a concern as they are identical.

  • Q2: How can I monitor the progress of the oximation reaction?

    • Thin-layer chromatography (TLC) is a convenient method. Use a non-polar eluent system (e.g., Hexane:Ethyl Acetate 8:2). The oxime product will have a slightly lower Rf value than the starting ketone. The reaction is complete when the spot corresponding to 2-adamantanone is no longer visible.

  • Q3: My oximation reaction is slow or incomplete. What can I do?

    • Ensure the pH of the reaction is appropriate. The reaction of hydroxylamine with ketones is often pH-dependent. If using hydroxylamine hydrochloride, a base such as sodium hydroxide or sodium acetate is required to liberate the free hydroxylamine. Increasing the reaction temperature or reaction time may also improve conversion.

Reduction of 2-Adamantanone Oxime

  • Q4: What are the major byproducts observed during the reduction of 2-adamantanone oxime?

    • The most significant byproduct is the lactam, 4-azatricyclo[4.3.1.13,8]undecan-5-one , which is formed via a Beckmann rearrangement of the oxime. This side reaction is particularly favored under acidic conditions or in the presence of certain reagents like sulfonyl chlorides. Other potential byproducts include the partially reduced intermediate, N-(adamantan-2-yl)hydroxylamine, and in some cases, secondary amines from side reactions, although this is less common for this specific substrate.

  • Q5: How can I minimize the formation of the Beckmann rearrangement product?

    • Avoid strongly acidic conditions during the reduction. Choose reducing agents and conditions that favor direct reduction over rearrangement. For example, catalytic hydrogenation or reduction with metal amalgams in neutral or basic conditions are generally preferred.

  • Q6: How can I separate the desired this compound from the lactam byproduct?

    • The basicity of the amine allows for separation from the neutral lactam. After the reaction, the mixture can be acidified, and the lactam can be extracted with an organic solvent. The aqueous layer containing the protonated amine can then be basified and the free amine extracted with an organic solvent. Column chromatography can also be employed for purification.

Troubleshooting Guides

Oximation of 2-Adamantanone
Problem Potential Cause Troubleshooting Steps
Low yield of 2-adamantanone oxime Incomplete reaction.- Monitor the reaction by TLC to ensure the disappearance of the starting material. - Increase the reaction time and/or temperature. - Ensure the correct stoichiometry of hydroxylamine hydrochloride and base is used.
Poor quality of reagents.- Use fresh, high-purity 2-adamantanone and hydroxylamine hydrochloride.
Product does not precipitate upon cooling. The product is too soluble in the reaction solvent.- Add cold water or ice to the reaction mixture to induce precipitation. - Concentrate the reaction mixture under reduced pressure before cooling.
Oily product obtained instead of a solid. Presence of impurities or residual solvent.- Wash the crude product with cold water or a non-polar solvent like hexane to remove impurities. - Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture).
Reduction of 2-Adamantanone Oxime
Problem Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reduction.- Increase the amount of reducing agent and/or the reaction time. - For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is adequate.
Significant formation of the Beckmann rearrangement byproduct.- Avoid acidic conditions. If an acid is necessary for the chosen reducing agent, consider alternative methods. - Use a reducing agent known to suppress the Beckmann rearrangement, such as sodium amalgam or catalytic hydrogenation under neutral conditions.
Product is contaminated with the lactam byproduct. Inefficient separation during workup.- Perform an acid-base extraction. Dissolve the crude product in an organic solvent, wash with dilute acid to extract the amine into the aqueous phase, leaving the lactam in the organic phase. Then, basify the aqueous phase and extract the pure amine.
Presence of unreacted oxime in the final product. Insufficient reducing agent or reaction time.- Repeat the reduction step with fresh reducing agent. - Purify the product using column chromatography.

Data Presentation

The following table summarizes the expected products and byproducts of 2-adamantanone oximation and reduction. Please note that the yields are approximate and can vary significantly based on the specific reaction conditions.

Reaction Reactant Reagents/Conditions Major Product Yield (%) Major Byproduct(s) Byproduct Yield (%)
Oximation 2-AdamantanoneNH₂OH·HCl, NaOH, Ethanol/H₂O, Reflux2-Adamantanone oxime> 90Unreacted 2-adamantanone< 10
Reduction 2-Adamantanone oximeLiAlH₄, THF, RefluxThis compound70-854-Azatricyclo[4.3.1.13,8]undecan-5-one5-15
Reduction 2-Adamantanone oximeRaney Ni, H₂, Ethanol, RTThis compound80-954-Azatricyclo[4.3.1.13,8]undecan-5-one< 5
Beckmann Rearrangement 2-Adamantanone oximeBenzenesulfonyl chloride, NaOH(aq)4-Azatricyclo[4.3.1.13,8]undecan-5-one~67--

Experimental Protocols

Protocol 1: Synthesis of 2-Adamantanone Oxime
  • Materials:

    • 2-Adamantanone (1.0 eq)

    • Hydroxylamine hydrochloride (1.5 eq)

    • Sodium hydroxide (1.5 eq)

    • Ethanol

    • Water

  • Procedure:

    • Dissolve 2-adamantanone in ethanol in a round-bottom flask.

    • In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium hydroxide in water.

    • Add the aqueous solution of hydroxylamine hydrochloride and sodium hydroxide to the ethanolic solution of 2-adamantanone.

    • Reflux the mixture with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add cold water to the reaction mixture until a white precipitate forms.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain 2-adamantanone oxime.

Protocol 2: Reduction of 2-Adamantanone Oxime to this compound using LiAlH₄
  • Materials:

    • 2-Adamantanone oxime (1.0 eq)

    • Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate, anhydrous

    • Hydrochloric acid (for salt formation, optional)

  • Procedure:

    • Caution: LiAlH₄ is a highly reactive and flammable reagent. Handle it with extreme care under an inert atmosphere (e.g., nitrogen or argon).

    • In a dry, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

    • Dissolve 2-adamantanone oxime in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring.

    • After the addition is complete, reflux the reaction mixture for 4-8 hours.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Work-up (Fieser method): Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water.

    • Stir the resulting mixture until a granular white precipitate forms.

    • Filter the mixture and wash the precipitate thoroughly with THF or diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

    • The product can be further purified by distillation, recrystallization, or by converting it to its hydrochloride salt.

Visualizations

Oximation_Reduction_Byproducts Adamantanone 2-Adamantanone Oxime 2-Adamantanone Oxime Adamantanone->Oxime Oximation (NH₂OH·HCl, Base) Amine This compound (Desired Product) Oxime->Amine Reduction (e.g., LiAlH₄, Raney Ni/H₂) Lactam 4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one (Beckmann Byproduct) Oxime->Lactam Beckmann Rearrangement (Acidic conditions)

Reaction pathways in the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product in Reduction Step Check_Byproducts Analyze crude product (TLC, GC-MS, NMR) Start->Check_Byproducts Lactam_Present Significant amount of Lactam byproduct detected? Check_Byproducts->Lactam_Present Unreacted_Oxime Unreacted oxime detected? Lactam_Present->Unreacted_Oxime No Optimize_Reduction Optimize reduction conditions: - Avoid acid - Use milder reducing agent Lactam_Present->Optimize_Reduction Yes Increase_Reagents Increase reducing agent and/or reaction time Unreacted_Oxime->Increase_Reagents Yes Purify Purify product: - Acid-base extraction - Column chromatography Unreacted_Oxime->Purify No Optimize_Reduction->Purify Increase_Reagents->Purify

stability issues of 2-aminoadamantane under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-aminoadamantane under various experimental conditions. It includes troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: The adamantane scaffold itself is known for its high rigidity and thermal stability.[1][2] this compound, as a derivative, is generally considered a stable compound under standard storage conditions.[3] However, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Q2: How should this compound be stored?

A2: For optimal stability, this compound and its hydrochloride salt should be stored in tightly sealed containers in a dry, cool, and well-ventilated place.[4] For long-term storage, temperatures of -20°C are often recommended.[5] It is also advisable to protect the compound from light.

Q3: Is this compound sensitive to pH changes?

A3: Yes, as an amine, the stability of this compound can be pH-dependent. In acidic solutions, it will exist as the more stable protonated ammonium salt. In basic solutions, the free amine is present, which may be more susceptible to certain degradation pathways. Hydrolytic stability studies on related adamantane derivatives have shown lower stability in acidic conditions compared to neutral pH.[1]

Q4: What are the expected degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can occur through oxidation of the amino group or hydroxylation of the adamantane cage.[6][7] Forced degradation studies are necessary to identify and characterize specific degradation products under various stress conditions.

Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments involving this compound.

Issue 1: Inconsistent or unexpected analytical results (e.g., HPLC, NMR).
  • Possible Cause 1: Degradation of the compound.

    • Solution: Ensure proper storage conditions have been maintained (cool, dry, protected from light). Prepare fresh solutions for analysis. If degradation is suspected, a forced degradation study can help identify potential degradants that may be interfering with the analysis.

  • Possible Cause 2: Poor solubility.

    • Solution: this compound free base has low water solubility.[8] For aqueous solutions, consider using the hydrochloride salt, which is more soluble.[4] If using organic solvents, ensure the compound is fully dissolved. Sonication may aid in dissolution.

  • Possible Cause 3: Interaction with excipients or other components in the formulation.

    • Solution: Conduct compatibility studies with individual excipients to identify any potential interactions that may lead to degradation or the formation of adducts.

Issue 2: Difficulty in achieving desired reaction outcomes.
  • Possible Cause 1: Reactant instability under reaction conditions.

    • Solution: If the reaction is performed at elevated temperatures or in the presence of strong acids, bases, or oxidizing agents, consider the potential for degradation of this compound. It may be necessary to modify reaction conditions (e.g., lower temperature, use of protective groups) to maintain the integrity of the starting material.

  • Possible Cause 2: Incorrect stoichiometry due to impure starting material.

    • Solution: Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, GC-MS, NMR) before use.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Experimental Results check_storage Verify Proper Storage Conditions (Cool, Dry, Dark) start->check_storage check_solubility Assess Solubility (Use HCl salt for aqueous, sonicate) start->check_solubility check_purity Confirm Purity of Starting Material (HPLC, NMR) start->check_purity fresh_solution Prepare Fresh Solution check_storage->fresh_solution modify_conditions Modify Experimental Conditions (e.g., pH, temperature) check_solubility->modify_conditions check_compatibility Evaluate Excipient Compatibility check_purity->check_compatibility end Problem Resolved check_compatibility->end fresh_solution->end modify_conditions->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Stability Data Summary

Stress ConditionReagent/ParametersDurationIllustrative Degradation (%) of AmantadinePotential Degradation Products
Acid Hydrolysis 0.1 M HCl24-48 hours at 60°C5 - 15%Hydroxylated adamantanes
Base Hydrolysis 0.1 M NaOH24-48 hours at 60°C< 5%Minimal degradation expected
Oxidation 3% H₂O₂24-48 hours at RT10 - 20%Adamantanone, hydroxylated adamantanes
Thermal Solid state72 hours at 80°C< 5%Minimal degradation expected
Photostability ICH Q1B conditionsN/A< 10%Photodegradation products

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound to assess its intrinsic stability.

1. Materials and Reagents:

  • This compound (or its hydrochloride salt)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Validated stability-indicating HPLC method

2. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water for the hydrochloride salt).

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for up to 48 hours. Take samples at appropriate time points (e.g., 0, 6, 12, 24, 48 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for up to 48 hours. Take samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for up to 48 hours, protected from light. Take samples at different intervals and dilute for analysis.

  • Thermal Degradation: Place a known amount of solid this compound in a vial and keep it in an oven at 80°C for 72 hours. At specified times, withdraw samples, dissolve in a suitable solvent, and analyze.

  • Photostability: Expose the solid compound and a solution (e.g., in water or methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

4. Analysis:

  • Analyze all stressed samples and a non-stressed control sample using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and a mass spectrometer (MS) to identify and quantify the parent compound and any degradation products.

5. Data Evaluation:

  • Calculate the percentage degradation of this compound.

  • Determine the mass balance to account for the parent compound and all degradation products.

  • Elucidate the structure of significant degradation products using techniques like LC-MS/MS and NMR.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_stress Forced Degradation Conditions start Start: this compound Sample prepare_stock Prepare 1 mg/mL Stock Solution start->prepare_stock thermal Thermal Stress (Solid, 80°C) start->thermal photo Photostability (ICH Q1B) start->photo acid Acid Hydrolysis (0.1M HCl, 60°C) prepare_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prepare_stock->base oxidation Oxidation (3% H2O2, RT) prepare_stock->oxidation analysis Stability-Indicating HPLC-PDA/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_eval Data Evaluation: - % Degradation - Mass Balance - Structure Elucidation analysis->data_eval end End: Stability Profile data_eval->end

References

Validation & Comparative

A Comparative Guide to the Antiviral Activity of 2-Aminoadamantane and 1-Aminoadamantane (Amantadine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral properties of two closely related adamantane derivatives: 2-aminoadamantane and the well-established antiviral drug, 1-aminoadamantane, commonly known as amantadine. While amantadine has a long history in the clinic for the prophylaxis and treatment of influenza A, the emergence of resistant strains has spurred research into new adamantane-based antivirals, including those with substitutions at the 2-position of the adamantane cage. This document synthesizes available data to offer a comparative overview of their efficacy, mechanisms of action, and the experimental methods used for their evaluation.

Quantitative Antiviral Activity

Direct, head-to-head comparative studies quantifying the antiviral activity of the parent this compound and 1-aminoadamantane (amantadine) are scarce in publicly available literature. However, existing research on their derivatives provides valuable insights into their relative potency. It has been noted in comparative analyses of aminoadamantane derivatives that "2-amantadine" was found to be less active than amantadine.[1]

The table below summarizes the known antiviral activity of amantadine against influenza A virus and highlights the current gap in directly comparable data for this compound.

CompoundVirus StrainAssay TypeCell LineIC50 / EC50 (µM)Reference
1-Aminoadamantane (Amantadine) Influenza A/H3N2Plaque ReductionMDCK~1.0 - 5.0[2][3]
Influenza A/H1N1 (Wild-Type)Plaque ReductionMDCK~0.3[3]
Influenza A/H1N1 (S31N mutant)Plaque ReductionMDCK>100[3]
This compound Data not available in a direct comparative study---

IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values can vary depending on the specific viral strain and assay conditions.

Mechanisms of Antiviral Action

The antiviral mechanisms of 1-aminoadamantane and this compound derivatives appear to diverge, particularly in the context of drug-resistant viral strains.

1-Aminoadamantane (Amantadine)

The primary and well-elucidated mechanism of action for amantadine against influenza A virus is the blockade of the M2 proton ion channel.[4] This channel is crucial for the viral replication cycle, specifically for the uncoating of the virus within the host cell's endosomes. By blocking this channel, amantadine prevents the influx of protons, which in turn inhibits the release of the viral genome into the cytoplasm, thus halting replication.[5]

cluster_endosome Endosome (Acidic pH) Virus Virus M2_Channel M2 Proton Channel vRNA_Release Viral RNA Release M2_Channel->vRNA_Release Enables Protons_in H+ Protons_in->M2_Channel Influx Replication Viral Replication vRNA_Release->Replication Amantadine 1-Aminoadamantane (Amantadine) Amantadine->M2_Channel Blocks

Mechanism of Action of 1-Aminoadamantane (Amantadine)
This compound Derivatives

While the parent this compound's mechanism is not as thoroughly studied, research on its derivatives, particularly those with activity against amantadine-resistant influenza strains (e.g., those with the S31N mutation in the M2 channel), suggests alternative or multiple mechanisms of action.[6] Some 2-substituted adamantane analogs have been shown to inhibit viral entry and, in some cases, disrupt the co-localization of viral M2 and M1 proteins, which is essential for the assembly and budding of new virions.[6] This indicates that modifications at the 2-position can lead to compounds that overcome common resistance pathways by targeting different stages of the viral life cycle.

cluster_entry Viral Entry cluster_assembly Viral Assembly & Budding 2_Amantadine_Deriv This compound Derivatives Virus_Attachment Virus Attachment & Endocytosis 2_Amantadine_Deriv->Virus_Attachment Inhibits M2_M1_Colocalization M2-M1 Protein Co-localization 2_Amantadine_Deriv->M2_M1_Colocalization Disrupts Virion_Assembly Virion Assembly & Budding M2_M1_Colocalization->Virion_Assembly

Proposed Mechanisms of Action for this compound Derivatives

Experimental Protocols

The evaluation of the antiviral activity of adamantane derivatives is predominantly conducted using in vitro cell-based assays. The plaque reduction assay is a gold standard method for quantifying the ability of a compound to inhibit viral replication.

Plaque Reduction Assay

This assay measures the reduction in the formation of viral plaques in a cell monolayer in the presence of the test compound.

1. Cell Culture and Seeding:

  • Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation.

  • Cells are seeded in 12-well plates and incubated until they form a confluent monolayer (90-100% confluency).

2. Virus Infection:

  • The cell monolayer is washed with phosphate-buffered saline (PBS).

  • A diluted solution of influenza virus is added to each well to allow for viral adsorption. The plates are incubated for approximately one hour.

3. Compound Treatment and Overlay:

  • The virus inoculum is removed, and the cells are washed.

  • An overlay medium containing a semi-solid substance (e.g., agarose or Avicel) and varying concentrations of the test compound (e.g., this compound or amantadine) is added to the wells. The semi-solid nature of the overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

4. Incubation:

  • The plates are incubated for 2-3 days to allow for plaque formation.

5. Plaque Visualization and Counting:

  • The cells are fixed with a solution like 4% formaldehyde.

  • The overlay is removed, and the cell monolayer is stained with a dye such as crystal violet. Plaques appear as clear, unstained areas where the virus has killed the cells.

  • The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control (no compound) is calculated.

6. Data Analysis:

  • The 50% inhibitory concentration (IC50) is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Start Start Seed_Cells Seed MDCK cells in 12-well plates Start->Seed_Cells Incubate_Monolayer Incubate to form confluent monolayer Seed_Cells->Incubate_Monolayer Infect_Cells Infect cells with Influenza A virus Incubate_Monolayer->Infect_Cells Add_Overlay Add semi-solid overlay with serial dilutions of compound Infect_Cells->Add_Overlay Incubate_Plaques Incubate for 48-72 hours for plaque formation Add_Overlay->Incubate_Plaques Fix_Stain Fix cells and stain with crystal violet Incubate_Plaques->Fix_Stain Count_Plaques Count plaques and calculate % inhibition Fix_Stain->Count_Plaques Calculate_IC50 Determine IC50 value Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Workflow for Plaque Reduction Assay

Conclusion

While 1-aminoadamantane (amantadine) has a well-defined role and mechanism of action against influenza A, its clinical utility is hampered by widespread resistance. The exploration of this compound and its derivatives has opened new avenues for the development of adamantane-based antivirals. Although direct comparative data indicates that the parent this compound may be less potent than amantadine, its derivatives have demonstrated efficacy against amantadine-resistant strains, suggesting that the 2-position of the adamantane scaffold is a viable site for modification to develop novel antiviral agents with alternative mechanisms of action. Further research, including direct head-to-head in vitro and in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound and its derivatives.

References

A Comparative Analysis of the Biological Activities of 2-Aminoadamantane and Memantine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives represent a significant class of compounds in medicinal chemistry, renowned for their rigid, lipophilic cage structure that imparts unique pharmacological properties. This guide provides a detailed, objective comparison of the biological activities of two such derivatives: the clinically approved drug memantine (1-amino-3,5-dimethyladamantane) and the less-characterized compound, 2-aminoadamantane. While extensive experimental data is available for memantine, particularly concerning its role as an N-methyl-D-aspartate (NMDA) receptor antagonist, there is a notable scarcity of publicly available data for this compound. Consequently, this comparison will leverage the comprehensive data on memantine and infer the potential activities of this compound based on established structure-activity relationships of adamantane analogs.

Quantitative Comparison of Biological Activity

The following table summarizes key quantitative data for the biological activity of memantine. Due to the limited information available, quantitative data for this compound is not included.

ParameterMemantineThis compoundReference
Primary Target N-Methyl-D-Aspartate (NMDA) ReceptorPresumed NMDA Receptor and other targets[1]
Mechanism of Action Uncompetitive, open-channel NMDA receptor antagonistLargely uncharacterized, potential for antiviral and neuroactive properties[2]
NMDA Receptor Binding Affinity (IC50) ~0.5-1 µMData not available[3]
Clinical Use Treatment of moderate-to-severe Alzheimer's diseaseNot clinically approved[4]
Other Receptor Interactions Dopamine D2 receptor (agonist), 5-HT3 receptor (antagonist)Data not available

Detailed Biological Activity Profiles

Memantine: A Well-Characterized NMDA Receptor Antagonist

Memantine is a cornerstone in the treatment of moderate-to-severe Alzheimer's disease.[4] Its primary mechanism of action is as a low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor.[1] Under pathological conditions associated with neurodegenerative diseases, excessive glutamate release leads to overstimulation of NMDA receptors, resulting in a prolonged influx of calcium ions (Ca²⁺) and subsequent excitotoxicity and neuronal cell death.[1]

Memantine's therapeutic efficacy stems from its unique pharmacological properties. As an open-channel blocker, it enters and blocks the NMDA receptor's ion channel only when it is open, a state more prevalent during pathological overactivation.[1] Furthermore, its rapid off-rate kinetics and voltage dependency ensure that it does not accumulate in the channel to a degree that would interfere with normal, physiological synaptic transmission.[1] This preferential blockade of excessive NMDA receptor activity without disrupting normal function is a key aspect of its clinical utility.[1]

Beyond its primary action at the NMDA receptor, memantine has also been shown to interact with other receptor systems, including acting as an agonist at the dopamine D2 receptor and an antagonist at the serotonin 5-HT3 receptor, although the clinical significance of these interactions is less understood.

This compound: An Underexplored Derivative

Direct experimental data on the biological activity of this compound is sparse in peer-reviewed literature. However, based on the well-established pharmacology of other adamantane derivatives, some potential activities can be inferred. The position of the amino group on the adamantane scaffold is a critical determinant of biological activity.

Historically, 1-substituted adamantanes, such as amantadine (1-aminoadamantane), have been investigated for their antiviral and antiparkinsonian effects.[2] Like memantine, amantadine is also an NMDA receptor antagonist, albeit with lower affinity.[4] Studies comparing 1- and 2-substituted adamantane analogs in the context of antiviral activity have shown that the substitution position significantly impacts potency, suggesting that this compound would likely exhibit a distinct pharmacological profile from its 1-substituted counterpart.

Given the structural similarity to other aminoadamantanes, it is plausible that this compound may also possess activity at the NMDA receptor. However, without direct experimental evidence, its affinity, mechanism of action, and potential therapeutic applications remain speculative. Further research is required to fully elucidate the biological activity of this compound.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

The following diagram illustrates the central role of the NMDA receptor in glutamatergic neurotransmission and excitotoxicity, and the site of action for uncompetitive antagonists like memantine.

NMDA_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate_release Glutamate Release Glutamate_vesicle->Glutamate_release Action Potential NMDA_R NMDA Receptor Glutamate_release->NMDA_R Binds Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Excitotoxicity Excitotoxicity Ca_channel->Excitotoxicity Excessive Ca²⁺ Influx Normal_Signal Normal Synaptic Transmission Ca_channel->Normal_Signal Physiological Ca²⁺ Influx Memantine Memantine Memantine->Ca_channel Blocks (Uncompetitive)

Caption: NMDA receptor signaling in normal and excitotoxic conditions.

Experimental Workflow: Comparative Analysis of NMDA Receptor Antagonism

The following diagram outlines a general experimental workflow for comparing the NMDA receptor antagonist activity of two compounds.

Experimental_Workflow start Start: Compound Synthesis (this compound & Memantine) in_vitro In Vitro Assays start->in_vitro binding_assay Radioligand Binding Assay (Determine Ki) in_vitro->binding_assay electrophysiology Whole-Cell Patch-Clamp (Determine IC₅₀, Mechanism) in_vitro->electrophysiology in_vivo In Vivo Models (e.g., Animal models of neurodegeneration) in_vitro->in_vivo data_analysis Data Analysis & Comparison binding_assay->data_analysis electrophysiology->data_analysis behavioral Behavioral Tests (e.g., Morris water maze) in_vivo->behavioral histology Histological Analysis (Neuroprotection assessment) in_vivo->histology behavioral->data_analysis histology->data_analysis conclusion Conclusion on Comparative Biological Activity data_analysis->conclusion

Caption: Workflow for comparing NMDA receptor antagonists.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound for the NMDA receptor.

1. Membrane Preparation:

  • Rat cortical tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed to pellet the membranes containing the NMDA receptors.

  • The membrane pellet is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The membrane preparation is incubated with a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801) and varying concentrations of the test compound (this compound or memantine).

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled NMDA receptor antagonist.

3. Filtration and Counting:

  • The incubation mixture is rapidly filtered through glass fiber filters to separate the bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The binding affinity constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of a compound on the ion channel function of the NMDA receptor and to determine its mechanism of action (e.g., competitive vs. uncompetitive antagonism).

1. Cell Preparation:

  • Neurons expressing NMDA receptors (e.g., primary cortical neurons or HEK293 cells transfected with NMDA receptor subunits) are cultured on coverslips.

2. Recording Setup:

  • A coverslip with the cells is placed in a recording chamber on the stage of a microscope and continuously perfused with an external solution.

  • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").

  • The membrane patch under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the cell's membrane potential and measurement of the current flowing through the ion channels.

3. NMDA Receptor Activation and Drug Application:

  • NMDA receptors are activated by applying a solution containing NMDA and a co-agonist (e.g., glycine).

  • The resulting inward current is recorded.

  • The test compound (this compound or memantine) is applied at various concentrations in the presence of the agonists, and the inhibition of the NMDA-evoked current is measured.

4. Data Analysis:

  • The peak or steady-state current amplitude in the presence of the test compound is compared to the control current amplitude.

  • A concentration-response curve is generated, and the IC₅₀ value is determined.

  • The voltage dependency of the block can be assessed by measuring the inhibition at different membrane potentials.

  • The mechanism of action can be investigated by examining how the potency of the antagonist changes with varying concentrations of the agonist.

Conclusion

Memantine is a well-understood uncompetitive antagonist of the NMDA receptor with clear clinical benefits in Alzheimer's disease. In contrast, this compound remains a largely uncharacterized molecule. Based on structure-activity relationships within the adamantane class, it is plausible that this compound possesses neuroactive properties, potentially including modulation of the NMDA receptor. However, a definitive comparison of the biological activities of this compound and memantine is hampered by the lack of direct experimental data for the former. The experimental protocols outlined in this guide provide a framework for future research to elucidate the pharmacological profile of this compound and to determine its potential as a therapeutic agent. Such studies are crucial to fully understand the structure-activity landscape of adamantane derivatives and to guide the development of novel neuroprotective and antiviral drugs.

References

A Comparative Guide to the Bioactivity Assays of 2-Aminoadamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various bioactivity assays used to validate the therapeutic potential of 2-aminoadamantane and its derivatives. The unique lipophilic and rigid cage-like structure of adamantane has made it a privileged scaffold in medicinal chemistry, leading to the development of derivatives with a wide range of biological activities, including antiviral, neuroprotective, and anticancer effects. This document summarizes key experimental data, offers detailed methodologies for critical assays, and presents visual workflows and signaling pathways to aid in the design and interpretation of future studies.

Core Bioactivities and Mechanisms of Action

Derivatives of this compound have demonstrated efficacy in three primary therapeutic areas:

  • Antiviral Activity: Primarily against the influenza A virus, these compounds function by blocking the M2 proton ion channel, a crucial component in the viral replication cycle responsible for uncoating the virus within the host cell.[1][2]

  • Neuroprotective Activity: Certain derivatives act as antagonists of the N-methyl-D-aspartate (NMDA) receptor. By blocking the NMDA receptor's ion channel, these compounds can mitigate the excessive calcium influx associated with excitotoxicity, a key factor in several neurodegenerative diseases.[3]

  • Anticancer Activity: The antiproliferative effects of some this compound derivatives have been observed in various cancer cell lines. The mechanisms are still under investigation but are thought to involve the induction of apoptosis and cell cycle arrest.[4][5]

Comparative Analysis of Bioactivity Assays

The validation of these biological activities relies on a suite of standardized in vitro assays. Below is a comparative summary of the most common assays, their principles, and the types of data they generate.

Table 1: Antiviral Bioactivity Data for this compound Derivatives (Influenza A Virus)
Compound/DerivativeVirus StrainAssay TypeIC50 (µg/mL)CC50 (MDCK cells) (µg/mL)Selectivity Index (SI = CC50/IC50)Reference
AmantadineA/H3N2Plaque Reduction12.5> 100> 8[2]
RimantadineA/H3N2Plaque Reduction10.0> 100> 10[2]
"2-Amantadine"Influenza AIn vitro cell-basedLess potent than amantadineNot ReportedNot Reported[3]
"2-Rimantadine"Influenza AIn vitro cell-based7.9 times more potent than amantadineNot ReportedNot Reported[6]
Glycyl-rimantadineA/H3N2Crystal Violet Uptake7.5> 100> 13.3[2][7]
Leucyl-rimantadineA/H3N2Crystal Violet Uptake15.0> 100> 6.7[2]
Tyrosyl-rimantadineA/H3N2Crystal Violet Uptake15.0> 100> 6.7[2]

IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of viral replication. CC50 (50% Cytotoxic Concentration): The concentration of the compound that results in 50% cell death. Selectivity Index (SI): A measure of the therapeutic window of a compound (a higher SI is more favorable).

Table 2: Anticancer Bioactivity Data for Adamantane Derivatives
Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
AmantadineA375 (Melanoma)MTT Assay265.7 - 467.2[5]
AmantadineSK-MEL28 (Melanoma)MTT Assay265.7 - 467.2[5]
Adamantyl Isothiourea Derivative 5Hep-G2 (Hepatocellular Carcinoma)MTT Assay7.70[8]
Adamantyl Isothiourea Derivative 6Hep-G2 (Hepatocellular Carcinoma)MTT Assay3.86[8]
2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamideHeLa (Cervical Cancer)In vitro assay< 10[9]
2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamideMCF-7 (Breast Cancer)In vitro assay< 10[9]
2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamideHeLa (Cervical Cancer)In vitro assay< 10[9]
2-(adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamideMCF-7 (Breast Cancer)In vitro assay< 10[9]
Table 3: Neuroprotective Bioactivity Data for Adamantane Derivatives (NMDA Receptor Antagonism)
Compound/DerivativeReceptor SubtypeAssay TypeKi (µM)Reference
Memantine (1-amino-3,5-dimethyladamantane)NMDARadioligand Binding0.5 - 1.0[3]
D-(-)-2-Amino-5-phosphonopentanoic acid (D-AP5)GluN1/GluN2ARadioligand Binding0.82[10]
1-(Phenanthrene-2-carbonyl)piperazine-2,3-dicarboxylic acid (PPDA)GluN1/GluN2ARadioligand Binding0.82[10]

Ki (Inhibition Constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand.

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and aid in the design of new experiments.

Plaque Reduction Assay for Antiviral Activity

This assay is the gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses, such as influenza.

a. Principle: In the presence of an effective antiviral agent, the number of plaques (zones of cell death caused by viral replication) formed in a cell monolayer will be reduced. The extent of this reduction is proportional to the concentration of the antiviral compound.

b. Detailed Methodology:

  • Cell Seeding: Seed a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and incubate overnight to allow for cell attachment.

  • Virus Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with a dilution of influenza A virus calculated to produce approximately 50-100 plaque-forming units (PFU) per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Remove the virus inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or Avicel) containing serial dilutions of the this compound derivative. Include a virus-only control (no compound) and a cell-only control (no virus or compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until plaques are visible.

  • Plaque Staining and Counting: Fix the cells with a solution such as 4% formaldehyde and stain with a 0.1% crystal violet solution. After washing and drying, the plaques will appear as clear zones against a purple background. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.[2]

MTT Assay for Cytotoxicity and Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.

a. Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

b. Detailed Methodology:

  • Cell Seeding: Seed cells (e.g., a cancer cell line or host cells for cytotoxicity testing) into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The CC50 (for cytotoxicity) or IC50 (for anticancer activity) value is determined by plotting cell viability against the compound concentration.[5][8]

Radioligand Binding Assay for NMDA Receptor Antagonism

This assay is used to determine the binding affinity of a compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand.

a. Principle: An unlabeled test compound (the this compound derivative) competes with a known radiolabeled ligand (e.g., [3H]MK-801 for the NMDA receptor ion channel) for binding to the receptor. The amount of radioligand displaced is proportional to the affinity and concentration of the test compound.[11]

b. Detailed Methodology:

  • Membrane Preparation: Prepare cell membranes from a tissue source rich in the target receptor (e.g., rat brain cortex for NMDA receptors).

  • Assay Incubation: In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through a glass fiber filter that traps the cell membranes.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value is determined from this competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[12][13]

Visualizing Mechanisms and Workflows

To further clarify the biological context and experimental procedures, the following diagrams have been generated.

M2_Ion_Channel_Blockade cluster_cell Host Cell cluster_m2 M2 Proton Channel Virus Virus Endosome Endosome Virus->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Viral Uncoating (RNA Release) M2_Channel M2 M2_Channel->Endosome Acidification Protons Protons->M2_Channel H+ influx 2_Aminoadamantane This compound Derivative 2_Aminoadamantane->M2_Channel Blocks Channel

Caption: Mechanism of M2 proton channel blockade by this compound derivatives.

NMDA_Receptor_Antagonism cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Channel NMDA_Receptor->Ca_Channel Opens Excitotoxicity Excitotoxicity Ca_Channel->Excitotoxicity Excessive Ca2+ Influx 2_Aminoadamantane This compound Derivative 2_Aminoadamantane->NMDA_Receptor Blocks Channel

Caption: Uncompetitive antagonism of the NMDA receptor by this compound derivatives.

Bioactivity_Assay_Workflow Start Compound Synthesis (this compound Derivative) Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (e.g., Plaque Reduction) Start->Antiviral_Assay Neuro_Assay Neuroprotective Assay (e.g., Radioligand Binding) Start->Neuro_Assay Data_Analysis Data Analysis (IC50, CC50, Ki) Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Neuro_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General experimental workflow for the validation of this compound bioactivity.

References

Cross-Reactivity of 2-Aminoadamantane in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural similarity of adamantane derivatives, such as amantadine, memantine, and 2-aminoadamantane, presents a significant challenge in the development of specific immunoassays. Cross-reactivity, the phenomenon where antibodies bind to molecules structurally similar to the target analyte, can lead to inaccurate quantification and false-positive results. This guide provides a comparative analysis of the cross-reactivity of this compound in immunoassays designed for other adamantane-based drugs, supported by available experimental data and detailed methodologies.

Understanding the Basis of Cross-Reactivity

Immunoassays for small molecules like adamantane derivatives are typically developed in a competitive format. In this setup, a known amount of labeled drug (tracer) competes with the unlabeled drug in the sample for a limited number of antibody binding sites. The degree of cross-reactivity is determined by how effectively a structurally related compound can displace the labeled drug from the antibody. The specificity of the antibody is paramount and is largely dictated by the structure of the hapten used to generate it. For adamantane derivatives, the position of the amino group on the rigid cage structure is a critical determinant of antibody recognition.

Comparative Cross-Reactivity Data

Direct comparative studies on the cross-reactivity of this compound in immunoassays for amantadine (1-aminoadamantane) and memantine (3,5-dimethyl-1-aminoadamantane) are not extensively available in peer-reviewed literature. However, by examining data from studies on individual or broader-spectrum adamantane immunoassays, we can infer the potential for cross-reactivity.

A study developing a monoclonal antibody for five adamantanes (amantadine, rimantadine, 2-amino-4,4-dimethyladamantane, 2-amino-4-methyladamantane, and 2-amino-4,5-dimethyladamantane) provides valuable insights into the tolerance of the antibody to substitutions on the adamantane core. While this compound was not explicitly tested, the high affinity for various 2-substituted adamantanes suggests that an antibody generated against a this compound hapten could exhibit significant cross-reactivity with other molecules sharing this feature.

Conversely, an immunoassay developed specifically for amantadine (1-aminoadamantane) demonstrated high specificity, with less than 0.1% cross-reactivity with the parent adamantane structure. This indicates that the 1-amino group is a key part of the epitope recognized by the antibody.

Based on these findings, a hypothetical comparison of cross-reactivity can be constructed:

Table 1: Hypothetical Cross-Reactivity of Adamantane Derivatives in a Competitive Immunoassay for Amantadine (1-Aminoadamantane)

CompoundStructurePosition of Amino GroupExpected Cross-Reactivity (%)Rationale
Amantadine 1-Aminoadamantane1100 Target Analyte
This compound This compound2Low to Moderate The different position of the amino group would likely result in significantly lower binding affinity to an antibody specific for the 1-position.
Memantine 3,5-dimethyl-1-aminoadamantane1Moderate to High Shares the 1-amino position with amantadine, but the methyl groups may sterically hinder antibody binding to some extent.
Adamantane AdamantaneN/A<0.1 Lack of the critical amino group results in negligible binding.

Note: The cross-reactivity values for this compound and Memantine are estimations based on structural similarity and principles of antibody-antigen recognition. Experimental verification is required.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

The following is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of this compound in an immunoassay for amantadine.

Materials:

  • 96-well microtiter plates

  • Amantadine-protein conjugate (coating antigen)

  • Anti-amantadine monoclonal antibody

  • This compound, amantadine, and other adamantane derivatives for testing

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

Procedure:

  • Coating: Coat the wells of a microtiter plate with the amantadine-protein conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites by adding assay buffer to each well and incubating for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the standard (amantadine) and the test compounds (this compound, etc.) in assay buffer.

    • In separate tubes, pre-incubate a fixed concentration of the anti-amantadine primary antibody with the various concentrations of the standard or test compounds for 1 hour at room temperature.

  • Incubation: Add the pre-incubated antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody diluted in assay buffer to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Calculation of Cross-Reactivity:

    • Determine the concentration of amantadine that causes 50% inhibition of the maximum signal (IC50).

    • Determine the IC50 for each of the test compounds.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Amantadine / IC50 of Test Compound) x 100

Visualizing Immunoassay Principles

The following diagrams illustrate the fundamental concepts of competitive immunoassays and the structural basis of cross-reactivity.

G cluster_well Microtiter Well Surface cluster_solution Sample/Reagent Solution CoatedAntigen Coated Antigen (Amantadine-Protein Conjugate) Tracer Enzyme-Labeled Secondary Antibody CoatedAntigen->Tracer Detection Antibody Primary Antibody Antibody->CoatedAntigen Binding Analyte Target Analyte (Amantadine) Analyte->Antibody Competition CrossReactant Cross-Reactant (this compound) CrossReactant->Antibody Competition

Caption: Competitive immunoassay principle for adamantane derivatives.

G cluster_struct Structural Comparison cluster_ab Antibody Binding Pocket Amantadine Amantadine (1-Aminoadamantane) Ab_Amantadine Anti-Amantadine Antibody Amantadine->Ab_Amantadine High Affinity TwoAminoadamantane This compound TwoAminoadamantane->Ab_Amantadine Low Affinity (Potential Cross-Reactivity) Memantine Memantine (3,5-dimethyl-1-aminoadamantane) Memantine->Ab_Amantadine Moderate Affinity (Potential Cross-Reactivity)

Caption: Structural basis for potential cross-reactivity with an anti-amantadine antibody.

Conclusion

While direct experimental data for the cross-reactivity of this compound in amantadine and memantine immunoassays is limited, the principles of antibody specificity strongly suggest that the position of the amino group on the adamantane core is a critical factor. It is anticipated that this compound would exhibit low to moderate cross-reactivity in an immunoassay for 1-aminoadamantane (amantadine). Researchers developing or utilizing immunoassays for adamantane derivatives must perform thorough validation, including comprehensive cross-reactivity testing with all relevant analogues, to ensure the accuracy and reliability of their results. The provided experimental protocol offers a robust framework for conducting such validation studies.

Head-to-Head Comparison of 2-Aminoadamantane Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies

2-Aminoadamantane, a key building block in the synthesis of various pharmaceuticals, including antivirals and agents for neurological disorders, can be prepared through several synthetic pathways. The choice of a particular route often depends on factors such as starting material availability, desired yield and purity, scalability, and safety considerations. This guide provides a head-to-head comparison of the most common methods for synthesizing this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Key Performance Metrics

The following table summarizes the quantitative data for the primary synthesis routes of this compound, primarily starting from 2-adamantanone.

Synthesis RouteStarting MaterialKey ReagentsReaction ConditionsYield (%)PurityKey AdvantagesKey Disadvantages
Reductive Amination 2-AdamantanoneNH₃, H₂, Catalyst (e.g., Pd/C, Raney Ni) or NaBH₃CNVaries with catalyst: High pressure H₂ or ambient temperature with borohydride reagentsGenerally high (can exceed 90%)HighDirect, one-pot reaction; high yields; avoids harsh reagents.Requires specialized high-pressure equipment for catalytic hydrogenation; NaBH₃CN can be toxic.
Leuckart Reaction 2-AdamantanoneAmmonium formate or Formamide, Formic acidHigh temperatures (typically 160-185°C)Moderate to highGood, but may require purification from N-formylated byproductsUses inexpensive reagents; relatively simple procedure.High reaction temperatures; potential for byproduct formation; requires a subsequent hydrolysis step.
Ritter Reaction 2-AdamantanolAcetonitrile, Strong acid (e.g., H₂SO₄)Acidic conditions, typically at or below room temperatureModerateGoodCan be performed under relatively mild temperature conditions.Requires a strong acid, which can be corrosive and difficult to handle; the initial product is an amide requiring hydrolysis.
Hofmann Rearrangement 2-AdamantanecarboxamideBromine, Sodium hydroxideBasic conditions, often with heatingGenerally goodGoodUseful for creating an amine with one less carbon than the starting amide.Requires the synthesis of the starting carboxamide; uses hazardous bromine.[1][2]
Oximation & Reduction 2-AdamantanoneHydroxylamine hydrochloride, Reducing agent (e.g., NaBH₄, H₂/Catalyst)Two steps: oximation followed by reductionGood to highGoodA reliable two-step method; can use milder reducing agents.A two-step process, making it longer; potential for side reactions during reduction.

Experimental Protocols

Reductive Amination of 2-Adamantanone

This method involves the direct conversion of 2-adamantanone to this compound.

Protocol using Catalytic Hydrogenation:

  • Imine Formation: In a suitable pressure vessel, dissolve 2-adamantanone (1 equivalent) in an appropriate solvent such as methanol saturated with ammonia.

  • Hydrogenation: Add a catalyst, for instance, 5% Palladium on Carbon (Pd/C) or Raney Nickel.

  • Pressurize the vessel with hydrogen gas (e.g., to 0.8 MPa) and heat the mixture (e.g., to 40°C) with stirring for several hours (e.g., 8 hours).[3]

  • Work-up: After cooling and venting the hydrogen, filter the catalyst.

  • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or chromatography to yield this compound.

Protocol using Sodium Cyanoborohydride:

  • Imine Formation: Dissolve 2-adamantanone (1 equivalent) in anhydrous methanol. Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) and a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours.[4]

  • Reduction: Cool the mixture to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents) portion-wise.[4]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water and remove the methanol under reduced pressure. Make the aqueous residue basic with NaOH and extract with an organic solvent. The crude product can be purified by crystallization or column chromatography.[4]

Leuckart Reaction of 2-Adamantanone

This classical method utilizes formamide or ammonium formate as both the nitrogen source and the reducing agent.[5][6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix 2-adamantanone (1 equivalent) with an excess of ammonium formate or formamide and formic acid.

  • Heating: Heat the mixture to a high temperature (typically 160-185°C) for several hours.

  • Hydrolysis: After cooling, the intermediate N-formyl-2-aminoadamantane is hydrolyzed by refluxing with an aqueous acid (e.g., HCl).

  • Work-up: The reaction mixture is then made basic with a strong base (e.g., NaOH) and the liberated this compound is extracted with an organic solvent.

  • The product is then purified by distillation or crystallization.

Ritter Reaction of 2-Adamantanol

This route proceeds via a carbocation intermediate from 2-adamantanol, which is then trapped by a nitrile.[3][7][8]

  • Reaction: Dissolve 2-adamantanol (1 equivalent) in a mixture of a nitrile (e.g., acetonitrile) and a strong acid (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0°C).

  • Allow the reaction to proceed, often with gradual warming to room temperature, for an extended period (e.g., 70 hours).[7]

  • Hydrolysis of Amide: The resulting N-acetyl-2-aminoadamantane is isolated and then hydrolyzed to this compound by heating with an aqueous acid or base.

  • Work-up: After hydrolysis, the reaction mixture is neutralized and the product is extracted and purified.

Hofmann Rearrangement of 2-Adamantanecarboxamide

This reaction converts a primary amide to a primary amine with one less carbon atom.[2][9]

  • Reaction: Prepare a cold solution of sodium hypobromite in situ by adding bromine to a cold aqueous solution of sodium hydroxide.

  • Add 2-adamantanecarboxamide to the cold hypobromite solution.

  • Heating: Gradually heat the reaction mixture to facilitate the rearrangement to an isocyanate intermediate, which is then hydrolyzed in situ.

  • Work-up: After the reaction is complete, the mixture is cooled, and the this compound is extracted with an organic solvent and purified.

Oximation of 2-Adamantanone and Subsequent Reduction

This two-step approach first converts the ketone to an oxime, which is then reduced to the amine.

  • Oximation: Reflux a mixture of 2-adamantanone (1 equivalent), hydroxylamine hydrochloride (e.g., 1.5 equivalents), and a base (e.g., sodium hydroxide, ~1.6 equivalents) in a solvent like ethanol for 2-4 hours.[10]

  • Isolation of Oxime: After cooling, the solvent is removed, and the crude 2-adamantanone oxime is isolated by extraction and can be purified by recrystallization.[10]

  • Reduction: The purified oxime is then reduced to this compound. This can be achieved through various methods:

    • Catalytic Hydrogenation: Using a catalyst like Raney Nickel under hydrogen pressure (1.5–2.5 MPa) in an alcoholic solvent at elevated temperature (50–75°C) for 20-36 hours.[10]

    • Chemical Reduction: Using a reducing agent like sodium borohydride in the presence of a catalyst such as copper(II) sulfate in methanol.

  • Work-up: After the reduction is complete, the catalyst is removed by filtration, the solvent is evaporated, and the product is isolated and purified.

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the primary synthesis routes for this compound.

G Reductive Amination of 2-Adamantanone Adamantanone 2-Adamantanone Imine 2-Adamantanimine (Intermediate) Adamantanone->Imine + NH₃ Aminoadamantane This compound Imine->Aminoadamantane Reduction (e.g., H₂/Pd/C or NaBH₃CN)

Caption: Reductive amination pathway from 2-adamantanone.

G Leuckart Reaction of 2-Adamantanone Adamantanone 2-Adamantanone FormylAmine N-Formyl-2-aminoadamantane (Intermediate) Adamantanone->FormylAmine + NH₄⁺HCOO⁻ or HCONH₂ (High Temperature) Aminoadamantane This compound FormylAmine->Aminoadamantane Hydrolysis (H⁺ or OH⁻)

Caption: Leuckart reaction pathway from 2-adamantanone.

G Ritter Reaction of 2-Adamantanol Adamantanol 2-Adamantanol Amide N-Acetyl-2-aminoadamantane (Intermediate) Adamantanol->Amide + CH₃CN, H₂SO₄ Aminoadamantane This compound Amide->Aminoadamantane Hydrolysis (H⁺ or OH⁻)

Caption: Ritter reaction pathway from 2-adamantanol.

G Hofmann Rearrangement Carboxamide 2-Adamantanecarboxamide Isocyanate Adamant-2-yl isocyanate (Intermediate) Carboxamide->Isocyanate + Br₂, NaOH Aminoadamantane This compound Isocyanate->Aminoadamantane Hydrolysis

Caption: Hofmann rearrangement pathway.

G Oximation and Reduction Adamantanone 2-Adamantanone Oxime 2-Adamantanone Oxime (Intermediate) Adamantanone->Oxime + NH₂OH·HCl Aminoadamantane This compound Oxime->Aminoadamantane Reduction (e.g., NaBH₄ or H₂/Catalyst)

Caption: Oximation and reduction pathway.

References

Validating the Purity of 2-Aminoadamantane: A Comparative Guide Using DSC and TGA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and chemical intermediates is paramount. This guide provides a comprehensive comparison of high-purity 2-aminoadamantane with a sample containing common impurities, utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to validate its purity. Detailed experimental protocols and supporting data are presented to illustrate the efficacy of these thermal analysis techniques.

Introduction to Thermal Analysis for Purity Assessment

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide valuable information about the physical and chemical properties of materials.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline substance, DSC analysis shows a sharp endothermic peak at its melting point. The presence of impurities typically leads to a broadening of the melting peak and a depression of the melting point.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability of a material and to quantify volatile components or decomposition products. For a pure, thermally stable compound like this compound, a TGA thermogram will show a stable baseline until the onset of decomposition at a high temperature. The presence of volatile impurities will result in an earlier mass loss at lower temperatures.

Experimental Protocols

Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: The DSC instrument was calibrated for temperature and enthalpy using high-purity indium as a standard.

  • Sample Preparation: Approximately 3-5 mg of the this compound sample was accurately weighed into an aluminum DSC pan. The pan was hermetically sealed.

  • Analysis Conditions: The sample was heated from 25 °C to 300 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere with a flow rate of 50 mL/min. An empty, sealed aluminum pan was used as a reference.

  • Data Analysis: The onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus) were determined from the resulting DSC thermogram.

Thermogravimetric Analysis (TGA)
  • Instrument Calibration: The TGA instrument was calibrated for mass and temperature using certified reference materials.

  • Sample Preparation: Approximately 5-10 mg of the this compound sample was placed in a ceramic TGA pan.

  • Analysis Conditions: The sample was heated from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere with a flow rate of 50 mL/min.

  • Data Analysis: The onset of decomposition was determined from the TGA curve, typically as the temperature at which a 5% weight loss (Td5%) occurs. Any preceding weight loss at lower temperatures was attributed to volatile impurities.

Data Presentation and Comparison

The following tables summarize the hypothetical, yet realistic, quantitative data obtained from the DSC and TGA analysis of a high-purity this compound sample and a sample containing common impurities, such as residual solvents and starting materials from synthesis.

Table 1: DSC Data Comparison

ParameterHigh-Purity this compoundThis compound with Impurities
Melting Point Onset (°C) 232.5225.8
Peak Melting Point (°C) 235.1229.3
Enthalpy of Fusion (J/g) 150.2135.7
Peak Shape Sharp, SymmetricalBroad, Asymmetrical

Table 2: TGA Data Comparison

ParameterHigh-Purity this compoundThis compound with Impurities
Weight Loss below 150°C (%) < 0.12.5
Onset of Decomposition (Td5%) (°C) 275.4268.1
Residue at 400°C (%) < 0.51.8

Interpretation of Results

The data clearly differentiates the high-purity sample from the one containing impurities. In the DSC analysis, the impure sample exhibits a lower and broader melting peak, which is a classic sign of impurity presence. The lower enthalpy of fusion in the impure sample also indicates a lower concentration of the primary compound.

The TGA results for the impure sample show an initial weight loss at a lower temperature, indicative of volatile impurities. Furthermore, the onset of decomposition occurs at a slightly lower temperature for the impure sample, suggesting that the impurities may catalyze the decomposition process.

Visualization of the Purity Validation Workflow

The logical workflow for validating the purity of this compound using DSC and TGA is illustrated in the following diagram.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Purity Assessment cluster_4 Conclusion Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Analysis Analyze Melting Point, Peak Shape, and Enthalpy DSC->DSC_Analysis TGA_Analysis Analyze Weight Loss vs. Temperature TGA->TGA_Analysis Purity_Check Compare with Reference Data DSC_Analysis->Purity_Check TGA_Analysis->Purity_Check Pure High Purity Confirmed Purity_Check->Pure Meets Specification Impure Impurities Detected Purity_Check->Impure Does Not Meet Specification

Caption: Workflow for this compound purity validation.

Conclusion

DSC and TGA are indispensable tools for the purity assessment of this compound. The combination of these techniques provides a comprehensive thermal profile of the compound, allowing for the sensitive detection and quantification of impurities. The distinct differences in the melting behavior and thermal stability observed between pure and impure samples underscore the utility of this approach in quality control and drug development processes. By following the detailed protocols and data interpretation guidelines presented, researchers can confidently validate the purity of their this compound samples.

Safety Operating Guide

Navigating the Disposal of 2-Aminoadamantane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Aminoadamantane, ensuring that laboratory personnel can handle this compound with confidence and care.

Immediate Safety and Handling Protocols

This compound hydrochloride is classified as a hazardous substance and requires careful handling to mitigate risks.[1] It is known to cause irritation to the eyes and skin.[1] Ingestion is particularly dangerous, with a reported lethal dose as low as one gram.[1] Therefore, adherence to stringent safety protocols is paramount.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory to prevent exposure. This includes:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

Handling and Storage: Proper storage is crucial to maintain the stability of this compound and prevent accidental spills or reactions. Key storage guidelines include:

  • Keeping the compound in a tightly sealed, compatible container.

  • Storing the container in a cool, dry, and well-ventilated area.

  • Segregating it from incompatible materials such as strong oxidizing agents.

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must be treated as a hazardous waste stream. The following step-by-step process outlines the recommended procedure for its safe disposal.

  • Segregation: Immediately segregate waste containing this compound from all other chemical waste streams.[2] This prevents potentially hazardous reactions and ensures proper disposal classification. Do not mix it with solvents, acids, bases, or other reactive chemicals.

  • Containerization: Place all solid waste, contaminated labware (e.g., pipette tips, weighing boats), and any solutions containing this compound into a dedicated, leak-proof hazardous waste container. The container should be made of a material compatible with amines, such as high-density polyethylene (HDPE).[3]

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name and contact information of the generating laboratory

  • Empty Container Decontamination: Triple-rinse any empty containers that held this compound with a suitable solvent.[4][5] Collect the rinsate as hazardous waste and add it to the designated waste container. Once decontaminated, the original container can be disposed of as non-hazardous waste, in accordance with institutional policies.

  • Storage of Waste: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[2] Never dispose of this compound down the drain or in the regular trash.[2][6]

Summary of Safety and Disposal Information

Aspect Guideline Primary Hazard(s)
Personal Protective Equipment Chemical-resistant gloves, safety goggles/face shield, lab coatSkin and eye irritation[1]
Handling Avoid inhalation, ingestion, and skin/eye contact.Harmful if swallowed[1]
Storage Tightly sealed, compatible container in a cool, dry, well-ventilated area.---
Waste Segregation Keep separate from all other chemical waste.[2]Avoidance of hazardous reactions.
Waste Container Leak-proof, compatible material (e.g., HDPE), clearly labeled as "Hazardous Waste: this compound".[3]---
Empty Container Disposal Triple-rinse with a suitable solvent; collect rinsate as hazardous waste.[4][5]---
Final Disposal Method Arrange for pickup by EHS or a licensed hazardous waste contractor.[2]Environmental contamination.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste from Other Chemical Streams B->C D Place in Labeled, Compatible Hazardous Waste Container C->D E Triple-Rinse Empty Containers and Collect Rinsate D->E F Store Sealed Container in Designated Satellite Accumulation Area E->F G Contact EHS or Licensed Waste Contractor for Disposal F->G H End: Proper Disposal G->H

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research endeavors. Always consult your institution's specific waste disposal policies and local regulations to ensure full compliance.[3][4][7]

References

Safeguarding Your Research: A Guide to Handling 2-Aminoadamantane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 2-Aminoadamantane are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural information for researchers, scientists, and drug development professionals.

This compound and its salts, such as 2-Adamantylamine hydrochloride, are compounds that require careful handling due to their potential health hazards. Inhalation, ingestion, or skin contact may be harmful.[1][2] This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to mitigate risks.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is the first line of defense when working with this compound. The following table summarizes the required PPE.

Protection Type Specific Equipment Rationale
Eye/Face Protection Chemical safety goggles or eyeglasses with side protection.To prevent eye irritation and serious eye damage from dust or splashes.[1][2][3]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).To prevent skin contact, which can cause irritation or be harmful if absorbed.[4][5][6]
Body Protection Protective clothing, lab coat.To prevent skin exposure.[1][2][4]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To be used when ventilation is inadequate or when handling dusty material to prevent respiratory tract irritation.[1][3][4]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is essential to minimize exposure and maintain the integrity of the compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Avoid Dust Formation: Minimize the generation and accumulation of dust.[6][7] Use non-sparking tools.[7]

  • Personal Hygiene: Wash hands thoroughly after handling.[3][6] Do not eat, drink, or smoke in work areas.[2][3]

  • Avoid Contact: Avoid all personal contact, including inhalation.[1] Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[4][6]

Storage Conditions:

  • Store in a tightly closed container.[6]

  • Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][6]

  • Store locked up.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Steps:

  • Consult Regulations: Dispose of contents and containers in accordance with local, regional, and national regulations.[8]

  • Original Containers: Leave chemicals in their original containers and do not mix with other waste.[8]

  • Contaminated Packaging: Handle uncleaned containers in the same way as the product itself.[8]

  • Professional Disposal: Arrange for disposal by a licensed waste disposal company.

Emergency Procedures: Chemical Spill Workflow

In the event of a spill, a clear and immediate response plan is vital. The following diagram outlines the logical workflow for handling a chemical spill of this compound.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound cluster_Initial_Response Initial Response cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Alert_Personnel Alert personnel in the area and evacuate if necessary. Assess_Spill Assess the extent and nature of the spill. Identify any immediate hazards (e.g., ignition sources). Alert_Personnel->Assess_Spill IMMEDIATELY Don_PPE Wear appropriate PPE: Respirator, chemical-resistant gloves, safety goggles, and protective clothing. Assess_Spill->Don_PPE If spill is manageable Contain_Spill Cover drains to prevent environmental release. Use dry, inert material to contain the spill. Don_PPE->Contain_Spill ENSURE SAFETY Cleanup_Spill Carefully sweep or vacuum up the spilled material. Avoid generating dust. Dampen with water if necessary. Use spark-proof tools. Contain_Spill->Cleanup_Spill PROCEED CAUTIOUSLY Collect_Waste Place spilled material and cleanup supplies into a suitable, labeled, and closed container for disposal. Cleanup_Spill->Collect_Waste ONCE COLLECTED Decontaminate Clean the affected area thoroughly. Collect_Waste->Decontaminate SECURE WASTE Report_Incident Report the incident to the appropriate safety personnel. Decontaminate->Report_Incident DOCUMENT

Caption: Logical workflow for a chemical spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminoadamantane
Reactant of Route 2
Reactant of Route 2
2-Aminoadamantane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.